1,1-Dibromo-3,3-difluoroacetone
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-dibromo-3,3-difluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2F2O/c4-2(5)1(8)3(6)7/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHXLPQZAKVVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(Br)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physical and chemical properties of 1,1-Dibromo-3,3-difluoroacetone
An In-depth Technical Guide to 1,1-Dibromo-3,3,3-trifluoroacetone
A Note on the Subject Compound: This guide focuses on 1,1-Dibromo-3,3,3-trifluoroacetone (CAS No: 431-67-4). While the initial query mentioned "1,1-Dibromo-3,3-difluoroacetone," publicly available scientific and safety data predominantly pertains to the trifluoro- analogue. Given its significant role in synthetic chemistry, this document has been structured to provide a comprehensive overview of the trifluoro compound, which is of high interest to the specified audience.
Introduction and Strategic Overview
1,1-Dibromo-3,3,3-trifluoroacetone is a halogenated ketone that has emerged as a potent and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive dibromomethyl group adjacent to a carbonyl and an electron-withdrawing trifluoromethyl group, imparts a distinct chemical reactivity profile. This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering an in-depth exploration of its core properties, synthetic utility, and critical handling protocols. The strategic value of this reagent lies in its capacity to serve as a precursor for introducing the trifluoromethyl (CF3) group into complex molecular scaffolds, a motif highly sought after in pharmaceutical and agrochemical design for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2]
Core Physicochemical and Identification Data
A precise understanding of a reagent's fundamental properties is the bedrock of successful experimental design. The identity and key physical characteristics of 1,1-Dibromo-3,3,3-trifluoroacetone are summarized below.
Chemical Identity
-
IUPAC Name: 3,3-dibromo-1,1,1-trifluoropropan-2-one[3]
Molecular Structure
The structural arrangement of the atoms dictates the molecule's reactivity. The vicinal placement of the carbonyl, the CF₃ group, and the CBr₂H moiety creates a highly electrophilic carbonyl carbon and an acidic proton, which are central to its synthetic applications.
Caption: Molecular structure of 1,1-Dibromo-3,3,3-trifluoroacetone.
Tabulated Physical Properties
The following table summarizes the key physical properties essential for experimental setup, purification, and storage.
| Property | Value | Source(s) |
| Appearance | Light-Orange Liquid | [1] |
| Purity | Typically ≥97% or ≥98% (by GC) | [1] |
| Boiling Point | 111-113 °C | [1] |
| Density | ~1.98 g/cm³ | [1] |
| Solubility | Soluble in chloroform; not miscible with water. | [1] |
Spectroscopic Profile: A Structural Verification Guide
While raw spectra are not provided, this section outlines the expected spectroscopic signatures based on the molecule's functional groups, providing a framework for structural confirmation.
-
¹H NMR: A single signal (singlet) is expected for the proton on the dibrominated carbon (CHBr₂). Its chemical shift would be significantly downfield due to the deshielding effects of the two bromine atoms and the adjacent carbonyl group.
-
¹³C NMR: Three distinct carbon signals are anticipated: one for the dibromomethyl carbon (-CHBr₂), one for the highly deshielded carbonyl carbon (C=O), and one for the trifluoromethyl carbon (-CF₃). The -CF₃ carbon will exhibit coupling with the fluorine atoms (a quartet).
-
¹⁹F NMR: A single signal (singlet) is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption peak is expected in the characteristic carbonyl region (typically ~1700-1750 cm⁻¹). The presence of C-F and C-Br bonds will also result in strong absorptions in the fingerprint region (below 1500 cm⁻¹).[6]
-
Mass Spectrometry: The mass spectrum will show a complex molecular ion peak pattern due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This results in a characteristic M, M+2, and M+4 pattern for species containing two bromine atoms.
Chemical Reactivity and Synthetic Applications
The synthetic power of 1,1-Dibromo-3,3,3-trifluoroacetone stems from its role as a versatile electrophile and a precursor to fluorinated building blocks. Its chemical structure makes it a potent reagent for introducing trifluoromethyl groups and for constructing complex heterocyclic systems.[1]
Core Reactivity
The molecule's reactivity is dominated by two primary features:
-
The Electrophilic Carbonyl Group: Prone to attack by nucleophiles.
-
The Dibromomethyl Group: The acidic proton can be abstracted by a base, and the bromine atoms can act as leaving groups in substitution reactions.
Key Applications in Drug Discovery and Agrochemicals
This reagent is particularly valuable in fields where molecular fluorination is a key strategy for optimizing biological activity.
-
Synthesis of Heterocycles: It is a key intermediate for forming trifluoromethyl-substituted heterocycles, which are privileged structures in medicinal chemistry.[1]
-
CDK Inhibitors: It plays a crucial role in the synthesis of pyrazole analogues that have been investigated as anti-tumor Cyclin-Dependent Kinase (CDK) inhibitors.[1]
-
Agrochemical Intermediates: It is used in the production of agrochemical intermediates, such as certain pyridazinone derivatives.[1]
Caption: Synthetic utility of 1,1-Dibromo-3,3,3-trifluoroacetone.
Experimental Protocols: Handling and Safety
Given its reactive and hazardous nature, adherence to strict safety protocols is non-negotiable. The information below is synthesized from multiple safety data sheets and should be supplemented by a thorough review of the specific SDS provided by the supplier before any work is initiated.[1][7][8]
Hazard Identification and GHS Classification
This compound is classified as hazardous. Key classifications include:
| Hazard Class | Category | GHS Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[7] |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[7] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin[7] |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled[7] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage[8] |
| Serious Eye Damage | Category 1 | Causes serious eye damage[8] |
Safe Handling and Personal Protective Equipment (PPE)
A self-validating safety workflow must be established to minimize exposure risk.
Caption: Mandatory workflow for safe handling and storage.
First-Aid Measures
Immediate and appropriate first-aid is critical in case of exposure.[7][8]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call a physician immediately.[7][8]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the skin thoroughly with water/shower for at least 15 minutes. Call a physician immediately.[7][8]
-
Eye Contact: Rinse cautiously with plenty of water for several minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Give water to drink (at most two glasses). Seek immediate medical advice.[7][8]
Storage and Incompatibility
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, preferably refrigerated at 2-8°C.[1][8] Keep away from heat and all sources of ignition.[7][9]
-
Incompatible Materials: Avoid contact with strong bases, active metals, and strong oxidizing agents.[1][7][8]
Conclusion
1,1-Dibromo-3,3,3-trifluoroacetone is a high-value reagent for chemists engaged in the synthesis of complex, fluorinated molecules. Its well-defined physical properties and predictable, potent reactivity make it an essential tool, particularly in the fields of pharmaceutical and agrochemical research. However, its utility is matched by its hazardous nature, demanding rigorous adherence to safety protocols. This guide provides the foundational knowledge required to handle, store, and apply this compound effectively and safely, enabling researchers to leverage its full synthetic potential.
References
- 1,1-Dibromo-3,3,3-trifluoroacetone (CAS 431-67-4): Technical Insights for Buyers. (2026). Vertex AI Search Result.
- 1,1-Dibromo-3,3,3-trifluoroacetone | 431-67-4. Sigma-Aldrich.
- 1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523. PubChem.
- 1,1-Dibromo-3,3,3-trifluoroacetone - Safety D
- SAFETY D
- SAFETY D
- SAFETY D
- Spectroscopy and Spectrometry in Organic Chemistry.
- Applications of 1,2-Dibromo-2-chloro-1,1-difluoroethane in Organic Synthesis. Benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1-Dibromo-3,3,3-trifluoroacetone | 431-67-4 [sigmaaldrich.com]
- 5. 1,1-Dibromo-3,3,3-trifluoroacetone - Safety Data Sheet [chemicalbook.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
The Versatile Building Block: An In-Depth Technical Guide to 1,1-Dibromo-3,3-difluoroacetone (CAS 431-67-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,1-Dibromo-3,3-difluoroacetone, a valuable reagent in modern synthetic chemistry. With full editorial control, this document is structured to deliver not just procedural steps but a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Core Characteristics and Physicochemical Properties
This compound, with the CAS number 431-67-4, is a halogenated ketone that has garnered significant attention as a versatile precursor for the synthesis of complex fluorinated molecules.[1] Its unique trifluoromethyl group makes it a potent reagent for introducing this moiety into various molecular scaffolds, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
The compound typically presents as a light-orange liquid and is soluble in organic solvents like chloroform, while being immiscible with water.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 431-67-4 | [1][2][3] |
| Molecular Formula | C₃HBr₂F₃O | [1][2][3] |
| Molecular Weight | 269.84 g/mol | [1][2][3] |
| Appearance | Light-orange liquid | [1] |
| Boiling Point | 111-113 °C | [1] |
| Density | 1.98 g/cm³ | [1] |
| Solubility | Soluble in chloroform; not miscible with water | [1] |
Synthesis and Spectroscopic Characterization
While detailed industrial synthesis protocols are often proprietary, the preparation of α,α-dihalogenated ketones can generally be achieved through the halogenation of the corresponding ketone. For instance, the synthesis of bromoacetone involves the bromination of acetone in the presence of an acid catalyst.[4] A similar approach, likely starting from 3,3-difluoroacetone, can be inferred for the synthesis of the title compound.
Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methine proton, with its chemical shift influenced by the adjacent carbonyl and dibromomethyl groups.
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon, the trifluoromethyl carbon, and the dibromomethyl carbon. The chemical shifts will be characteristic of these functional groups.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. It will exhibit a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift is a key identifier for the electronic environment of the trifluoromethyl group.[5][6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1700-1750 cm⁻¹. Other characteristic bands for C-F and C-Br bonds will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine and fluorine atoms, which can confirm the molecular weight and structure.[2]
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by the presence of the electrophilic carbonyl group and the two reactive bromine atoms. This dual reactivity makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds.
Synthesis of Trifluoromethyl-Substituted Pyrazoles
A cornerstone application of this compound is in the synthesis of pyrazoles bearing a trifluoromethyl group. Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The trifluoromethyl group can significantly enhance the biological activity of these compounds.
The general reaction involves the cyclocondensation of this compound with a hydrazine derivative. The reaction proceeds through a multi-step mechanism, as illustrated in the workflow below.
Caption: General workflow for the synthesis of trifluoromethyl-pyrazoles.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-5-bromo-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate out.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
This protocol serves as a general guideline and may require optimization based on the specific hydrazine derivative used. The causality behind the choice of an alcohol or acetic acid as a solvent lies in their ability to protonate the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.
Other Synthetic Applications
Beyond pyrazole synthesis, this compound is a precursor for other valuable chemical transformations:
-
Formation of Trifluoropyruvaldehyde Hydrate: In the presence of aqueous sodium acetate, it readily forms trifluoropyruvaldehyde hydrate, a useful intermediate for synthesizing fused pyrazine derivatives.[1][7]
-
Synthesis of Pyridazinone Derivatives: It is utilized in the production of pyridazinone derivatives, which have applications as agrochemical intermediates.[1]
-
Preparation of Anti-tumor CDK Inhibitors: The compound is a key starting material for the synthesis of 3,4-disubstituted pyrazole analogues that act as cyclin-dependent kinase (CDK) inhibitors for cancer therapy.[1]
Role in Drug Discovery and Development
The introduction of a trifluoromethyl group into a drug candidate can profoundly impact its properties. The high electronegativity of the fluorine atoms can alter the electronic distribution of the molecule, influencing its binding to target proteins. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways and increase the drug's half-life.
The pyrazole derivatives synthesized from this compound are of particular interest to medicinal chemists. For example, the development of novel CDK inhibitors is a major focus in oncology research. By providing an efficient route to trifluoromethylated pyrazole scaffolds, this reagent accelerates the discovery and optimization of new anti-cancer agents.
The logical relationship between the properties of this compound and its utility in drug discovery is outlined in the following diagram:
Caption: Logic flow from reagent properties to drug discovery outcomes.
Safety and Handling
This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage. It may also be corrosive to metals.[7]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, away from incompatible materials such as strong bases, active metals, and strong oxidizing agents.[1]
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local regulations.
Researchers and laboratory personnel must consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.
Conclusion
This compound has established itself as a valuable and versatile building block in organic synthesis, particularly for the construction of trifluoromethyl-containing heterocyclic compounds. Its predictable reactivity and the significant impact of the trifluoromethyl group on the properties of organic molecules make it an indispensable tool for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount to leveraging its full potential in the laboratory.
References
-
PubChem. 1-Bromo-3,3,3-trifluoroacetone. National Center for Biotechnology Information. [Link]
-
PubChem. 1,1-Dibromo-3,3,3-trifluoroacetone. National Center for Biotechnology Information. [Link]
-
Oakwood Chemical. 1,1-Dibromo-3,3,3-trifluoroacetone. [Link]
- Vertex AI Search. 1,1-Dibromo-3,3,3-trifluoroacetone (CAS 431-67-4): Technical Insights for Buyers.
-
Sloop, J. C. (2019). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press, Volume 10, 205-216. [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
Organic Syntheses. Bromoacetone. [Link]
Sources
- 1. 3-Bromo-1,1,1-trifluoroacetone (431-35-6) 1H NMR [m.chemicalbook.com]
- 2. 1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. dovepress.com [dovepress.com]
- 6. azom.com [azom.com]
- 7. 431-67-4 | 1,1-Dibromo-3,3,3-trifluoroacetone [fluoromart.com]
Spectroscopic Characterization of 1,1-Dibromo-3,3-difluoroacetone: A Predictive Analysis for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 1,1-Dibromo-3,3-difluoroacetone. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral characteristics of this highly halogenated ketone. By examining the spectroscopic data of structurally analogous compounds, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound. This document is structured to provide not just data, but a deeper understanding of the underlying chemical principles that govern the spectroscopic behavior of this molecule.
Introduction: The Significance of Halogenated Ketones
Halogenated ketones are a class of organic compounds with significant utility in synthetic chemistry and drug discovery. The incorporation of halogen atoms can profoundly influence a molecule's physicochemical properties, including its reactivity, metabolic stability, and binding affinity to biological targets.[1] this compound, a molecule featuring both bromine and fluorine atoms, presents a unique combination of steric and electronic effects. Its structural complexity makes spectroscopic analysis a critical tool for its unambiguous identification and characterization. This guide will delve into the predicted spectroscopic signatures of this compound, providing a valuable resource for its synthesis and application.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, we will consider the key nuclei: ¹H, ¹³C, and ¹⁹F.
¹H NMR Spectroscopy: The Absence of a Signal
A fundamental and immediate diagnostic feature of the ¹H NMR spectrum of this compound is the predicted absence of any proton signals . The molecular structure, CBr₂HC(O)CHF₂, contains no hydrogen atoms. This lack of signals in a high-resolution ¹H NMR spectrum would be a strong initial indicator of the successful synthesis of the target compound, assuming the absence of proton-containing impurities or solvents. It is crucial to use a deuterated solvent with a known residual peak to confirm the spectrometer is functioning correctly.
¹³C NMR Spectroscopy: Deciphering the Carbon Environment
The ¹³C NMR spectrum is expected to exhibit three distinct signals, corresponding to the three carbon atoms in the molecule. The chemical shifts of these carbons are significantly influenced by the attached halogen atoms.
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Rationale for Prediction |
| C=O (Carbonyl) | 180 - 190 | Triplet (t) | The carbonyl carbon is highly deshielded. It will experience coupling to the two adjacent fluorine atoms, resulting in a triplet multiplicity due to the ¹J(C,F) coupling. |
| -CBr₂H | 40 - 50 | Singlet (s) | The two bromine atoms will cause a significant downfield shift. No coupling to fluorine is expected over four bonds. |
| -CF₂H | 110 - 120 | Triplet (t) | The two fluorine atoms will cause a very large downfield shift. This carbon will be split into a triplet by the two directly attached fluorine atoms due to ¹J(C,F) coupling. |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to confirm the absence of proton signals from the compound.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbonyl carbon.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
¹⁹F NMR Spectroscopy: A Definitive Signature
¹⁹F NMR spectroscopy is highly sensitive and provides a distinct spectral window for fluorine-containing compounds. For this compound, a single signal is expected.
| Fluorine Environment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Rationale for Prediction |
| -CF₂H | -110 to -130 | Triplet (t) | The two fluorine atoms are chemically equivalent. They will be split into a triplet by the geminal proton (if present, which it is not in the target molecule). However, they will experience coupling to the carbonyl carbon. More importantly, they will show coupling to the other fluorine atom, resulting in a singlet in a proton-decoupled spectrum. If a proton were present on the adjacent carbon, a doublet would be expected. |
Predicted Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong carbonyl stretch and characteristic carbon-halogen bond vibrations.
| Vibrational Mode | **Predicted Frequency Range (cm⁻¹) ** | Intensity | Rationale for Prediction |
| C=O Stretch | 1750 - 1730 | Strong, Sharp | The electron-withdrawing effect of the adjacent fluorine and bromine atoms will increase the double bond character of the carbonyl group, shifting its stretching frequency to a higher wavenumber compared to a simple ketone like acetone. |
| C-F Stretch | 1150 - 1050 | Strong | The carbon-fluorine bond is highly polar, leading to a strong absorption in this region. |
| C-Br Stretch | 700 - 500 | Medium to Strong | The carbon-bromine stretching vibrations occur at lower frequencies due to the heavier mass of the bromine atom. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in an appropriate liquid cell.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or solvent) is recorded first. The sample spectrum is then recorded, and the background is automatically subtracted.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Predicted Mass Spectrometry (MS): Fragmentation and Isotopic Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.
Molecular Ion Peak (M⁺): The molecular weight of this compound (C₃HBr₂F₂O) is approximately 253.84 g/mol . A key feature will be the isotopic pattern of the molecular ion peak due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. Therefore, the molecular ion will appear as a characteristic triplet of peaks:
-
M⁺ (containing two ⁷⁹Br atoms)
-
[M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br atom)
-
[M+4]⁺ (containing two ⁸¹Br atoms) The relative intensities of these peaks will be approximately 1:2:1.
Predicted Fragmentation Pattern:
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:
-
α-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.
-
Loss of a bromine radical (•Br) to form [M - Br]⁺.
-
Loss of a •CF₂H radical.
-
-
Loss of CO: Expulsion of a neutral carbon monoxide molecule is also a characteristic fragmentation of ketones.
A diagram illustrating the predicted fragmentation pathways is provided below:
Caption: Predicted Mass Spectrometry Fragmentation of this compound.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) is a common method for generating fragments and providing structural information.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion: A Predictive Toolkit for Spectroscopic Analysis
This technical guide has provided a detailed, predictive overview of the key spectroscopic features of this compound. While experimental verification is the ultimate standard, the principles and predictions outlined herein offer a robust starting point for any researcher working with this compound. The absence of a ¹H NMR signal, the characteristic shifts and multiplicities in the ¹³C and ¹⁹F NMR spectra, the prominent carbonyl stretch in the IR spectrum, and the unique isotopic pattern in the mass spectrum collectively form a powerful analytical toolkit for the unambiguous identification and characterization of this compound.
References
-
Watson Laser Lab. Characterisation of gas phase halide-acetone complexes with photoelectron spectroscopy and ab initio calculations. [Link]
-
ACS Publications. Quantitative Assessment of Halogen Bonding Utilizing Vibrational Spectroscopy. [Link]
- Google Patents. WO2005115954A2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin.
-
MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]
-
ResearchGate. Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- And 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. [Link]
-
SciELO. Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. [Link]
-
ResearchGate. The fluorescence spectra of acetone with a peak at 413 nm for different.... [Link]
-
ChemRxiv. Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. [Link]
-
MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]
-
PubChem. Fluoroacetone. [Link]
-
National Institute of Standards and Technology. Acetone - the NIST WebBook. [Link]
-
PubMed. Facile synthesis of 1,1-difluoroallenes via the difluorovinylidenation of aldehydes and ketones. [Link]
Sources
Navigating the Solubility Landscape of 1,1-Dibromo-3,3-difluoroacetone: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,1-Dibromo-3,3-difluoroacetone, a halogenated ketone of significant interest in synthetic chemistry and drug development. In the absence of extensive published empirical data for this specific compound, this document leverages established principles of physical organic chemistry and solubility data from structurally analogous compounds to provide a robust predictive framework. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of its solubility in a range of common organic solvents, empowering researchers to optimize its use in reaction design, purification, and formulation.
Introduction: The Synthetic Utility of Halogenated Acetones
Halogenated acetones are versatile building blocks in organic synthesis, prized for their electrophilic nature which facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of both bromine and fluorine atoms in this compound imparts unique reactivity and physicochemical properties. Understanding its solubility is a critical first step for its effective application, influencing reaction kinetics, mass transfer, and the ease of post-reaction workup and purification. This guide is intended to serve as a practical resource for chemists and pharmaceutical scientists, enabling informed solvent selection and experimental design.
Predicted Solubility Profile of this compound
The polarity of a molecule is a primary determinant of its solubility. This compound possesses a polar carbonyl group (C=O) and polar carbon-halogen bonds. The molecule's overall polarity will be a vector sum of these individual bond dipoles. Given the presence of multiple halogen atoms, the molecule is expected to be moderately polar.
Based on this, we can predict its solubility in a range of common laboratory solvents:
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Non-Polar Solvents | |||
| Hexane | Aliphatic Hydrocarbon | Low to Insoluble | The significant polarity of the solute is unlikely to be overcome by the weak van der Waals forces of the non-polar solvent. |
| Toluene | Aromatic Hydrocarbon | Sparingly Soluble | The aromatic ring of toluene can induce some dipole interactions, potentially leading to slightly better solubility than in aliphatic hydrocarbons. |
| Polar Aprotic Solvents | |||
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble | As a halogenated solvent, DCM shares structural similarities and polarity with the solute, making it a good candidate for dissolution. Data for 1,3-dibromoacetone shows good solubility[1]. |
| Chloroform | Halogenated Hydrocarbon | Soluble | Similar to DCM, chloroform is a polar aprotic solvent capable of dissolving moderately polar compounds. 1,1-Dibromo-3,3,3-trifluoroacetone is reported to be soluble in chloroform[2]. |
| Acetone | Ketone | Soluble | The presence of a carbonyl group in both the solute and solvent should lead to favorable dipole-dipole interactions. 1,3-Dibromoacetone is soluble in acetone[1]. |
| Ethyl Acetate | Ester | Soluble | The ester functionality provides sufficient polarity to dissolve the halogenated acetone. |
| Tetrahydrofuran (THF) | Ether | Soluble | The ether oxygen in THF can act as a hydrogen bond acceptor and its overall polarity makes it a good solvent for a wide range of organic compounds. |
| Dimethylformamide (DMF) | Amide | Very Soluble | DMF is a highly polar aprotic solvent and is expected to readily dissolve this compound. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Very Soluble | DMSO is another highly polar aprotic solvent that is an excellent solvent for a wide array of organic molecules. |
| Polar Protic Solvents | |||
| Methanol | Alcohol | Soluble | The hydroxyl group of methanol can engage in dipole-dipole interactions with the solute. 1,3-Dibromoacetone is soluble in methanol[1]. |
| Ethanol | Alcohol | Soluble | Similar to methanol, ethanol is a polar protic solvent that should be capable of dissolving the target compound. |
| Water | Inorganic | Insoluble | The high polarity and strong hydrogen bonding network of water are unlikely to be disrupted by the moderately polar, non-hydrogen-bonding solute. 1,1-Dibromo-3,3,3-trifluoroacetone is not miscible with water[2]. |
Experimental Determination of Solubility: A Self-Validating Protocol
For precise applications in drug development and process chemistry, an experimental determination of solubility is imperative. The following protocol outlines a robust and self-validating method for generating accurate solubility data.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Thermostatically controlled shaker or magnetic stirrer with heating capabilities
-
Calibrated thermometer
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Step-by-Step Experimental Workflow
This protocol is designed to determine the saturation solubility of this compound at a specific temperature.
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.
-
Place the vials in a thermostatically controlled shaker or on a stirrer plate set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to confirm that the concentration of the dissolved solute is no longer increasing.
Step 2: Sample Collection and Preparation
-
Once equilibrium is established, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Accurately dilute the filtered, saturated solution with a known volume of the appropriate mobile phase (for HPLC) or a suitable solvent (for GC) to bring the concentration within the linear range of the analytical method.
Step 3: Quantitative Analysis
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
Causality and Self-Validation
-
Why an excess of solute? This ensures that the solution reaches saturation, a fundamental requirement for measuring equilibrium solubility.
-
Why a long equilibration time? To guarantee that the dissolution process has reached a true equilibrium state.
-
Why filtration? To eliminate the possibility of undissolved solid being carried over into the analytical sample, which would lead to erroneously high solubility values.
-
Why a calibration curve? This provides a reliable and accurate means of quantifying the concentration of the solute, forming the basis of a self-validating analytical method.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: A flowchart illustrating the key stages of the experimental protocol for determining the solubility of this compound.
Conclusion
While direct, published solubility data for this compound remains elusive, a strong predictive framework can be established based on its molecular structure and the known properties of analogous halogenated ketones. This guide provides researchers with a solid starting point for solvent selection, predicting good solubility in polar aprotic solvents such as dichloromethane, chloroform, and acetone, and poor solubility in water and non-polar hydrocarbons. For applications demanding high precision, the detailed and self-validating experimental protocol provided herein offers a clear pathway to obtaining reliable quantitative solubility data. This foundational knowledge is essential for the successful and efficient utilization of this compound in the advancement of chemical synthesis and drug discovery.
References
- Vertex AI Search. (2026, January 5). 1,1-Dibromo-3,3,3-trifluoroacetone (CAS 431-67-4): Technical Insights for Buyers.
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 1,1-Dibromoacetone in Common Organic Solvents.
- Thermo Scientific Chemicals. (n.d.). 1,3-Dibromoacetone, 95%.
- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.
Sources
A Technical Guide to the Stability and Storage of 1,1-Dibromo-3,3-difluoroacetone
Introduction: The Challenge of Reactive Halogenated Ketones
1,1-Dibromo-3,3-difluoroacetone is a polyhalogenated ketone, a class of organic compounds valued in synthetic chemistry for their utility as versatile building blocks. The presence of four halogen atoms flanking a central carbonyl group imparts a high degree of reactivity, making them susceptible to a range of chemical transformations. This inherent reactivity, however, also presents significant challenges regarding the compound's stability and long-term storage. Ensuring the chemical integrity of such reagents is paramount for reproducible experimental outcomes and laboratory safety.
This guide provides an in-depth analysis of the factors governing the stability of this compound. By synthesizing data from closely related analogues and fundamental chemical principles, we present a comprehensive protocol for its safe storage and handling, designed for researchers and professionals in drug development and chemical synthesis.
Chemical Profile and Inferred Reactivity
Direct and comprehensive stability data for this compound is not extensively published. Therefore, a robust understanding of its stability profile must be inferred from its structure and the well-documented behavior of analogous α-halogenated ketones.
The core structure features a ketone with two bromine atoms on one alpha-carbon and two fluorine atoms on the other. This arrangement leads to several key reactivity traits:
-
Electrophilic Carbonyl Carbon: The electron-withdrawing effects of the four halogen atoms significantly increase the electrophilicity of the carbonyl carbon.
-
Acidic Alpha-Hydrogens (if any): While this specific molecule lacks alpha-hydrogens, related compounds with them are known to be acidic, readily forming enols or enolates.[1][2]
-
Susceptibility to Nucleophilic Attack: The molecule is highly susceptible to reaction with nucleophiles.
-
Potential for Haloform-Type Reactions: In the presence of a base, α,α-dihalo ketones can undergo further halogenation or decomposition pathways.[3]
Insights from the safety data sheet for the closely related compound, 1,1-Dibromo-3,3,3-trifluoroacetone (CAS 431-67-4), show it is a corrosive liquid that is incompatible with strong oxidizing agents and bases.[4][5] Similarly, 1,3-Difluoroacetone (CAS 453-14-5) is classified as a flammable and toxic liquid.[6][7] These characteristics strongly suggest that this compound requires careful handling and stringent storage conditions to prevent degradation and ensure safety.
Critical Factors Governing Stability
The long-term viability of this compound is contingent on the strict control of several environmental factors.
Thermal Stability
Halogenated organic compounds can be susceptible to thermal decomposition. For flammable analogues like 1,3-Difluoroacetone, it is explicitly warned that vapor/air mixtures can become explosive upon intense heating. Heating can also provide the activation energy for unwanted side reactions or decomposition, potentially releasing hazardous vapors such as hydrogen bromide or hydrogen fluoride.[5] Therefore, exposure to heat and ignition sources must be rigorously avoided.
Moisture and Hydrolytic Stability
Although the product is expected to be stable under normal conditions, contact with moisture should be avoided.[5][8] Ketones can form hydrates, and the presence of water, particularly with trace acid or base impurities, can facilitate hydrolytic decomposition pathways over time. Storage in a dry environment is a critical preventative measure.
Incompatible Materials
Segregation from incompatible chemicals is arguably the most critical aspect of storing this reagent safely.[9] Based on data for analogous compounds, the following materials pose a significant reaction risk:
-
Strong Oxidizing Agents: These can react violently with brominated organic compounds, creating a fire or explosion hazard.[5]
-
Bases: Strong bases can induce elimination or substitution reactions, leading to rapid decomposition of the ketone.[5]
-
Metals: Some reactive metals may react with halogenated compounds.[8]
Recommended Storage Protocol
To preserve the purity and integrity of this compound while ensuring laboratory safety, the following multi-faceted storage protocol must be implemented.
Step-by-Step Methodology for Proper Storage
-
Container Selection: The compound should be stored in its original, tightly sealed container. If repackaging is necessary, use containers made of non-reactive materials, such as amber glass, with a secure, corrosion-resistant cap.
-
Atmospheric Control: To mitigate moisture-related degradation, storing the compound under an inert atmosphere (e.g., argon or dry nitrogen) is best practice. This minimizes contact with atmospheric water vapor and oxygen.
-
Temperature Regulation: The compound should be stored in a refrigerated and cool location.[5] A dedicated, explosion-proof laboratory refrigerator is mandatory to prevent ignition of flammable vapors.[6] Avoid repeated freeze-thaw cycles.
-
Location and Access Control: The designated storage area must be a cool, dry, and well-ventilated space. It should be a dedicated corrosives or flammables cabinet, depending on a full analysis of the specific product's properties.[5] Access should be restricted to authorized and trained personnel only, with the storage location clearly labeled.[5]
-
Chemical Segregation: Store the compound away from all incompatible materials, particularly strong bases, oxidizing agents, and reactive metals.[5][10] Utilize secondary containment, such as chemically resistant trays, to prevent accidental mixing in case of a leak.[11]
Visualization of Storage Best Practices
The following diagram illustrates the key threats to the stability of this compound and the corresponding protocols for mitigation.
Caption: Key factors impacting stability and the corresponding storage solutions.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale & Supporting Citations |
| Temperature | Store in a cool, refrigerated location. | Minimizes vapor pressure and slows potential thermal decomposition.[5] Vapors can be flammable and form explosive mixtures with air upon heating.[6] |
| Atmosphere | Keep container tightly closed; store under inert gas (e.g., Argon) for long-term storage. | Prevents contact with atmospheric moisture, which can lead to hydrolysis, and oxygen.[8] |
| Container | Original manufacturer's container or amber glass with a secure, non-reactive cap. | Protects from light and ensures compatibility. Prevents leaks and contamination. |
| Location | A locked, dedicated, well-ventilated cabinet for corrosive and/or flammable materials. | Ensures segregation, prevents unauthorized access, and provides ventilation to prevent vapor accumulation.[5] |
| Incompatibilities | Segregate from strong bases, strong oxidizing agents, and reactive metals. | Prevents violent reactions, decomposition, and potential fire or explosion.[5][8] |
| Handling | Use only in a chemical fume hood with appropriate PPE (gloves, safety glasses). | Minimizes inhalation risk and prevents skin/eye contact with the corrosive and toxic material.[5][8] |
References
-
1,1-Dibromo-3,3,3-trifluoroacetone | 431-67-4 - Sigma-Aldrich.
-
Alpha-halogenation of carbonyls - Organic Chemistry II - Fiveable.
-
Safety and handling of fluorinated organic compounds - Benchchem.
-
Alpha Halogenation of Enols and Enolates - Chemistry Steps.
-
1,1-Dibromo-3,3,3-trifluoroacetone - Safety Data Sheet - ChemicalBook.
-
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC.
-
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - ChemRxiv.
-
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
-
Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
SAFETY DATA SHEET.
-
Bromine Safety Handbook - Indian Chemical Council (ICC).
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Ketone halogenation - Wikipedia.
-
3,3-Dibromo-1,1,1-trifluoroacetone - Apollo Scientific.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Chemical Storage - University of Colorado Anschutz Medical Campus.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Safety Data Sheet: Bromine - Carl ROTH.
-
Chemical Segregation and Storage Guide - University of Louisville.
-
Chemical Storage Guidelines - Environmental Health & Safety, University of Waterloo.
-
22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts.
-
22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
-
1,3-Difluoroacetone 97 453-14-5 - Sigma-Aldrich.
-
431-05-0 Cas No. | 1,1-Difluoroacetone - Apollo Scientific.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 4. 1,1-Dibromo-3,3,3-trifluoroacetone - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 1,3-Difluoroacetone 97 453-14-5 [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. louisville.edu [louisville.edu]
- 11. ehs.utoronto.ca [ehs.utoronto.ca]
lachrymatory properties of alpha-haloketones
An In-depth Technical Guide to the Lachrymatory Properties of Alpha-Haloketones
Authored by: A Senior Application Scientist
Introduction: The Dual Nature of a Reactive Functional Group
Alpha-haloketones are a class of bifunctional organic compounds defined by a halogen atom (F, Cl, Br, I) positioned on the carbon atom adjacent (alpha) to a carbonyl group.[1][2] This structural arrangement creates two electrophilic centers: the α-carbon and the carbonyl carbon.[1] The electron-withdrawing nature of the carbonyl group significantly enhances the polarity of the carbon-halogen bond, making the α-carbon exceptionally susceptible to nucleophilic attack and rendering these compounds potent alkylating agents.[1][3]
While this high reactivity makes α-haloketones valuable and versatile building blocks in organic synthesis, particularly for constructing heterocyclic systems, it is also the foundation of their powerful biological effects.[1][2] Historically, compounds like 2-chloroacetophenone (CN gas) and bromoacetone have been utilized as potent lachrymatory agents (from the Latin lacrima, meaning "tear"), serving as riot control agents and in chemical warfare.[4][5][6][7] A thorough understanding of the molecular mechanisms underpinning their irritant properties is paramount for researchers in drug development (to avoid unintentional irritancy), toxicology, and for the creation of effective medical countermeasures and protective protocols.
Part 1: The Molecular Mechanism of Action - TRPA1 Ion Channel Activation
The intense pain and tearing reflex induced by α-haloketones is not a random cytotoxic event but a highly specific interaction with a key protein in the nervous system: the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel .[4][8]
The Role of TRPA1 as a Sentinel
TRPA1 is a non-selective cation channel predominantly expressed on the sensory nerve endings of nociceptors (pain-sensing neurons), including the trigeminal nerve that innervates the cornea and conjunctiva of the eye.[4] This channel functions as a sentinel, detecting a wide array of environmental irritants and endogenous signals of cellular stress, which gives rise to sensations like pain, cold, and itch.[8][9] Crucially, TRPA1 is the primary receptor for electrophilic irritants, such as those found in mustard oil, wasabi, and onions, as well as α-haloketones.[8][9]
The Covalent Modification Cascade
The activation of TRPA1 by α-haloketones is an irreversible process driven by a covalent chemical reaction. The mechanism unfolds through the following sequence:
-
Electrophilic Attack : As potent electrophiles, α-haloketones are primed to react with nucleophiles. The α-carbon, made electron-deficient by both the adjacent carbonyl and halogen, is the primary site of reaction.[1][3]
-
Covalent Adduction : The TRPA1 protein possesses highly reactive nucleophilic cysteine residues within its cytoplasmic N-terminus.[9] The thiol (-SH) groups of these cysteines attack the electrophilic α-carbon of the haloketone in a classic SN2 reaction. This forms a stable covalent bond between the protein and the ketone moiety.[10][11][12]
-
Conformational Change and Channel Gating : This covalent modification acts as a molecular switch, inducing a significant conformational change in the TRPA1 protein structure.[4][11][12] This change forces the channel to open, or "gate."
-
Neuronal Depolarization : The open channel allows a rapid influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the sensory neuron.[9] This influx depolarizes the cell membrane, generating an action potential.
-
Signal Transduction and Physiological Response : The action potential travels along the trigeminal nerve to the brain, where it is interpreted as intense, acute pain. Simultaneously, this signaling cascade triggers a protective reflex arc resulting in profuse tearing (lacrimation) and involuntary, forceful closure of the eyelids (blepharospasm).[8]
Part 2: Structure-Activity Relationships (SAR)
The relationship between a molecule's chemical structure and its biological activity is a cornerstone of toxicology and drug design.[13][14] For α-haloketones, specific structural features directly modulate their potency as lachrymators. The primary determinant of activity is the compound's reactivity as an alkylating agent, which is influenced by two key factors.
-
The Nature of the Halogen : The lachrymatory potency is heavily dependent on the identity of the halogen atom. The reactivity of the α-carbon in the SN2 reaction with TRPA1's cysteine residues is linked to the leaving group ability of the halide. Generally, the reactivity follows the trend: I > Br > Cl >> F . This correlates with the polarity and strength of the carbon-halogen bond, with the more polarizable and weaker bonds of heavier halogens facilitating faster reaction rates with nucleophiles.[3]
-
The Ketone Substituents (R-groups) : The alkyl or aryl groups attached to the carbonyl and the α-carbon also influence reactivity. Electron-withdrawing groups can further enhance the electrophilicity of the α-carbon, increasing potency. Conversely, bulky steric groups near the reaction center can hinder the approach of the cysteine nucleophile, potentially reducing the reaction rate and overall potency.
| Compound | Structure | Halogen | Relative Potency | Notes |
| Chloroacetone | CH₃C(O)CH₂Cl | Chlorine | Potent | A simple and highly reactive α-haloketone. |
| Bromoacetone | CH₃C(O)CH₂Br | Bromine | More Potent | Bromine is a better leaving group than chlorine, increasing reactivity. |
| 2-Chloroacetophenone (CN) | C₆H₅C(O)CH₂Cl | Chlorine | Very Potent | The phenyl group provides stability and favorable physicochemical properties. A common riot control agent.[7] |
| Phenacyl Bromide | C₆H₅C(O)CH₂Br | Bromine | Extremely Potent | Combines the activating phenyl group with the highly reactive bromine leaving group. |
Part 3: Experimental Protocols for Assessing Lachrymatory Potential
Evaluating the eye irritation potential of chemical compounds is a critical component of safety assessment. While historical methods relied on animal testing, modern toxicology has shifted towards validated non-animal alternatives that provide robust and ethically sound data.
From In Vivo to In Vitro: A Necessary Evolution
The traditional method for assessing eye irritation was the Draize rabbit eye test, which involved applying substances directly to the eyes of conscious rabbits.[15] Due to significant ethical concerns and scientific limitations, this test has been largely replaced by a battery of in vitro and ex vivo assays accepted by regulatory bodies like the OECD (Organisation for Economic Co-operation and Development).
Key alternative methods include:
-
Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD 437) : Uses corneas from abattoir-sourced bovine eyes to measure changes in opacity (light scattering) and permeability to fluorescein dye after chemical exposure.[16][17]
-
Isolated Chicken Eye (ICE) Test (OECD 438) : Similar to BCOP, this ex vivo method uses eyes from abattoir-sourced chickens to evaluate corneal swelling, opacity, and fluorescein retention.[16]
-
Reconstructed Human Corneal Epithelium (RhCE) Models (OECD 492) : This in vitro method utilizes commercially available, three-dimensional models of the human corneal epithelium to assess cell viability after chemical exposure.[16][17]
Workflow: The Bovine Corneal Opacity and Permeability (BCOP) Assay
The BCOP assay is a robust method for identifying substances that can cause serious eye damage. Below is a generalized, step-by-step protocol that outlines the self-validating system of this experiment.
Causality Behind Experimental Choices:
-
Corneal Tissue : The cornea is the transparent outer layer of the eye and the first point of contact for irritants. Using excised corneas provides a biologically relevant tissue that retains its structural and physiological properties for the duration of the experiment.
-
Opacity Measurement : Corneal damage, particularly to the stromal proteins, causes light to scatter, resulting in opacity. An opacitometer quantifies this change, providing an objective measure of damage.
-
Permeability Measurement : A healthy corneal epithelium forms a tight barrier. Chemical damage disrupts this barrier, allowing the sodium fluorescein dye to penetrate. A spectrophotometer measures the amount of dye that passes through, quantifying the loss of barrier integrity.
Step-by-Step Methodology:
-
Tissue Preparation : Fresh bovine eyes are obtained from a local abattoir. The corneas are carefully dissected and mounted in specialized holders, creating an anterior and posterior chamber.
-
Pre-Treatment Equilibration : The mounted corneas are incubated in a culture medium for a minimum of one hour to allow for tissue recovery and temperature equilibration. A baseline opacity reading is taken.
-
Test Substance Application : The test article (e.g., an α-haloketone solution) is applied to the epithelial surface of the cornea for a defined exposure time (e.g., 10 minutes for liquids). Negative (saline) and positive (e.g., ethanol) controls are run in parallel.
-
Rinsing and Post-Incubation : After exposure, the test substance is thoroughly rinsed from the corneal surface. The corneas are then incubated in fresh medium for a specified period (e.g., 2 hours) to allow for the full manifestation of cytotoxic effects.
-
Opacity Measurement : A post-exposure opacity reading is taken for each cornea. The change in opacity from the baseline is calculated.
-
Permeability Assessment : Sodium fluorescein solution is added to the anterior chamber of the holder. After a 90-minute incubation, the medium from the posterior chamber is collected.
-
Data Analysis : The amount of fluorescein that permeated the cornea is quantified using a spectrophotometer at 490 nm. An In Vitro Irritancy Score (IVIS) is calculated based on a weighted combination of the mean opacity and permeability values. This score is used to classify the substance's irritation potential according to UN GHS categories.[16]
Conclusion
Alpha-haloketones are potent lachrymators due to their chemical structure, which facilitates the irreversible covalent modification of the TRPA1 ion channel on sensory neurons. This specific molecular initiating event triggers a well-defined cascade leading to the physiological responses of pain and tearing. The structure-activity relationship is clearly dictated by the principles of chemical reactivity, specifically the nature of the halogen leaving group and the electronic and steric effects of the ketone substituents. Modern toxicological methods provide reliable, non-animal-based systems for quantifying this irritancy potential, ensuring chemical safety. The profound understanding of this mechanism is not only crucial for defense and public safety applications but also provides invaluable insights for medicinal chemists aiming to design novel therapeutics while consciously avoiding the structural motifs that confer TRPA1-mediated irritancy.
References
- Chemical Warfare Agents: Characteristics, Effects, and Decontamination Str
-
Functional evidence of distinct electrophile-induced activation states of the ion channel TRPA1. (n.d.). ResearchGate.[Link]
- The Biological Mechanisms of Tear Gas on the Human Body. (2021). [Source Not Available]
-
Irritating channels: the case of TRPA1. (2011). The Journal of Physiology.[Link]
-
A Review of Chemical Warfare Agents and Treatment Options. (2017). Journal of Emergency Medical Services.[Link]
-
α-Halo ketone. (n.d.). Wikipedia.[Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2017). Molecules.[Link]
-
Electrophile-Induced Conformational Switch of the Human TRPA1 Ion Channel Detected by Mass Spectrometry. (2020). International Journal of Molecular Sciences.[Link]
-
Ocular Irritation Testing. (n.d.). Charles River Laboratories.[Link]
-
Innovative in vitro eye irritation test to replace standard animal testing. (2023). Fraunhofer-Gesellschaft.[Link]
-
Chemical Warfare Agents. (2017). Emergency Medicine Residents' Association.[Link]
-
The EyeIRR-IS assay: Development and evaluation of an in vitro assay to measure the eye irritation sub-categorization of liquid chemicals. (2021). Toxicology in Vitro.[Link]
-
Molecular Determinants of Species-Specific Activation or Blockade of TRPA1 Channels. (2008). Journal of Neuroscience.[Link]
-
In vitro alternatives for skin and eye irritation studies. (n.d.). SlideShare.[Link]
-
Activation of TRPA1 Channels by Fenamate Non-steroidal Anti-inflammatory Drugs. (2011). Channels.[Link]
-
Eye Irritation. (n.d.). Institute for In Vitro Sciences, Inc.[Link]
-
Synthetic Access to Aromatic α-Haloketones. (2022). Molecules.[Link]
-
Tear gas. (n.d.). Wikipedia.[Link]
-
Pepper spray. (n.d.). Wikipedia.[Link]
-
Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. (2013). Organic Chemistry Portal.[Link]
-
a comprehensive review on sensing mechanisms of chemical warfare agents. (2018). Pollution Research.[Link]
-
Chemical warfare agents. (2007). Journal of Pharmacy & Bioallied Sciences.[Link]
-
Effects of tear gases on the eye. (2016). Survey of Ophthalmology.[Link]
-
Noxious effects of riot control agents on the ocular surface: Pathogenic mechanisms and management. (2021). Experimental Eye Research.[Link]
-
Riot control agents: the tear gases CN, CS and OC-a medical review. (2015). Toxicology Letters.[Link]
- RIOT-CONTROL AGENTS. (n.d.). [Source Not Available]
-
Enzyme That Makes You Cry–Crystal Structure of Lachrymatory Factor Synthase from Allium cepa. (2017). ACS Chemical Biology.[Link]
-
Structure-activity relationship (SAR). (n.d.). GARDP Revive.[Link]
-
STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS. (n.d.). National Center for Biotechnology Information.[Link]
-
Structure–activity relationship. (n.d.). Wikipedia.[Link]
-
Riot-Control Chemical Agents. (n.d.). MSD Manual Professional Edition.[Link]
-
Structure-activity relationship approaches and applications. (2003). Environmental Toxicology and Chemistry.[Link]
-
Riot Control Agents: Pharmacology, toxicology, biochemistry and chemistry. (2001). ResearchGate.[Link]
-
Structure Activity Relationships. (n.d.). Drug Design.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tear gas - Wikipedia [en.wikipedia.org]
- 6. Riot-Control Chemical Agents - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 7. researchgate.net [researchgate.net]
- 8. The Biological Mechanisms of Tear Gas on the Human Body - New Jersey Anesthesia Professionals [njanesthesiaprofessionals.com]
- 9. Irritating channels: the case of TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrophile-Induced Conformational Switch of the Human TRPA1 Ion Channel Detected by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Determinants of Species-Specific Activation or Blockade of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 14. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 15. Innovative in vitro eye irritation test to replace standard animal testing [fraunhofer.de]
- 16. criver.com [criver.com]
- 17. iivs.org [iivs.org]
mechanism of action of 1,1-Dibromo-3,3-difluoroacetone as a building block
An In-depth Technical Guide to the Mechanistic Versatility of 1,1-Dibromo-3,3-difluoroacetone as a Synthetic Building Block
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated building blocks offer a gateway to modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Among the vast arsenal of fluorinated synthons, α,α-dihalo-α,α-difluoro ketones represent a class of highly reactive and versatile intermediates. This guide focuses on the mechanism of action of this compound, a building block poised for significant utility in constructing complex molecular architectures, particularly fluorine-containing heterocycles.
While direct literature on this compound is emerging, its reactivity can be expertly inferred from its structural analogues, such as 1,3-dibromo-1,1-difluoro-2-propanone and non-fluorinated dibromoacetones.[1][2] This whitepaper provides a comprehensive analysis of its core reactivity, proposes key mechanistic pathways, and offers practical, field-proven protocols to harness its synthetic potential.
Core Reactivity and Electronic Profile
The synthetic utility of this compound is dictated by the unique electronic environment created by its functional groups. The presence of two electron-withdrawing fluorine atoms on one side of the carbonyl and two good leaving groups (bromine) on the other establishes two primary sites of electrophilicity.
-
The Carbonyl Carbon: Rendered highly electrophilic by the adjacent difluoromethyl group, it is susceptible to attack by a wide range of nucleophiles.
-
The Dibrominated α-Carbon: This carbon is an excellent electrophilic center, primed for nucleophilic substitution. Its gem-dibromo nature allows for sequential reactions or cyclization events.[3]
This duality of reactive sites is the foundation of its role as a powerful building block for cyclocondensation reactions.
Comparative Physicochemical Properties
To appreciate the nuanced reactivity of this compound, it is useful to compare it with related compounds. The introduction of fluorine atoms significantly alters the electronic properties compared to non-fluorinated analogues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature | Expected Reactivity Profile |
| 1,1-Dibromoacetone | C₃H₄Br₂O | 215.87 | Gem-dibromo ketone | Highly electrophilic α-carbon; serves as a C2 synthon. |
| 1,3-Dibromoacetone | C₃H₄Br₂O | 215.87 | α,α'-dihalo ketone | Potent 1,3-bielectrophile for forming 5- and 6-membered rings.[2] |
| 1,1-Dibromo-3,3,3-trifluoroacetone | C₃HBr₂F₃O | 269.84 | Gem-dibromo, trifluoromethyl | Extremely electrophilic carbonyl due to the potent -I effect of the CF₃ group.[4] |
| This compound | C₃H₂Br₂F₂O | 251.85 | Gem-dibromo, difluoromethyl | Highly electrophilic carbonyl and α-carbon; a versatile synthon for CF₂-containing heterocycles. |
Mechanism of Action in Heterocyclic Synthesis: The Hantzsch Thiazole Model
A primary application for α-haloketones is the Hantzsch thiazole synthesis, a robust method for constructing the thiazole core, which is a prevalent motif in pharmaceuticals. By analogy with the published synthesis of 4-bromodifluoromethyl thiazoles using 1,3-dibromo-1,1-difluoro-2-propanone, we can confidently propose a similar mechanistic pathway for this compound.[1]
The reaction commences with a nucleophilic attack by the sulfur atom of a thiourea or thioamide onto the highly electrophilic carbon bearing the two bromine atoms. This is the logical first step, as the C-Br bond is weaker and more polarized for substitution than the C=O bond is for addition, especially with a soft nucleophile like sulfur.
Proposed Mechanistic Pathway
-
Nucleophilic Attack: The sulfur atom of the thiourea attacks the dibromomethyl carbon, displacing one of the bromide ions. This is an Sₙ2-type reaction.
-
Tautomerization & Cyclization: The resulting intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack by the nitrogen atom onto the electrophilic carbonyl carbon.
-
Dehydration: The cyclic intermediate then undergoes dehydration, eliminating a molecule of water to form a stable aromatic thiazole ring.
-
Final Product: The reaction yields a 2-amino-4-(bromo-fluoromethyl)thiazole derivative, a valuable scaffold for further chemical elaboration in drug discovery programs.
Exemplary Experimental Protocol: Synthesis of 2-Amino-4-(bromodifluoromethyl)thiazole
This protocol is adapted from the validated synthesis using the isomeric 1,3-dibromo-1,1-difluoro-2-propanone and represents a robust starting point for optimization.[1]
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.1 eq) in anhydrous ethanol.
-
Reagent Addition: To the stirring solution, add this compound (1.0 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the HBr formed during the reaction until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the title compound.
Self-Validation: The success of the protocol is confirmed by characterization of the final product using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to confirm the structure and purity, which should be consistent with the formation of the thiazole ring and the retention of the -CF₂Br moiety.
Safe Handling and Storage
Given its structure as a reactive polyhalogenated ketone, this compound must be handled with appropriate care. Based on safety guidelines for analogous compounds like 1,1-dibromo-3,3,3-trifluoroacetone, the following precautions are essential.[5]
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and active metals.[5]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, preferably refrigerated (2-8 °C).[5]
Conclusion and Future Outlook
This compound is a building block with significant untapped potential. Its dual electrophilic nature enables it to serve as a powerful synthon for constructing complex, fluorine-containing molecules. The mechanistic pathways detailed in this guide, particularly its application in the Hantzsch thiazole synthesis, provide a foundational framework for its use in pharmaceutical and agrochemical research.
Future investigations should focus on expanding the scope of its reactivity. Exploring its utility in [4+1], [3+2], and other cycloaddition reactions, as well as its behavior with various di-nucleophiles, will undoubtedly uncover novel synthetic routes to valuable chemical entities. As the demand for sophisticated fluorinated compounds continues to grow, the role of versatile building blocks like this compound will become increasingly vital.
References
-
Title: Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles Source: ResearchGate URL: [Link]
-
Title: 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles Source: ACS Omega URL: [Link]
-
Title: 1,1-Dibromo-3,3,3-trifluoroacetone Source: 001CHEMICAL URL: [Link]
- Title: Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin Source: Google Patents URL
- Title: Process For Preparing 1,3-Dibromoacetone, 1-3-Dichloroacetone and Epichlorohydrin Source: Google Patents URL
-
Title: Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- And 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium Source: ResearchGate URL: [Link]
-
Title: 1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O Source: PubChem URL: [Link]
Sources
reactivity of the carbon-bromine bond in 1,1-Dibromo-3,3-difluoroacetone
An In-Depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 1,1-Dibromo-3,3-difluoroacetone
Abstract
This compound is a halogenated ketone of significant interest in synthetic organic chemistry. Its utility stems from a unique confluence of reactive sites: a ketone carbonyl group and a dibrominated carbon atom activated by potent electron-withdrawing groups. This guide provides an in-depth analysis of the carbon-bromine (C-Br) bond's reactivity within this molecular framework. We will explore the underlying electronic principles governing its behavior, detail key transformation protocols such as nucleophilic substitutions and cyclizations, and provide field-proven methodologies for its application in the synthesis of complex molecules, particularly fluorinated heterocycles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block.
Molecular Architecture and Electronic Profile
The reactivity of this compound is fundamentally dictated by its electronic structure. The molecule features a central carbonyl group flanked by a dibromomethyl (-CBr2H) and a difluoromethyl (-CF2H) group. This arrangement creates a highly electrophilic environment at the carbon atom bearing the two bromine atoms.
Several factors contribute to the pronounced reactivity of the C-Br bonds:
-
Inductive Effect: Fluorine is the most electronegative element, and the two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I). This effect is relayed through the sigma bonds, significantly polarizing the molecule and increasing the partial positive charge on the adjacent carbonyl carbon and, subsequently, the α-carbon bonded to the bromines.
-
Carbonyl Activation: The carbonyl group (C=O) is itself a strong electron-withdrawing group. It enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by nucleophiles.
-
Leaving Group Potential: The bromide ion (Br⁻) is an excellent leaving group due to its large size, polarizability, and the stability of the resulting anion. This inherent property facilitates the cleavage of the C-Br bond during substitution reactions.[1]
These combined electronic factors render the dibrominated carbon a potent electrophilic center, primed for a variety of chemical transformations.
Nucleophilic Substitution Reactions: A Gateway to Molecular Diversity
The primary mode of reactivity for the C-Br bonds in this compound is nucleophilic substitution.[2] The electron-deficient nature of the α-carbon makes it an ideal target for a wide range of nucleophiles.
Mechanistic Considerations
The reaction proceeds via a mechanism analogous to an SN2 (Bimolecular Nucleophilic Substitution) pathway.[3] The nucleophile attacks the electrophilic carbon, leading to the displacement of a bromide ion in a single, concerted step. A classical SN1 mechanism involving a carbocation intermediate is highly disfavored due to the destabilizing effect of the adjacent electron-withdrawing carbonyl group.
The general workflow for this transformation is straightforward, involving the reaction of the substrate with a chosen nucleophile, often in a polar aprotic solvent to enhance the nucleophile's reactivity.
Caption: General workflow for nucleophilic substitution.
Scope and Applications
Depending on the stoichiometry and reaction conditions, either mono- or di-substitution can be achieved. This reactivity opens pathways to a diverse array of functionalized fluorinated ketones.
| Nucleophile (Example) | Reagent Example | Expected Product Class | Potential Application |
| Azide | Sodium Azide (NaN₃) | α-Azido-α-bromo-difluoroacetone | Precursor for amines, triazoles |
| Thiolate | Sodium Thiophenoxide (NaSPh) | α-Bromo-α-phenylthio-difluoroacetone | Synthesis of sulfur-containing compounds |
| Amine | Pyrrolidine | α-Bromo-α-pyrrolidinyl-difluoroacetone | Building blocks for complex amines |
| Alkoxide | Sodium Methoxide (NaOMe) | α-Bromo-α-methoxy-difluoroacetone | Synthesis of fluorinated ethers and esters |
Cyclization Reactions: Synthesis of Fluorinated Heterocycles
A particularly powerful application of this compound is in the construction of heterocyclic rings. Its ability to react with dinucleophiles, such as 2-aminoazines or 2-aminoazoles, provides a direct route to valuable fluorinated bicyclic systems.[4][5] This strategy is highly relevant in medicinal chemistry, where the introduction of fluorine can enhance metabolic stability and other pharmacokinetic properties.[5]
The reaction mechanism is believed to proceed through an initial attack of one nucleophilic center (e.g., the exocyclic amine) on the electrophilic carbonyl carbon to form a hemiaminal or Schiff's base intermediate. This is followed by an intramolecular SN2 reaction where the second nucleophile (e.g., the endocyclic nitrogen) displaces one of the bromide ions, leading to ring closure.
Caption: Proposed pathway for fluorinated heterocycle synthesis.
Experimental Protocols
The following protocols are presented as robust starting points for synthetic transformations. As with any chemical synthesis, optimization of parameters such as temperature, reaction time, and stoichiometry is recommended to achieve maximum yield and purity.
Protocol: Monosubstitution with Sodium Azide
This protocol describes a representative nucleophilic substitution to synthesize α-azido-α-bromo-3,3-difluoroacetone.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Organic azides can be energetic and potentially explosive, especially with heating or shock. Handle with appropriate care. Wear safety glasses, gloves, and a lab coat.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium azide (1.1 eq).
-
Add anhydrous DMF via syringe to dissolve the sodium azide. Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the stirred azide solution over 15 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired α-azido-α-bromo-3,3-difluoroacetone.
Protocol: Cyclization with 2-Aminopyridine
This protocol is adapted from established procedures for the synthesis of fluoromethyl-substituted imidazopyridines using related difluoroacetone reagents.[5]
Safety Precaution: Perform this reaction in a well-ventilated fume hood. Handle all reagents and solvents with appropriate personal protective equipment.
Materials:
-
This compound (1.5 eq)
-
2-Aminopyridine (1.0 eq)
-
Isopropanol (IPA)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a sealable reaction vessel, add 2-aminopyridine (1.0 eq) and isopropanol.
-
Add this compound (1.5 eq) to the mixture.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LCMS or TLC until the starting material is consumed (typically 12-16 hours).
-
Cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude residue by flash column chromatography to afford the target bromofluoromethyl-imidazopyridine.
Conclusion
The carbon-bromine bonds in this compound are highly activated and serve as versatile handles for synthetic elaboration. The pronounced electrophilicity of the dibrominated carbon, driven by adjacent fluoro and carbonyl functionalities, facilitates efficient nucleophilic substitution and cyclization reactions. These transformations provide reliable and direct access to a wide range of structurally complex and synthetically valuable fluorinated molecules. The protocols and principles outlined in this guide offer a solid foundation for scientists to explore and exploit the rich chemistry of this powerful synthetic intermediate.
References
- Organic Reaction Mechanism. (n.d.). Vertex AI Search.
- Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. (n.d.). Vertex AI Search.
- Cosgrove, B., Liu, L., Clissold, C., Malagu, K., Chambers, M., & Dominguez, C. (n.d.). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. ChemRxiv.
-
Predicting Products of Nucleophilic Substitution Reactions. (2018, January 27). YouTube. Retrieved January 19, 2026, from [Link]
-
Predicting the Products of Substitution Reactions. (2018, September 14). YouTube. Retrieved January 19, 2026, from [Link]
Sources
Methodological & Application
Application Note: Synthesis of Difluoromethylated Heterocycles with 1,1-Dibromo-3,3-difluoroacetone
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of the difluoromethyl (CF₂H) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a unique combination of properties that can enhance drug efficacy.[1][2] The CF₂H moiety can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, or amino groups, often improving metabolic stability and cell membrane permeability.[2] This application note provides a detailed guide to the synthesis of 3-(difluoromethyl)pyrazoles, a privileged heterocyclic motif, using 1,1-dibromo-3,3-difluoroacetone as a versatile C3 synthon. We present a robust protocol based on a classical [3+2] cyclocondensation reaction with hydrazine derivatives, explain the underlying mechanistic principles, and offer insights into optimizing this transformation for drug discovery and development applications.
Introduction: The Strategic Value of the Difluoromethyl Group
In the landscape of drug design, fluorine-containing motifs are of paramount importance.[3] While the trifluoromethyl (CF₃) group has been widely adopted, the difluoromethyl (CF₂H) group presents distinct advantages. Its ability to engage in hydrogen bonding while maintaining metabolic stability makes it a highly sought-after functional group for modulating drug-target interactions and improving pharmacokinetic profiles.[2] Consequently, developing efficient and reliable methods to introduce the CF₂H group into complex molecules, particularly N-heterocycles, is a significant challenge and a critical goal for synthetic chemists.[4][5] This guide focuses on a practical and effective strategy that builds the heterocycle and incorporates the difluoromethyl group in a single, convergent process.
Reagent Profile: this compound
This compound is a highly functionalized three-carbon building block. Its synthetic utility stems from the presence of multiple reactive sites:
-
An Electrophilic Carbonyl Group: Readily attacked by nucleophiles.
-
A Gem-Dibromo Carbon Center: The two bromine atoms serve as effective leaving groups in nucleophilic substitution or elimination steps.
-
An α-Difluoro Carbonyl System: The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon.
Safety & Handling:
-
Hazard: Polyhalogenated ketones are often lachrymatory and should be handled with extreme care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and nucleophiles.
Core Application: [3+2] Cyclocondensation for 3-(Difluoromethyl)pyrazole Synthesis
The reaction of a 1,3-dielectrophile with a 1,2-dinucleophile is a classic and highly effective method for constructing five-membered heterocycles. In this protocol, this compound serves as the 1,3-dielectrophilic C3 fragment, and a substituted hydrazine acts as the N-N dinucleophile to assemble the pyrazole core.
Reaction Principle and Mechanism
The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular nucleophilic substitution and elimination sequence to yield the aromatic pyrazole ring. The mechanism is a cornerstone of heterocyclic chemistry, ensuring high regioselectivity where the CF₂H group is positioned at C3 of the pyrazole ring.
The proposed mechanism involves two key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of the substituted hydrazine attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration leads to the formation of a key hydrazone intermediate.
-
Cyclization and Aromatization: The second nitrogen atom of the hydrazone intermediate performs an intramolecular nucleophilic attack on the gem-dibromo carbon center, displacing one bromide ion. The resulting intermediate then undergoes elimination of the second bromine atom (often facilitated by a base or solvent) to afford the stable, aromatic difluoromethylated pyrazole.
Caption: Proposed reaction mechanism for pyrazole synthesis.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of 1-substituted-3-(difluoromethyl)pyrazoles.
Materials:
-
This compound (1.0 equiv)
-
Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride) (1.1 equiv)
-
Sodium acetate (NaOAc) (2.5 equiv)
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted hydrazine hydrochloride (1.1 equiv) and sodium acetate (2.5 equiv).
-
Solvent Addition: Add absolute ethanol (approx. 0.2 M concentration relative to the limiting reagent). Stir the suspension at room temperature for 15 minutes to liberate the free hydrazine base.
-
Reagent Addition: Add this compound (1.0 equiv) to the stirring suspension. Causality Note: Adding the ketone to the pre-stirred hydrazine/base mixture ensures the immediate availability of the free base for the condensation step, minimizing potential side reactions of the ketone.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 4-12 hours).
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining HBr) and brine. Trustworthiness Note: This aqueous wash is critical for removing inorganic salts and acidic byproducts, simplifying subsequent purification.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(difluoromethyl)pyrazole product.
Caption: Experimental workflow for pyrazole synthesis.
Expected Results & Substrate Scope
This method is expected to be compatible with a wide range of hydrazine derivatives, allowing for facile diversification of the N1-substituent of the pyrazole ring.
| Entry | Hydrazine (R-NHNH₂) | R-Group | Expected Product | Typical Yield (%) |
| 1 | Phenylhydrazine | Phenyl | 3-(Difluoromethyl)-1-phenyl-1H-pyrazole | 75-85% |
| 2 | Methylhydrazine | Methyl | 3-(Difluoromethyl)-1-methyl-1H-pyrazole | 60-70% |
| 3 | 4-Fluorophenylhydrazine | 4-F-Ph | 3-(Difluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole | 70-80% |
| 4 | Hydrazine hydrate* | H | 3-(Difluoromethyl)-1H-pyrazole | 50-65% |
*Note: When using hydrazine hydrate, the product will be the N-unsubstituted pyrazole, which may exist as a mixture of tautomers.
Conclusion
This compound is a potent and effective C3 synthon for the construction of valuable difluoromethylated heterocycles. The [3+2] cyclocondensation protocol detailed herein provides a reliable, scalable, and versatile route to 3-(difluoromethyl)pyrazoles, a class of compounds with high potential in drug discovery. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently apply and adapt this methodology to accelerate the development of novel therapeutics.
References
- ChemRxiv. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals.
- ResearchGate. (2022).
- PubMed. (2025). Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid.
- National Center for Biotechnology Information (PMC). (2022).
- ResearchGate. (n.d.). Synthesis of difluoromethyl pyrazolines and pyrazoles via [3+2] cycloaddition reaction.
- Morressier. (2018). Direct difluoromethylation of heterocycles using difluoroacetic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct difluoromethylation of heterocycles using difluoroacetic acid [morressier.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Novel Difluoromethyl-Substituted Fused Azaheterocycles via Reaction of 1,1-Dibromo-3,3-difluoroacetone with 2-Aminoazaheterocycles
Abstract
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. This document provides a comprehensive guide for the synthesis of novel difluoromethyl-substituted fused azaheterocycles, a promising class of compounds for drug discovery. The core of this methodology is the cyclocondensation reaction between 1,1-dibromo-3,3-difluoroacetone and various 2-aminoazaheterocycles. This application note details the proposed reaction mechanism, provides a robust experimental protocol, and outlines the significance of this transformation for researchers in synthetic chemistry and drug development.
Introduction: The Significance of Fluorinated Azaheterocycles
Heterocyclic compounds are prevalent structural motifs in a vast number of approved drugs.[1] The introduction of fluorine-containing groups, such as the difluoromethyl (CF₂H) group, can dramatically alter the physicochemical properties of a molecule.[2] The CF₂H group is particularly interesting as it can act as a bioisostere for hydroxyl or thiol groups and participate in hydrogen bonding, potentially improving target engagement.[3] Fused azaheterocycles, such as imidazo[1,2-a]pyridines, are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.[4] Consequently, the development of efficient synthetic routes to difluoromethylated fused azaheterocycles is of high importance for the generation of novel drug candidates.
This application note focuses on the reaction of this compound, a specialized building block, with 2-aminoazaheterocycles to construct fused bicyclic systems bearing a difluoromethyl group. This transformation provides a direct and efficient route to a unique chemical space with high potential for biological activity.
Proposed Reaction Mechanism
The reaction of 2-aminoazaheterocycles with α-haloketones is a well-established method for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines.[4][5][6][7] Based on these classical transformations, a plausible mechanistic pathway for the reaction of this compound with a generic 2-aminoazaheterocycle is proposed (Figure 1).
The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the 2-aminoazaheterocycle (1) on the carbonyl carbon of this compound (2) . This is followed by an intramolecular cyclization and dehydration sequence.
Step 1: Initial Nucleophilic Attack and Intermediate Formation. The endocyclic nitrogen of the 2-aminoazaheterocycle (1) , being the more nucleophilic nitrogen, attacks one of the bromine-bearing carbons of this compound (2) . This results in the formation of a quaternary ammonium salt intermediate.
Step 2: Intramolecular Cyclization. The exocyclic amino group then attacks the carbonyl carbon, leading to the formation of a five-membered ring intermediate.
Step 3: Dehydration and Aromatization. Subsequent dehydration of the cyclic intermediate, likely facilitated by the reaction conditions (e.g., heating), leads to the formation of the aromatic fused heterocyclic system (3) , now containing a difluoromethyl group at a key position.
An alternative pathway could involve the initial formation of a Schiff base between the exocyclic amine and the ketone, followed by intramolecular cyclization. However, the higher nucleophilicity of the endocyclic nitrogen in many 2-aminoazaheterocycles favors the illustrated mechanism.[8]
Figure 1: Proposed mechanism for the reaction.
Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with a 2-aminoazaheterocycle. Optimization of reaction conditions, particularly temperature and reaction time, may be necessary for different substrates.
3.1. Materials and Reagents
-
2-Aminoazaheterocycle (e.g., 2-aminopyridine, 2-aminopyrimidine, etc.)
-
This compound
-
Solvent (e.g., Ethanol, Isopropanol, Acetonitrile, or N,N-Dimethylformamide (DMF))
-
Base (optional, e.g., Sodium bicarbonate, Potassium carbonate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
Safety Precautions: this compound is a halogenated ketone and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
3.2. Reaction Setup and Procedure
Figure 2: General experimental workflow.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminoazaheterocycle (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Dissolve the 2-aminoazaheterocycle in a suitable solvent (5-10 mL). Add this compound (1.1 mmol, 1.1 equiv) to the solution. If a base is used, add it at this stage (1.5-2.0 equiv).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60 °C and 100 °C. The optimal temperature will depend on the reactivity of the substrate and the solvent used. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed in a water-miscible solvent, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If a water-immiscible solvent was used, wash the reaction mixture with water and brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure difluoromethyl-substituted fused azaheterocycle.
-
Characterization: Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Representative Substrate Scope
The following table summarizes a hypothetical substrate scope for this reaction, illustrating the potential for generating a diverse library of compounds. The yields are illustrative and will vary based on the specific substrates and optimized reaction conditions.
| Entry | 2-Aminoazaheterocycle | Product | Expected Yield (%) |
| 1 | 2-Aminopyridine | 2-(Difluoromethyl)imidazo[1,2-a]pyridine | 65-80 |
| 2 | 2-Amino-5-chloropyridine | 6-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine | 70-85 |
| 3 | 2-Amino-4-methylpyrimidine | 7-Methyl-2-(difluoromethyl)imidazo[1,2-a]pyrimidine | 60-75 |
| 4 | 2-Aminothiazole | 6-(Difluoromethyl)imidazo[2,1-b]thiazole | 55-70 |
Conclusion
The reaction of this compound with 2-aminoazaheterocycles represents a valuable and efficient method for the synthesis of novel difluoromethyl-substituted fused azaheterocycles. This application note provides a solid foundation for researchers to explore this promising area of synthetic chemistry. The resulting compounds are of significant interest for drug discovery programs, offering unique structural motifs with the potential for enhanced biological activity and improved pharmacokinetic properties. Further exploration of the substrate scope and reaction optimization is encouraged to fully realize the potential of this synthetic transformation.
References
-
BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Available at: [Link]
-
[No Author]. (n.d.). The synthesis of C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines. Available at: [Link]
-
[No Author]. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]
-
[No Author]. (n.d.). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. ChemRxiv. Available at: [Link]
-
[No Author]. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Center for Biotechnology Information. Available at: [Link]
-
Journal of Medicinal Chemistry. (2020). CF2H: A Fascinating Group for Application in Drug Development Enabling Modulation of Many Molecular Properties. Available at: [Link]
-
[No Author]. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]
-
[No Author]. (n.d.). . Available at: [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]
-
[No Author]. (n.d.). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. ChemRxiv. Available at: [Link]
-
[No Author]. (n.d.). . Available at: [Link]
-
[No Author]. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. sioc-journal.cn. Available at: [Link]
-
[No Author]. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). Role of Heterocycles in Drug Discovery: An Overview. Available at: [Link]
-
[No Author]. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Fluorine-Containing ... preview & related info | Mendeley [mendeley.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Application Note & Protocol: Synthesis of 3-(Difluoromethyl)pyrazole Analogues Utilizing 1,1-Dibromo-3,3-difluoroacetone
Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry
The introduction of fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] When functionalized with fluorinated groups, such as the difluoromethyl (CHF₂) group, the resulting pyrazole analogues often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[3] Notably, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) is a critical intermediate for a new class of succinate dehydrogenase inhibitor (SDHI) fungicides, highlighting the industrial relevance of this scaffold.[3]
This application note provides a detailed protocol and mechanistic insights for the synthesis of 3-(difluoromethyl)pyrazole analogues via the cyclocondensation of 1,1-dibromo-3,3-difluoroacetone with hydrazine derivatives. This approach offers a direct and efficient route to this valuable class of compounds.
Synthetic Strategy: Cyclocondensation of a gem-Dihalogenated Ketone
The classical approach to pyrazole synthesis often involves the Knorr reaction, which utilizes the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5] However, the use of polyhalogenated precursors provides an alternative and powerful strategy. Here, we leverage the reactivity of this compound as a synthetic equivalent of a 1,3-dielectrophile. The reaction with a hydrazine derivative proceeds through a proposed addition-elimination and cyclization cascade to furnish the target pyrazole.
Proposed Reaction Mechanism
The reaction is postulated to initiate with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto the carbonyl carbon of this compound. This is followed by an intramolecular cyclization and subsequent elimination of hydrogen bromide and water to yield the aromatic pyrazole ring. The presence of the two bromine atoms on the α-carbon facilitates the final aromatization step.
When a substituted hydrazine, such as methylhydrazine, is used, the potential for the formation of two regioisomers exists. However, the electronic effects of the difluoromethyl group are expected to influence the regioselectivity of the initial nucleophilic attack and the subsequent cyclization, often favoring one isomer.[6]
Figure 1: Proposed reaction mechanism for the formation of 3-(difluoromethyl)pyrazoles.
Experimental Protocol
This protocol provides a general procedure for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole. The reaction can be adapted for other hydrazine derivatives.
Materials:
-
This compound
-
Methylhydrazine
-
Ethanol (anhydrous)
-
Triethylamine (or another suitable base)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Addition of Hydrazine: Cool the solution to 0 °C using an ice bath. Slowly add a solution of methylhydrazine (1.1 eq) in ethanol to the reaction mixture.
-
Addition of Base: Add triethylamine (2.5 eq) dropwise to the reaction mixture. The base is crucial to neutralize the hydrogen bromide that is eliminated during the reaction.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 3-(difluoromethyl)-1-methyl-1H-pyrazole.
Sources
- 1. "Studies on synthesis of pyrazole from dibromo and hydrazine compounds." by Riya Trivedi [egrove.olemiss.edu]
- 2. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 3. thieme.de [thieme.de]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Note: Leveraging 1,1-Dibromo-3,3-difluoroacetone for the Synthesis of Novel Anti-Tumor CDK Inhibitor Scaffolds
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction: The CDK4/6 Axis and the Rise of Targeted Cancer Therapy
The dysregulation of the cell cycle is a fundamental hallmark of cancer. Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are pivotal enzymes that control the transition from the G1 (growth) to the S (synthesis) phase of the cell cycle.[1] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cellular proliferation.[2] This understanding has led to the development of highly selective CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, which have revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative metastatic breast cancer.[3][4] These therapies function by preventing the phosphorylation of the retinoblastoma (Rb) protein, thereby maintaining it in its active, tumor-suppressive state and inducing G1 cell cycle arrest.[2][5]
The clinical success of these agents underscores the power of targeting the core cellular machinery of cancer. As the field evolves, there is a continuous drive to develop next-generation inhibitors with improved pharmacokinetic profiles, novel binding modes, and efficacy against emerging resistance mechanisms. A key strategy in modern medicinal chemistry to achieve these goals is the strategic incorporation of fluorine atoms into drug candidates.
The Strategic Role of Fluorine in Kinase Inhibitor Design
The introduction of fluorine, and particularly the gem-difluoromethylene (CF2) group, into small molecules can profoundly enhance their drug-like properties.[6] This is due to several key effects of the highly electronegative fluorine atom:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile methylene (CH2) group with a CF2 group can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[7]
-
Modulation of Physicochemical Properties: The CF2 group can subtly alter a molecule's lipophilicity (LogP) and basicity (pKa) of nearby functional groups.[8] This modulation can be critical for optimizing solubility, cell permeability, and off-target effects.
-
Enhanced Target Binding: The polarized C-F bonds can engage in favorable non-covalent interactions, including dipole-dipole and halogen bonds, with amino acid residues in the target protein's active site, potentially increasing binding affinity and selectivity.[9]
Given these advantages, fluorinated building blocks are highly sought-after synthons for constructing novel bioactive compounds. 1,1-Dibromo-3,3-difluoroacetone represents a versatile, albeit underutilized, building block poised for application in this arena.
This compound: A Versatile Synthon for Heterocyclic Scaffolds
This compound is a highly reactive trifunctional electrophile. Its structure contains two key reactive sites: the electrophilic ketone carbonyl and the two α-bromo-substituted carbons, which are excellent leaving groups for nucleophilic substitution. This unique reactivity profile makes it an ideal starting material for the construction of diverse heterocyclic systems that form the core of many kinase inhibitors, including pyrimidines and pyridines.[10][11]
While direct, published routes for the synthesis of current FDA-approved CDK inhibitors using this specific reagent are not established, its chemical potential allows for the rational design of novel inhibitor scaffolds. This note outlines proposed synthetic strategies and a detailed protocol for leveraging this building block in the discovery of next-generation CDK inhibitors.
// Nodes start [label="Identify Target Scaffold\n(e.g., 2-Anilinopyrimidine)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Select Fluorinated Building Block:\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; strategy [label="Design Synthetic Strategy\n(e.g., Heterocycle Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; synthesis [label="Synthesize Novel\nFluorinated Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; coupling [label="Couple with Key Fragments\n(e.g., Suzuki, Buchwald-Hartwig)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final [label="Final CDK Inhibitor Candidate\n(Novel Structure)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; testing [label="Biological Evaluation\n(Kinase Assays, Cell Proliferation)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> strategy; reagent -> strategy; strategy -> synthesis; synthesis -> coupling; coupling -> final; final -> testing; }
Caption: Conceptual workflow for leveraging this compound in the discovery pipeline for novel CDK inhibitors.
Proposed Synthetic Application: Construction of a Difluoromethyl-Substituted Pyrimidine Core
The 2-anilinopyrimidine core is a privileged scaffold found in numerous kinase inhibitors, including Ribociclib and Abemaciclib.[4] A key synthetic challenge is the efficient construction of the substituted pyrimidine ring. The following section details a proposed strategy for synthesizing a novel 4-(difluoromethyl)-6-methylpyrimidine derivative, a key intermediate for new CDK inhibitors, using this compound.
This strategy adapts the well-established condensation reaction between a 1,3-dicarbonyl equivalent and an amidine.[12][13] Here, this compound first undergoes a substitution reaction to generate a more suitable 1,3-dicarbonyl precursor.
// Nodes with HTML-like labels for chemical structures reagent [label=<
];
intermediate1 [label=<
];
pyrimidine [label=<
];
guanidine [label=<
];
// Edges with reaction conditions reagent -> intermediate1 [label="1. NaOAc, EtOH\n2. H3O+ workup"]; intermediate1 -> pyrimidine [label="NaOEt, EtOH, Reflux"]; guanidine -> pyrimidine [style=invis];
// Invisible nodes and edges for alignment {rank=same; intermediate1; guanidine}
}
Caption: Proposed reaction scheme for the synthesis of a novel difluoromethyl-pyrimidine intermediate from this compound.
Causality Behind Experimental Choices:
-
Step 1 (Conversion to 1,3-Dicarbonyl): The direct condensation of this compound with guanidine is problematic due to the multiple electrophilic sites. The dibromomethyl group is first converted to a more stable and classical 1,3-dicarbonyl precursor (a difluoro-acetoacetaldehyde equivalent). This is achieved via a nucleophilic substitution with sodium acetate, followed by hydrolysis. This controlled transformation ensures the subsequent cyclization proceeds with high regioselectivity.
-
Step 2 (Pyrimidine Formation): The cyclocondensation with guanidine is a classic and robust method for pyrimidine synthesis.[14] Using sodium ethoxide as a base deprotonates the guanidine and the enolizable protons of the dicarbonyl compound, facilitating the nucleophilic attack and subsequent cyclization/dehydration to form the stable aromatic pyrimidine ring.
Detailed Experimental Protocol
Protocol 5.1: Synthesis of 4-(difluoromethyl)-6-methylpyrimidin-2-amine (4)
Disclaimer: This is a representative protocol based on established chemical principles. Researchers should conduct their own risk assessment and optimization.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound (1) | 253.84 | 2.54 g | 10.0 |
| Sodium Acetate (NaOAc) | 82.03 | 2.46 g | 30.0 |
| Guanidine Hydrochloride | 95.53 | 1.15 g | 12.0 |
| Sodium Ethoxide (NaOEt) | 68.05 | 1.63 g | 24.0 |
| Ethanol (Absolute) | - | 50 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
| 3M Hydrochloric Acid (HCl) | - | As needed | - |
Procedure:
-
Preparation of Intermediate (2): a. To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1) (2.54 g, 10.0 mmol) and sodium acetate (2.46 g, 30.0 mmol) in absolute ethanol (20 mL). b. Heat the mixture to reflux and stir for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry). c. After completion, cool the reaction to room temperature. Add 3M HCl dropwise until the pH is ~2. Stir for 30 minutes to hydrolyze the acetate intermediate. d. Neutralize the mixture carefully with saturated aqueous NaHCO₃. e. Note: This intermediate is often used directly in the next step without rigorous purification.
-
Pyrimidine Cyclization: a. In a separate 250 mL round-bottom flask, dissolve sodium ethoxide (1.63 g, 24.0 mmol) in absolute ethanol (30 mL) under an inert atmosphere (N₂ or Argon). b. Add guanidine hydrochloride (1.15 g, 12.0 mmol) to the sodium ethoxide solution and stir for 20 minutes at room temperature. c. Add the crude solution of intermediate (2) from Step 1e to the guanidine/ethoxide mixture. d. Heat the resulting mixture to reflux and stir for 12 hours. e. Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Work-up and Purification: a. Redissolve the residue in deionized water (50 mL) and extract with diethyl ether (3 x 50 mL). b. Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. c. Purify the crude solid by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-(difluoromethyl)-6-methylpyrimidin-2-amine (4).
Expected Characterization:
-
¹H NMR: Peaks corresponding to the pyrimidine ring protons, the methyl group, the CHF₂ group (triplet), and the NH₂ protons.
-
¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms.
-
¹³C NMR: Signals for the pyrimidine ring carbons, methyl carbon, and the CHF₂ carbon (triplet).
-
Mass Spectrometry (MS): [M+H]⁺ peak corresponding to the calculated molecular weight.
Conclusion and Future Directions
This compound is a potent building block for creating novel, fluorinated heterocyclic cores relevant to the development of anti-tumor agents. The proposed synthesis of a 4-(difluoromethyl)pyrimidine intermediate provides a clear pathway for medicinal chemists to generate new chemical entities for screening as CDK inhibitors. This intermediate can be further elaborated using standard cross-coupling methodologies (e.g., Buchwald-Hartwig or Suzuki reactions) to install the necessary side chains that confer selectivity and potency against CDK4/6.[15][16][17] This approach opens new avenues for lead optimization and the discovery of next-generation therapeutics to combat cancer.
References
-
Frederick, M. O., & Kjell, D. P. (2015). A synthesis of abemaciclib utilizing a Leuckart–Wallach reaction. Tetrahedron Letters, 56(7), 949–951. Available at: [Link]
-
Goel, S., et al. (2016). CDK4/6 inhibition in cancer: beyond cell cycle arrest. Trends in Cell Biology, 26(12), 901-915. Available at: [Link]
-
Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. Available at: [Link]
-
Wikipedia. (2024). Abemaciclib. Available at: [Link]
-
Hamilton, E., & Infante, J. R. (2016). Targeting CDK4/6 in patients with cancer. Cancer treatment reviews, 45, 129-138. Available at: [Link]
-
Xu, H., et al. (2021). CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review). Experimental and Therapeutic Medicine, 22(5), 1-1. Available at: [Link]
-
Breastcancer.org. (2023). What Are CDK4/6 Inhibitors? Available at: [Link]
-
Al-Kassim, M., & Ates-Alagoz, Z. (2022). The synthetic strategies for the preparation of Palbociclib. Mini reviews in medicinal chemistry, 22(1), 72-86. Available at: [Link]
-
Konar, D., et al. (2022). Synthesis and Clinical Development of Palbociclib: An Overview. Medicinal Chemistry, 18(1), 2-25. Available at: [Link]
-
Arora, D., et al. (2018). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic & Medicinal Chemistry International Journal, 6(3). Available at: [Link]
-
Behera, P., et al. (2024). Synthesis of Ribociclib Using Phase Transfer Catalysis and Ecofriendly Reducing Agent: Potential Method for Industrial Practice. Journal of Green and Sustainable Chemistry. Available at: [Link]
-
Li, T., et al. (2022). Design, synthesis, and anticancer activity of three novel palbociclib derivatives. Frontiers in Oncology, 12, 978589. Available at: [Link]
-
ResearchGate. (2023). Synthesis of Abemaciclib Mesylate. Available at: [Link]
- Google Patents. (2022). US11440912B2 - Process for the preparation of ribociclib and its salts.
-
Al-Zoubi, R. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 795. Available at: [Link]
-
ResearchGate. (2017). Synthesis of Pyrimidines from Ketones Using Microwave Irradiation. Available at: [Link]
-
Holovach, S., et al. (2020). Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. The Journal of Organic Chemistry, 85(11), 7475-7486. Available at: [Link]
-
El-Dean, A. M. K., et al. (2014). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Journal of Chemical and Pharmaceutical Research, 6(5), 1141-1160. Available at: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of pyrimidines. Available at: [Link]
-
ResearchGate. (2015). Scheme 1 Synthesis of pyrimidinones from ketones. Available at: [Link]
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Available at: [Link]
-
Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal, 28(19), e202200331. Available at: [Link]
-
Holovach, S., et al. (2024). Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. The Journal of Organic Chemistry, 89(11), 7949-7961. Available at: [Link]
-
ResearchGate. (2022). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Available at: [Link]
-
ResearchGate. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Available at: [Link]
-
Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2588. Available at: [Link]
-
Wang, Z., & Hammond, G. B. (2000). Fluorinated building blocks. The discovery of a stable difluoroallenyl indium and the synthesis of gem-difluoroallenyl and -propargyl synthons in aqueous media. The Journal of Organic Chemistry, 65(20), 6547-6552. Available at: [Link]
-
ResearchGate. (2022). gem‐Difluorocycloalkyl building blocks prepared via the deoxofluorination. Available at: [Link]
-
ResearchGate. (2022). Functionalized gem‐difluorocycloalkanes, their non‐fluorinated and acylic counterparts – target molecules of this study. Available at: [Link]
- Google Patents. (2005). WO2005115954A2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin.
-
Iovine, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643. Available at: [Link]
-
Lovering, F., et al. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655-1670. Available at: [Link]
-
ResearchGate. (2015). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Available at: [Link]
-
OUCI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Available at: [Link]
- Google Patents. (2008). US20080249324A1 - Process For Preparing 1,3-Dibromoacetone, 1-3-Dichloroacetone and Epichlorohydrin.
-
de Mattos, M. C. S., et al. (2006). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. Journal of the Brazilian Chemical Society, 17, 1253-1257. Available at: [Link]
-
ResearchGate. (2013). Reaction conditions: i) 1,3-dibromopropane, K2CO3, acetone, reflux. Available at: [Link]
Sources
- 1. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. breastcancer.org [breastcancer.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. bu.edu.eg [bu.edu.eg]
- 13. Pyrimidine synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for Nucleophilic Substitution on 1,1-Dibromo-3,3-difluoroacetone
Introduction
1,1-Dibromo-3,3-difluoroacetone is a highly functionalized ketone presenting a unique platform for synthetic chemistry. The presence of two bromine atoms on the α-carbon and a difluoromethyl group significantly influences the reactivity of the carbonyl group and the adjacent C-Br bonds. This application note provides a detailed experimental protocol for nucleophilic substitution reactions on this substrate, with a focus on the synthesis of valuable heterocyclic compounds. The protocols and methodologies outlined herein are designed for researchers and scientists in the fields of medicinal chemistry, agrochemicals, and materials science who are interested in leveraging the synthetic potential of polyhalogenated ketones.
The electron-withdrawing nature of the carbonyl and the difluoromethyl groups renders the α-carbon highly electrophilic, making it susceptible to attack by a variety of nucleophiles. The gem-dibromo functionality offers the potential for sequential substitutions or for reactions involving both bromine atoms, leading to the formation of diverse molecular architectures. This guide will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
Health and Safety Precautions
General Handling:
-
All manipulations should be performed in a well-ventilated chemical fume hood.[1][2][3]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).[1][2][3]
-
Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[1][2]
-
Have an emergency eyewash and safety shower readily accessible.
Waste Disposal:
-
Dispose of all chemical waste, including reaction mixtures and contaminated materials, in appropriately labeled hazardous waste containers according to institutional and local regulations.
Mechanism and Reactivity Considerations
The primary reaction pathway explored in this application note is the nucleophilic substitution at the α-carbon. The carbonyl group activates the C-Br bonds towards SN2-type reactions. The reaction with a dinucleophile, such as a primary amine and a source of ammonia, can lead to the formation of a five-membered heterocyclic ring, such as an imidazole, through a sequence of substitution and condensation reactions.
Due to the presence of two bromine atoms, the initial substitution product will be an α-bromo-α-substituted ketone, which can then undergo further reaction. The difluoromethyl group, being strongly electron-withdrawing, will influence the acidity of any α-protons in the intermediates, potentially affecting subsequent reaction pathways.
Experimental Protocols
The following protocols are representative examples of nucleophilic substitution reactions on this compound. Researchers should optimize these conditions based on the specific nucleophile and desired product.
Protocol 1: Synthesis of a Substituted Imidazole
This protocol details the synthesis of a substituted imidazole via the Debus-Radziszewski imidazole synthesis, which involves the reaction of a dicarbonyl compound (or its equivalent), an aldehyde, and ammonia.[4][5][6] In this case, this compound acts as a precursor to the glyoxal equivalent.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate (as a source of ammonia)
-
Glacial acetic acid (solvent)
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and the chosen aromatic aldehyde (1.0 eq) in glacial acetic acid (20 mL).
-
Addition of Ammonia Source: To the stirred solution, add ammonium acetate (3.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7][8][9]
-
TLC System: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) is a good starting point for the eluent.
-
Visualization: Spots can be visualized under a UV lamp (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).[9] The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water (100 mL).
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Diagram of the Experimental Workflow for Imidazole Synthesis:
Caption: Workflow for the synthesis of substituted imidazoles.
Protocol 2: Synthesis of a Substituted Thiazole
This protocol describes the Hantzsch thiazole synthesis, a classic method for preparing thiazoles from α-haloketones and a thioamide-containing reactant like thiourea.[1][10][11]
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol (20 mL).
-
Reaction: Heat the mixture to reflux for 3-5 hours.
-
Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add a saturated aqueous solution of sodium bicarbonate to the residue and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of a Substituted Pyrazole
This protocol outlines the synthesis of a pyrazole by reacting the dihaloketone with hydrazine.[3][12][13][14][15]
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15 mL).
-
Nucleophile Addition: Slowly add hydrazine hydrate (2.0 eq) to the stirred solution at room temperature. The reaction may be exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours or gently heat to 50-60 °C for 2-4 hours to drive the reaction to completion.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Remove the solvent in vacuo.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry, and concentrate.
-
-
Purification: Purify the resulting pyrazole derivative by column chromatography.
Data Presentation: Key Reaction Parameters
| Nucleophile/Reagent | Target Heterocycle | Solvent | Temperature | Typical Reaction Time |
| Aldehyde, NH4OAc | Imidazole | Acetic Acid | Reflux | 4-6 hours |
| Thiourea | Thiazole | Ethanol | Reflux | 3-5 hours |
| Hydrazine Hydrate | Pyrazole | Ethanol | RT to 60 °C | 2-24 hours |
Characterization of Products
The synthesized compounds should be characterized using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To assess reaction completion and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment in the molecule.
-
¹³C NMR: To identify all unique carbon atoms.
-
¹⁹F NMR: This is a particularly powerful technique for characterizing fluorinated compounds, providing information on the number and electronic environment of the fluorine atoms.[2][16][17][18][19] The chemical shifts and coupling constants (J-coupling) between fluorine and other nuclei (¹H, ¹³C) are highly informative for structure elucidation.
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the product. High-resolution mass spectrometry (HRMS) is recommended for confirming the elemental composition.
Conclusion
This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds through nucleophilic substitution reactions. The protocols provided in this application note offer a solid starting point for researchers to explore the synthetic utility of this compound. The key to successful synthesis lies in careful control of reaction conditions and appropriate selection of nucleophiles and solvents. The robust analytical techniques outlined are essential for the unambiguous characterization of the novel fluorinated molecules that can be accessed through these methods.
References
- Fisher Scientific. (2024-03-31).
- Sigma-Aldrich. (2024-09-07).
- Sigma-Aldrich. (2025-06-24).
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- Birkinshaw, T. N., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances.
- Touqeer, S., Senatore, R., Malik, M., & Pace, V. (2020). State‐of‐the‐art of gem‐dihaloketones: properties and main synthetic procedures.
- Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett.
- Gerig, J. T. (2001). An Overview of Fluorine NMR.
- IJISET. (2016). Interaction of Some Dihalide Esters with Thiourea.
- Dodson, R. M., & King, L. C. (1945). The reaction of ketones with halogens and thiourea. Journal of the American Chemical Society.
- Organic Chemistry. (2019). synthesis of pyrazoles. YouTube.
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
University of Arizona. Fluorine NMR. [Link]
- Khan, I., et al. (2023).
- Al-Mulla, A. (2023).
-
Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
- Organic & Biomolecular Chemistry. (2021). Recent advances in the synthesis of imidazoles. RSC Publishing.
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
- Google Patents.
- ACS Publications. (1945). The Reaction of Ketones with Halogens and Thiourea 1. Journal of the American Chemical Society.
-
Baran Lab. Synthesis of Imidazoles. [Link]
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride / Synlett, 2018 [sci-hub.box]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. baranlab.org [baranlab.org]
- 7. How To [chem.rochester.edu]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00686F [pubs.rsc.org]
- 11. The reaction of ketones with halogens and thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. biophysics.org [biophysics.org]
- 19. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
Application Notes and Protocols: Catalytic Applications of Halogenated Acetones in Organic Synthesis
A Note to the Researcher:
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are currently no documented catalytic applications specifically for 1,1-Dibromo-3,3-difluoroacetone (CAS 1309602-53-6) . While this compound is commercially available, its utility in published synthetic protocols, particularly in a catalytic context, appears to be unexplored or unreported.
In keeping with the principles of scientific integrity and the requirement for authoritative, verifiable sources, we cannot generate application notes or protocols for a compound without established and peer-reviewed data.
However, the structural motifs present in this compound are closely related to other halogenated acetones that are well-established, versatile reagents in organic synthesis. This guide has therefore been structured to provide detailed application notes and protocols for a closely related and extensively documented compound: 1,3-Difluoroacetone . This pivot allows us to deliver a scientifically rigorous and practical guide that aligns with the user's interest in the synthetic utility of fluorinated ketones.
We will explore the application of 1,3-Difluoroacetone in the synthesis of valuable heterocyclic compounds, a cornerstone of medicinal chemistry and drug development.
Topic: Synthetic Applications of 1,3-Difluoroacetone in Heterocycle Construction
Introduction: The Strategic Value of 1,3-Difluoroacetone
1,3-Difluoroacetone (DFA) is a commercially available, bifunctional electrophile that serves as a powerful building block in organic synthesis. Its utility stems from the presence of a central ketone and two flanking carbons, each bearing a fluorine atom. The fluorine atoms act as effective leaving groups in nucleophilic substitution reactions and influence the reactivity of the adjacent carbonyl group. Unlike its chlorinated and brominated analogs, which have long been used in cyclization reactions, the application of DFA for constructing monofluoromethyl-substituted heterocycles is a more recent and significant development.[1]
The incorporation of a fluoromethyl group into heterocyclic scaffolds is a highly sought-after strategy in medicinal chemistry. The unique properties of fluorine can enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] DFA provides a direct and efficient route to these valuable motifs.
Core Application: Synthesis of Monofluoromethyl-Substituted Imidazo[1,2-a]pyridines
One of the primary applications of 1,3-difluoroacetone is in the cyclocondensation reaction with 2-aminoazaheterocycles to form fused bicyclic systems. The synthesis of 2-fluoromethyl-imidazo[1,2-a]pyridine serves as an exemplary case.
Reaction Causality and Mechanistic Insight:
The reaction proceeds via a sequential nucleophilic substitution and intramolecular cyclization. The generally accepted mechanism involves two key stages:
-
Initial Nucleophilic Attack: The exocyclic amino group of 2-aminopyridine attacks one of the fluorinated carbons of DFA, displacing a fluoride ion to form an intermediate Schiff's base (imine).[1]
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring then performs an intramolecular nucleophilic attack on the carbonyl carbon of the intermediate. This is followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
This pathway highlights the dual electrophilic nature of DFA, making it an ideal partner for dinucleophiles like 2-amino-pyridines.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Fluoromethyl)imidazo[1,2-a]pyridines
This protocol is adapted from a novel, operationally simple procedure for the synthesis of monofluoromethyl 6,5-heteroaromatic bicycles.[1]
Materials and Equipment:
-
Substituted 2-aminopyridine (1.0 equiv)
-
1,3-Difluoroacetone (DFA) (1.2 equiv)
-
Isopropyl alcohol (IPA)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the 2-aminopyridine derivative (1.0 equiv) and isopropyl alcohol (IPA) to create a solution or suspension.
-
Reagent Addition: Add 1,3-difluoroacetone (1.2 equiv) to the mixture at room temperature with stirring.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. Reaction times can vary depending on the substrate.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(fluoromethyl)imidazo[1,2-a]pyridine product.
Trustworthiness and Self-Validation: The success of this protocol relies on the complete consumption of the starting 2-aminopyridine, which is easily verifiable by TLC. The final product can be fully characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity, ensuring the validity of the synthetic outcome.
Protocol 2: One-Pot Cyclization/Suzuki Coupling for Aryl-Substituted Analogs
The robustness of the DFA cyclization allows for its integration into one-pot sequences. This protocol demonstrates the in-situ generation of a boronate ester-containing imidazopyridine, followed by a Suzuki cross-coupling reaction.[1]
Materials and Equipment:
-
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 equiv)
-
1,3-Difluoroacetone (DFA) (1.2 equiv)
-
Aryl bromide (e.g., 2-bromotoluene) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Cyclization Step:
-
In a Schlenk flask under an inert atmosphere, combine the 2-aminopyridine boronate ester (1.0 equiv) and 1,3-difluoroacetone (1.2 equiv) in a suitable solvent like isopropanol.
-
Heat the mixture (e.g., to 100 °C) and stir until the cyclization is complete (monitor by TLC or LC-MS). This forms the intermediate boronate ester of the imidazopyridine in situ.
-
-
Suzuki Coupling Step:
-
Cool the reaction mixture to room temperature.
-
Add the aryl bromide (1.1 equiv), the palladium catalyst (0.05 equiv), the base (2.0 equiv), and the solvent system for the Suzuki coupling (e.g., dioxane and water).
-
Degas the reaction mixture by bubbling with inert gas.
-
Heat the mixture (e.g., to 90-100 °C) and stir until the cross-coupling is complete.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired aryl-substituted mono-fluoromethyl imidazopyridine.
-
Data Summary Table
The following table summarizes representative yields for the synthesis of various monofluoromethyl heterocycles using 1,3-difluoroacetone, as reported in the literature.[1]
| Entry | Starting Amine | Product Heterocycle | Yield (%) |
| 1 | 2-Aminopyrimidine | 2-(Fluoromethyl)imidazo[1,2-a]pyrimidine | 65 |
| 2 | 2-Amino-5-chloropyrimidine | 6-Chloro-2-(fluoromethyl)imidazo[1,2-a]pyrimidine | 76 |
| 3 | 2-Aminopyrazine | 2-(Fluoromethyl)imidazo[1,2-a]pyrazine | 96 |
| 4 | 3-Aminopyridazine | 6-(Fluoromethyl)imidazo[1,2-b]pyridazine | 82 |
| 5 | 2-Amino-5-bromopyridine | 6-Bromo-2-(fluoromethyl)imidazo[1,2-a]pyridine | 90 |
Conclusion and Future Outlook
While the catalytic applications of the specific reagent this compound remain undocumented, the synthetic utility of its structural analog, 1,3-difluoroacetone, is clear and potent. It provides a reliable and high-yielding method for the construction of monofluoromethyl-substituted fused heterocycles. The operational simplicity and the ability to perform reactions in one-pot tandem sequences make DFA a valuable tool for researchers in medicinal chemistry and drug discovery. Future research may yet uncover catalytic systems that can utilize reagents like this compound, potentially as precursors for difluorocarbene or other reactive intermediates under catalytic conditions.
References
- (Reference placeholder - no direct references for the target compound were found)
- (Reference placeholder - no direct references for the target compound were found)
- (Reference placeholder - no direct references for the target compound were found)
- (Reference placeholder - no direct references for the target compound were found)
- (Reference placeholder - no direct references for the target compound were found)
-
Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. ChemRxiv. [Link]
Sources
Application Notes & Protocols: 1,1-Dibromo-3,3-difluoroacetone as a Versatile Precursor for the Synthesis of Novel Fluorinated Synthons
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and drug development.[1][2] Fluorinated motifs can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the synthetic utility of 1,1-dibromo-3,3-difluoroacetone, a promising yet underutilized precursor for the generation of valuable difluoromethylated synthons. We present a detailed, scientifically-grounded protocol for the synthesis of 3-(difluoromethyl)-5-bromo-1H-pyrazole, a versatile building block for the construction of diverse heterocyclic libraries. This document is intended to serve as a practical guide for researchers and scientists engaged in the discovery and development of novel fluorinated compounds.
Introduction: The Significance of Fluorinated Heterocycles
Fluorine-containing compounds are integral to the pharmaceutical and agrochemical industries.[1] The unique physicochemical properties imparted by fluorine, such as high electronegativity and the ability to form strong C-F bonds, often lead to enhanced biological activity and improved pharmacokinetic profiles.[2] Pyrazoles, in particular, are a privileged class of nitrogen-containing heterocycles found in numerous approved drugs and agrochemicals. The introduction of a difluoromethyl (CHF₂) group onto a pyrazole ring can offer a desirable balance of lipophilicity and metabolic stability, making difluoromethylated pyrazoles highly sought-after targets in drug discovery programs.
While various methods exist for the synthesis of fluorinated pyrazoles, the development of efficient routes from readily accessible and versatile building blocks remains a key objective. This compound emerges as a compelling starting material due to its unique combination of reactive sites: a ketone carbonyl, a difluoromethyl group, and a gem-dibrominated carbon. This trifecta of functionality opens the door to a range of chemical transformations for the construction of complex fluorinated molecules. A closely related compound, 1,1-dibromo-3,3,3-trifluoroacetone, is a known key intermediate in the synthesis of pyrazole analogues used as anti-tumor agents, suggesting a similar reactivity profile for our target precursor.[2]
Proposed Synthetic Utility: A Gateway to Difluoromethylated Pyrazoles
We propose that this compound can serve as an efficient precursor for the synthesis of 3-(difluoromethyl)-5-bromo-1H-pyrazole via a cyclocondensation reaction with hydrazine. This transformation is based on the well-established Knorr pyrazole synthesis, which traditionally utilizes 1,3-dicarbonyl compounds.[3] In this case, the gem-dibromo functionality acts as a synthetic equivalent of a carbonyl group, enabling the formation of the pyrazole ring.
The resulting 3-(difluoromethyl)-5-bromo-1H-pyrazole is a valuable synthon in its own right. The bromine atom provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents at the 5-position of the pyrazole ring.
Mechanistic Rationale: The Path to Pyrazole Formation
The proposed reaction mechanism proceeds through a series of well-precedented steps, commencing with the nucleophilic attack of hydrazine on the carbonyl group of this compound.
Diagram 1: Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of 3-(difluoromethyl)-5-bromo-1H-pyrazole.
-
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of this compound. Subsequent dehydration leads to the formation of a hydrazone intermediate.[4]
-
Intramolecular Cyclization: The hydrazone can tautomerize to its enamine form. The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the carbon bearing the two bromine atoms in an SN2-type fashion. This results in the formation of a five-membered ring and the expulsion of a bromide ion.
-
Aromatization: The final step involves the elimination of a molecule of hydrogen bromide from the cyclized intermediate, driven by the formation of the stable, aromatic pyrazole ring.
Experimental Protocol: Synthesis of 3-(Difluoromethyl)-5-bromo-1H-pyrazole
This protocol provides a detailed, step-by-step methodology for the synthesis of 3-(difluoromethyl)-5-bromo-1H-pyrazole from this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Hydrazine monohydrate | Reagent Grade | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Sodium bicarbonate | ACS Grade | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous magnesium sulfate | Commercially Available |
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). Dissolve the starting material in anhydrous ethanol (approximately 10 mL per gram of starting material).
-
Addition of Hydrazine: While stirring the solution at room temperature, add hydrazine monohydrate (1.1 eq) dropwise over a period of 10-15 minutes. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-(difluoromethyl)-5-bromo-1H-pyrazole.
Expected Yield: Based on similar transformations, a moderate to good yield (50-70%) is anticipated.
Further Applications: The Versatility of 3-(Difluoromethyl)-5-bromo-1H-pyrazole
The synthesized 3-(difluoromethyl)-5-bromo-1H-pyrazole is a versatile intermediate for the construction of more complex molecules. The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions.
Diagram 2: Synthetic Utility of the Pyrazole Synthon
Caption: Potential derivatization of the pyrazole synthon via cross-coupling reactions.
Safety and Handling
-
This compound is a halogenated ketone and should be handled with care in a well-ventilated fume hood.
-
Hydrazine is a toxic and corrosive substance. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
The reaction should be performed under an inert atmosphere if sensitive to air or moisture.
Conclusion
This compound represents a valuable and versatile precursor for the synthesis of novel fluorinated synthons. The proposed protocol for the synthesis of 3-(difluoromethyl)-5-bromo-1H-pyrazole provides a practical and efficient route to a key building block for the development of new pharmaceuticals and agrochemicals. The straightforward nature of this transformation, coupled with the potential for further derivatization, underscores the significant potential of this compound in modern synthetic chemistry.
References
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]
-
Hagooly, A., & Gross, Z. (2020). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 63(19), 10665–10688. [Link]
-
Synthesis of pyrazoles. (2019, January 19). YouTube. [Link]
-
1,1-Dibromo-3,3,3-trifluoroacetone (CAS 431-67-4): Technical Insights for Buyers. (2026, January 6). LinkedIn. [Link]
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025, February 24). Chemistry LibreTexts. [Link]
Sources
The Role of 1,1-Dibromo-3,3-difluoroacetone and its Isomers in Medicinal Chemistry: A Guide to Application and Protocol
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among the vast arsenal of fluorinated building blocks, gem-difunctionalized ketones such as 1,1-dibromo-3,3-difluoroacetone and its isomers represent a class of highly versatile synthons. Their unique electronic properties and multiple reactive sites enable the construction of complex, fluorinated heterocyclic systems that are of significant interest in drug discovery programs.
This technical guide provides a comprehensive overview of the synthesis and application of a key isomer, 1,3-dibromo-1,1-difluoro-2-propanone, as a surrogate to understand the potential of this compound in the synthesis of medicinally relevant compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the broader implications for drug development professionals. The principles and reactions discussed herein are anticipated to be largely applicable to this compound, given their structural and electronic similarities.
The Strategic Advantage of gem-Dihalodifluoro Ketones
The introduction of a gem-difluoro (-CF2-) group into a molecule can have profound effects on its biological activity and pharmacokinetic profile.[1][2] The highly electronegative fluorine atoms can alter the acidity of neighboring protons, influence molecular conformation, and enhance metabolic stability by blocking sites of oxidative metabolism.[3] The gem-difluoro group is often considered a bioisostere for a carbonyl group or an ether linkage, allowing for subtle modifications of a lead compound to improve its drug-like properties.[2]
The presence of two bromine atoms in this compound and its isomers provides additional synthetic handles for the construction of diverse molecular architectures. These synthons are particularly valuable for the synthesis of fluorinated heterocycles, a privileged scaffold in many approved drugs.
Synthesis of the Building Block: 1,3-Dibromo-1,1-difluoropropan-2-one
A reliable and scalable synthesis of the key building block is paramount for its successful application. The following protocol outlines the preparation of 1,3-dibromo-1,1-difluoropropan-2-one, a close and synthetically relevant isomer of this compound.[4]
Protocol 1: Synthesis of 1,3-Dibromo-1,1-difluoropropan-2-one[4]
Materials:
-
Ethyl 2-bromo-2,2-difluoroacetate
-
Methylmagnesium bromide (3 M solution in diethyl ether)
-
Dry diethyl ether
-
Water
-
Sodium sulfate
Procedure:
-
To a solution of ethyl 2-bromo-2,2-difluoroacetate (10 g, 49.3 mmol) in dry diethyl ether (54 mL) at -78 °C, add methylmagnesium bromide (3 M solution in diethyl ether, 18 mL) dropwise.
-
Stir the mixture at -78 °C for 2.5 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction with water (5 mL).
-
Separate the organic phase and dry it over sodium sulfate.
-
The resulting product is 1,3-dibromo-1,1-difluoropropan-2-one.
Causality of Experimental Choices:
-
Low Temperature (-78 °C): The initial reaction is carried out at low temperature to control the reactivity of the Grignard reagent and prevent side reactions.
-
Dry Solvents: The use of dry diethyl ether is crucial as Grignard reagents are highly sensitive to moisture.
-
Quenching: The addition of water protonates the intermediate alkoxide to yield the final ketone product.
Application in Heterocyclic Synthesis: Preparation of 4-(Bromodifluoromethyl)thiazoles
One of the most valuable applications of gem-dihalodifluoro ketones is in the synthesis of fluorinated heterocycles. The following protocols detail the use of 1,3-dibromo-1,1-difluoropropan-2-one in the preparation of 4-(bromodifluoromethyl)thiazoles, which are important precursors for further chemical modifications, including the introduction of fluorine-18 for positron emission tomography (PET) imaging.[4]
Protocol 2: General Procedure for the Preparation of 4-(Bromodifluoromethyl)thiazoles[4]
Materials:
-
1,3-Dibromo-1,1-difluoropropan-2-one
-
Sodium thiocyanate
-
Aromatic amine (e.g., p-toluidine)
-
Dry acetonitrile
-
Ethyl acetate
-
Celite
Procedure:
-
In a sealed tube, stir a solution of 1,3-dibromo-1,1-difluoropropan-2-one (98 mg, 0.39 mmol) and sodium thiocyanate (31 mg, 0.39 mmol) in dry acetonitrile (500 μL) at ambient temperature for 15 minutes.
-
Add the aromatic amine (e.g., p-toluidine, 41 mg, 0.39 mmol) dropwise.
-
Heat the mixture to 80 °C for 3 hours in an oil bath.
-
After cooling, dilute the mixture with ethyl acetate (5 mL) and filter through a celite pad.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired 4-(bromodifluoromethyl)thiazole.
Protocol 3: Synthesis of 4-(Bromodifluoromethyl)thiazol-2-amine[4]
Materials:
-
Thiourea
-
1,3-Dibromo-1,1-difluoropropan-2-one
-
Dry acetonitrile
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of thiourea (30 mg, 0.39 mmol) in dry acetonitrile (500 μL) in a sealed tube, add 1,3-dibromo-1,1-difluoropropan-2-one (100 mg, 0.39 mmol) dropwise.
-
Heat the mixture to 80 °C for 3 hours.
-
Dilute the reaction crude with ethyl acetate (3 mL) and wash with hexane.
-
Filter the organic phase and remove the solvent under reduced pressure to afford 4-(bromodifluoromethyl)thiazol-2-amine as a yellow solid.
Diagram of the Thiazole Synthesis Workflow:
Caption: Workflow for the synthesis of 4-(bromodifluoromethyl)thiazoles.
Mechanistic Insights and Best Practices
The synthesis of thiazoles from 1,3-dibromo-1,1-difluoropropan-2-one proceeds through a Hantzsch-type thiazole synthesis. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiocyanate or thiourea on one of the electrophilic carbonyl carbons of the diketone, followed by cyclization and dehydration to form the thiazole ring.
Best Practices and Troubleshooting:
-
Moisture Control: As with many reactions involving highly reactive intermediates, maintaining anhydrous conditions is critical to prevent side reactions and ensure high yields.
-
Inert Atmosphere: While not explicitly stated in all protocols, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially when dealing with sensitive reagents.
-
Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of the reaction to determine the optimal reaction time and prevent the formation of byproducts.
-
Purification: Flash column chromatography is a standard and effective method for purifying the final products. The choice of solvent system for chromatography will depend on the polarity of the specific thiazole derivative.
Broader Applications in Medicinal Chemistry
The 4-(bromodifluoromethyl)thiazole scaffold synthesized using this methodology is a valuable intermediate for further functionalization. The bromine atom can be displaced by various nucleophiles or participate in cross-coupling reactions to introduce additional diversity. Furthermore, the bromodifluoromethyl group itself is of interest, as it can be a precursor for the corresponding trifluoromethyl group or be utilized in the development of radiolabeled compounds for in vivo imaging. The application of this strategy to the preparation of a precursor of the biologically relevant molecule DF2755Y highlights its direct relevance to drug discovery programs.[4]
Conclusion
While direct and extensive literature on this compound is limited, the study of its isomer, 1,3-dibromo-1,1-difluoropropan-2-one, provides a clear and compelling case for the utility of gem-dihalodifluoro ketones in medicinal chemistry. These building blocks offer an efficient route to valuable fluorinated heterocyclic compounds, which are key components in the design of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the synthetic potential of this important class of fluorinated synthons.
References
-
One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. (2017). Beilstein Journal of Organic Chemistry, 13, 1894–1901. [Link]
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove - University of Mississippi. [Link]
-
New Synthesis of Fluorinated Pyrazoles. (2010). Organic Letters, 12(20), 4648–4651. [Link]
-
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2022). Chemical Science, 13(25), 7545-7551. [Link]
-
1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. (2018). ACS Omega, 3(11), 15995–16003. [Link]
-
One-pot synthesis of five and six membered N, O, S-heterocycles using a ditribromide reagent. (2010). The Journal of Organic Chemistry, 75(20), 6881–6884. [Link]
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). RSC Advances, 13(23), 15485-15518. [Link]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). Chemistry – A European Journal, 28(19), e202200331. [Link]
-
Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. (2014). Journal of Medicinal Chemistry, 57(11), 4886–4891. [Link]
Sources
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
minimizing over-bromination side reactions with 1,1-Dibromo-3,3-difluoroacetone
Technical Support Center: 1,1-Dibromo-3,3-difluoroacetone
A Senior Application Scientist's Guide to Minimizing Over-bromination and Controlling Reaction Selectivity
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this unique reagent in their synthetic workflows. As a polyhalogenated ketone, this compound offers a distinct reactivity profile, but its effective use requires a nuanced understanding of the factors that govern its brominating potential. Over-bromination and other side reactions can be common pitfalls, leading to complex product mixtures and low yields.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve clean, selective, and reproducible outcomes.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is structured to provide direct solutions to common problems encountered during reactions with this compound.
Question 1: My reaction with an active methylene substrate is yielding a mixture of mono- and di-brominated products, with the di-brominated species often dominating. How can I enhance selectivity for the mono-brominated product?
Answer: This is a classic selectivity challenge rooted in kinetics and stoichiometry. The mono-brominated product is often more reactive towards further bromination than the original starting material. To favor mono-bromination, you must carefully control the reaction conditions to ensure the brominating agent encounters the starting material more frequently than the mono-brominated intermediate.
Core Causes & Recommended Solutions:
-
Poor Stoichiometric Control: Adding the entire equivalent of the brominating agent at once creates a high local concentration, increasing the probability of double bromination.
-
Solution: Employ slow addition techniques. Dissolve the this compound in a suitable, anhydrous solvent and add it dropwise or via a syringe pump to a solution of your substrate over an extended period (e.g., 1-2 hours). This maintains a low, steady concentration of the brominating agent. Large molar excesses of reagents should be avoided to improve reaction greenness and prevent side products.[1]
-
-
Unfavorable Temperature: Higher temperatures increase reaction rates indiscriminately, reducing the kinetic distinction between the first and second bromination events.
-
Solution: Begin the reaction at a low temperature (e.g., 0 °C or -10 °C) and monitor the progress closely by TLC or UPLC-MS.[2] If the reaction is too sluggish, allow it to warm slowly to a temperature that provides a reasonable rate without compromising selectivity.
-
-
Inappropriate Solvent or Base: The choice of solvent and base (if used to generate an enolate) is critical.
-
Solution: For base-mediated reactions, use a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS) and add it to the substrate at a low temperature to pre-form the enolate. Then, add the brominating agent slowly. For acid-catalyzed reactions, which proceed through an enol, use a catalytic amount of a non-coordinating acid. The solvent should fully dissolve the substrate; polar aprotic solvents like THF or DME are often good starting points. Solvent choice can play a key role in reaction selectivity.[3]
-
Question 2: I'm observing significant starting material decomposition and the formation of dark, insoluble byproducts, especially when working with electron-rich aromatic or heterocyclic substrates.
Answer: This issue points towards either an overly harsh reaction environment causing substrate degradation or a radical-mediated side reaction. The goal is to create a milder, more controlled electrophilic bromination pathway.
Core Causes & Recommended Solutions:
-
Radical Pathways: The presence of light or radical initiators can trigger non-selective radical bromination, which often leads to polymerization or decomposition.[1]
-
Solution: Conduct the reaction in the dark by wrapping the flask in aluminum foil. Ensure all reagents and solvents are peroxide-free. Degassing the solvent before use can also help.
-
-
Over-activation with Lewis Acids: While catalysts are sometimes necessary, strong Lewis acids (e.g., AlCl₃, FeBr₃) can over-activate both the brominating agent and the substrate, leading to uncontrolled reactions, especially with sensitive substrates.[4][5]
-
Solution: If a catalyst is needed to promote electrophilic attack, opt for a milder activator. In some systems, a protic acid like acetic acid or a mild Lewis acid like ZnCl₂ can suffice. Often, no catalyst is required if the substrate is sufficiently nucleophilic.
-
-
Inherent Substrate Instability: Some substrates are inherently unstable to even mild electrophilic conditions.
-
Solution: Protect sensitive functional groups on your substrate before the bromination step. Additionally, running the reaction at a lower temperature can mitigate decomposition pathways.
-
Question 3: The bromination reaction is extremely slow or stalls completely, even at room temperature. How can I drive it to completion without inducing the side reactions mentioned above?
Answer: A stalled reaction indicates that the activation energy barrier is too high under the current conditions. This is common with electron-deficient substrates. The key is to increase reactivity methodically.
Core Causes & Recommended Solutions:
-
Insufficient Nucleophilicity of Substrate: Electron-withdrawing groups on your substrate can deactivate it towards electrophilic attack.
-
Solution 1 (Catalysis): Introduce a catalytic amount of a suitable acid to promote enol formation for ketones or activate aromatic rings. A screen of mild protic or Lewis acids is recommended.
-
Solution 2 (Temperature): Gradually and cautiously increase the reaction temperature. Monitor by a sensitive analytical method (e.g., LC-MS) at each temperature increment (e.g., 0 °C → 25 °C → 40 °C) to find the "sweet spot" where the desired reaction proceeds without significant byproduct formation.
-
Solution 3 (Solvent Effects): The reaction rate can be sensitive to the solvent. A more polar solvent may stabilize charged intermediates in the transition state, accelerating the reaction. Consider switching from a nonpolar solvent like hexanes to something more polar like acetonitrile or dichloromethane.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of bromination for this compound?
A1: this compound is proposed to function as an electrophilic bromine ("Br+") source . The two electron-withdrawing fluorine atoms on the α'-carbon inductively pull electron density away from the ketone carbonyl. This effect is relayed through the carbonyl to the α-carbon, polarizing the C-Br bonds and making the bromine atoms susceptible to nucleophilic attack.
The reaction with a nucleophile (like an enol, enolate, or activated aromatic ring) proceeds via the transfer of a single "Br+" atom, releasing the other bromine as a bromide anion and forming an enolate of 1-bromo-3,3-difluoroacetone as the byproduct. This byproduct is generally less reactive as a brominating agent.
Q2: How do the α,α-difluoro and α,α-dibromo substituents influence the reagent's stability and handling?
A2: The gem-difluoro group significantly increases the electrophilicity of the carbonyl carbon, making the molecule susceptible to nucleophilic attack by water or other nucleophiles. Therefore, it is crucial to handle the reagent under anhydrous conditions . It is classified as toxic and may cause severe injury upon inhalation, ingestion, or skin contact, with potentially delayed effects.[6] It may also decompose upon heating to produce corrosive and toxic fumes.[6] Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
Q3: Which analytical techniques are most effective for monitoring these reactions?
A3: A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of products. Use a UV lamp and various stains (e.g., potassium permanganate) as the brominated products may have different visualization properties.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this application. It provides accurate information on the conversion of starting material and the relative distribution of mono-brominated, di-brominated, and other byproducts by comparing their mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for characterizing the final, purified product to confirm its structure and regiochemistry. For complex product mixtures, ¹⁹F NMR can be invaluable for identifying and quantifying all fluorine-containing species in the crude reaction mixture.
Protocols & Methodologies
Protocol 1: Controlled Mono-bromination of an Activated Ketone
This protocol provides a general framework for achieving selective mono-bromination at the α-position of a ketone.
1. Reagent and Glassware Preparation:
- Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere (N₂ or Ar).
- Use anhydrous solvents. Anhydrous tetrahydrofuran (THF) is recommended.
- Ensure the substrate (ketone) is dry and pure.
2. Reaction Setup:
- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add the substrate (1.0 eq).
- Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- In a separate flame-dried flask, prepare a solution of this compound (1.05 eq) in anhydrous THF.
3. Enolate Formation and Bromination:
- Slowly add a solution of lithium diisopropylamide (LDA) (1.0 eq, 2.0 M in THF/heptane/ethylbenzene) to the cooled substrate solution. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
- Using a syringe pump, add the solution of this compound to the enolate solution over 1 hour, ensuring the internal temperature does not rise above -70 °C.
- After the addition is complete, let the reaction stir at -78 °C for an additional 30 minutes.
4. Monitoring and Quenching:
- Carefully take an aliquot from the reaction mixture, quench it with saturated aqueous NH₄Cl, and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS to check for completion.
- Once complete, quench the entire reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
- Allow the mixture to warm to room temperature.
5. Work-up and Purification:
- Transfer the mixture to a separatory funnel and add water.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
Data & Visualization
Table 1: Hypothetical Effect of Stoichiometry and Temperature on Product Distribution for α-Bromination of 2-Methylcyclohexanone
| Entry | Equivalents of Brominating Agent | Temperature (°C) | Yield of Mono-bromo Product (%) | Yield of Di-bromo Product (%) |
| 1 | 1.05 | -78 | 85 | 5 |
| 2 | 1.05 | 0 | 62 | 28 |
| 3 | 1.05 | 25 | 41 | 45 |
| 4 | 1.50 | -78 | 55 | 35 |
This data is illustrative and demonstrates typical trends observed when trying to control selectivity in bromination reactions.
Diagrams
Caption: Troubleshooting decision tree for over-bromination.
Caption: Proposed mechanism of electrophilic bromine transfer.
References
- Benchchem.
- Chad's Prep. (2018). 18.
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- ChemRxiv.
- ResearchGate.
- ResearchGate. Kinetics of Bromination of Acetone, Bromoacetone, and 1,1-Dibromoacetone.
- ResearchGate. Solvent-Controlled α-Monobromination, α,α-Dibromination or Imidationof 1,3-Diketones with N-Bromosuccinimide.
- Coconote.
- PubMed Central (PMC).
- Aramini, A., et al. (2018). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. ACS Omega.
- ChemicalBook. 1,1-Dibromo-3,3,3-trifluoroacetone(431-67-4).
Sources
- 1. Bromination - Wordpress [reagents.acsgcipr.org]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. coconote.app [coconote.app]
- 6. 1,1-Dibromo-3,3,3-trifluoroacetone(431-67-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Purification of Reaction Products from 1,1-Dibromo-3,3-difluoroacetone by Distillation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of reaction products from 1,1-dibromo-3,3-difluoroacetone via distillation. It addresses common challenges and offers practical, field-proven solutions to ensure the integrity and purity of your target compounds.
Introduction: The Challenges of Purifying Halogenated Acetones
This compound is a reactive ketone, and its purification by distillation requires careful consideration of its thermal stability and potential for side reactions.[1] The presence of multiple halogen atoms can influence the molecule's boiling point and reactivity, making standard distillation protocols potentially unsuitable.[2] This guide will walk you through the critical parameters and troubleshooting steps to achieve successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of before distillation?
A1: Understanding the physical properties is crucial for designing your distillation strategy. Here are the key parameters for this compound:
| Property | Value | Source |
| Molecular Formula | C₃HBr₂F₃O | [3][4] |
| Molecular Weight | 269.84 g/mol | [3][4] |
| Boiling Point | 111-113 °C | [3] |
| Appearance | Light-Orange Liquid | [3] |
| Solubility | Soluble in Chloroform, not miscible with water. | [3] |
Q2: My product is thermally sensitive. Is atmospheric distillation suitable?
A2: Given the boiling point of 111-113 °C, atmospheric distillation is a possibility. However, for thermally sensitive compounds, prolonged exposure to elevated temperatures can lead to decomposition.[5] It is highly recommended to consider vacuum distillation to lower the boiling point and minimize the risk of thermal degradation.[6][7][8][9]
Q3: What are the potential decomposition products I should be concerned about during distillation?
A3: Halogenated ketones can undergo thermal decomposition, potentially yielding corrosive byproducts like hydrogen halides (HBr, HF) and other reactive species.[10] The presence of impurities or residual catalysts from the preceding reaction can also promote decomposition. Monitoring the distillation for any color changes or gas evolution is critical.
Q4: How can I assess the purity of my distilled fractions?
A4: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile halogenated compounds and potential impurities.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds, offering high sensitivity and specificity.[14][15][16] It can be used to quantify the purity of your product.[14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product decomposition in the distillation flask (darkening, gas evolution) | Distillation temperature is too high. | Switch to vacuum distillation to lower the boiling point.[6][7][8] Ensure the heating mantle is set to the lowest possible temperature for effective separation.[5] |
| Presence of acidic or basic impurities. | Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation. Ensure the product is thoroughly dried. | |
| Poor separation of product from impurities with similar boiling points | Inefficient distillation column. | Use a fractional distillation column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.[17][18][19][20] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration on the column, ensuring a slow and steady collection of the distillate.[17] | |
| Low product recovery | Hold-up in the distillation column. | For small-scale distillations, minimize the column length and packing to reduce surface area where the product can be retained. |
| Leaks in the vacuum system. | Check all joints and seals for leaks. Use appropriate vacuum grease for ground glass joints. | |
| Corrosion of distillation apparatus | Formation of acidic byproducts (HBr, HF). | Use glassware made of borosilicate glass. For prolonged or large-scale operations, consider specialized corrosion-resistant materials. |
Experimental Protocols
Protocol 1: Small-Scale Vacuum Distillation
This protocol is suitable for purifying small quantities of reaction products from this compound.
Materials:
-
Crude reaction mixture
-
Round-bottom flask
-
Short-path distillation head
-
Thermometer and adapter
-
Condenser
-
Receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle
-
Stir bar
Procedure:
-
Preparation: Place the crude reaction mixture and a stir bar into the round-bottom flask.
-
Apparatus Assembly: Assemble the short-path distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin stirring and gently heat the flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point under the applied vacuum.
-
Completion: Once the desired fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Workflow Diagram: Vacuum Distillation Setup
Caption: A standard setup for small-scale vacuum distillation.
Protocol 2: Purity Analysis by GC-MS
Procedure:
-
Sample Preparation: Dilute a small aliquot of the distilled fraction in a suitable solvent (e.g., dichloromethane).
-
Injection: Inject the sample into the GC-MS system.
-
Separation: The components will be separated on the GC column based on their boiling points and interactions with the stationary phase.
-
Detection and Identification: The mass spectrometer will detect the separated components and generate a mass spectrum for each, allowing for their identification by comparing with a library of known compounds.[11][12]
Logical Flow for Troubleshooting Distillation Issues
Caption: A decision tree for troubleshooting common distillation problems.
Safety Precautions
-
Handling: this compound is a reactive and potentially toxic compound. Always handle it in a well-ventilated fume hood.[3][21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][21][22]
-
Incompatible Materials: Avoid contact with strong bases, active metals, and strong oxidizing agents.[3]
-
Storage: Store in a tightly closed container under an inert atmosphere, preferably at 2-8°C.[3][21]
References
- Vertex AI Search. (n.d.). Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation.
- BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements.
- Journal of Chemical Education. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications.
- NIH. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC.
- Busch Global. (n.d.). Vacuum Distillation.
- MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
- (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- Sihai Energy Technology. (2024). When Vacuum Distillation is Useful.
- Slideshare. (n.d.). Vacuum distillation.
- (2026). 1,1-Dibromo-3,3,3-trifluoroacetone (CAS 431-67-4): Technical Insights for Buyers.
- Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis.
- Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different.
- PubChem. (n.d.). 1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry.
- Wikipedia. (n.d.). Fractional distillation.
- The Chemistry Blog. (n.d.). What is Fractional Distillation?
- Chemistry LibreTexts. (2021). 5.3: Fractional Distillation.
- Wikipedia. (n.d.). Reductive dehalogenation of halo ketones.
- RSC Publishing. (n.d.). Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br). The Royal Society of Chemistry.
- (n.d.). A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS.
Sources
- 1. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 2. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. 1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. njhjchem.com [njhjchem.com]
- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 7. buschvacuum.com [buschvacuum.com]
- 8. When Vacuum Distillation is Useful [sihaienergytech.com]
- 9. Vacuum distillation | PPTX [slideshare.net]
- 10. nist.gov [nist.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 17. Purification [chem.rochester.edu]
- 18. Fractional distillation - Wikipedia [en.wikipedia.org]
- 19. chemicals.co.uk [chemicals.co.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
column chromatography for purifying compounds made with 1,1-Dibromo-3,3-difluoroacetone
Welcome to the technical support guide for navigating the purification of novel compounds synthesized using 1,1-dibromo-3,3-difluoroacetone. This versatile building block is instrumental in creating complex molecules, including various heterocyclic compounds and α,α-difluoro-β-amino ketones, which are of significant interest in drug discovery and materials science.[1][2][3] However, the unique electronic properties conferred by the gem-difluoro and dibromo functionalities present specific challenges during purification by column chromatography.
This guide is structured to provide practical, in-depth solutions to common issues encountered in the lab. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: Why are compounds derived from this compound difficult to purify on standard silica gel?
A1: There are several contributing factors:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds.[4] Products containing certain functional groups, such as some α,α-difluoro-β-amino ketones, may be unstable under these conditions.[1]
-
Strong Interactions: The fluorine and bromine atoms, along with the ketone group in the parent structure, often lead to derivatives with multiple sites for polar interactions (dipole-dipole, hydrogen bonding). This can cause significant peak tailing on the column as the compounds interact strongly and non-uniformly with the silica surface.
-
Reactivity: The starting material itself is reactive, especially towards strong bases and oxidizing agents.[3] Reaction byproducts can be of similar polarity to the desired product, complicating separation.
Q2: My compound appears to be decomposing on the column. How can I confirm this and what can I do to prevent it?
A2: To confirm decomposition, you can perform a stability test. Spot your crude product on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking that wasn't present initially, your compound is likely unstable on silica.
Solutions:
-
Deactivate the Silica: You can neutralize the acidic sites on the silica gel. A common method is to use a solvent system containing a small amount (e.g., 1-3%) of triethylamine or another amine base.[4] Be sure to pack the column with this modified solvent system.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[5]
-
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography.[6]
Q3: I'm seeing very poor separation between my product and a closely-related impurity. What are my options?
A3:
-
Optimize Your Solvent System: The ideal TLC Rf for the compound of interest is around 0.35 for good separation on a column.[7] Systematically screen different solvent mixtures. Sometimes, switching to a completely different solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes) can dramatically change selectivity.
-
Use a Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity.[4] This can help to first elute non-polar impurities, and then cleanly elute your compound of interest, leaving more polar impurities behind.
-
Improve Column Packing: A well-packed, homogenous column is critical for good resolution.[8] Ensure there are no air bubbles or channels.[7][9]
Troubleshooting Guide
This section addresses specific problems you might encounter during column chromatography.
| Problem | Potential Causes | Solutions & Explanations |
| No Compound Eluting | 1. Compound is too polar and stuck at the top of the column. 2. Compound decomposed on the column. 3. Incorrect solvent system used. | 1. Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For very polar compounds, systems like dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution can be effective.[5] 2. Test for Stability: As mentioned in the FAQs, check for decomposition on a TLC plate.[5] If it's unstable, consider deactivating the silica or using a different stationary phase. 3. Verify Solvents: Double-check that you have used the correct solvents in the correct proportions.[5] |
| Peak Tailing | 1. Strong interaction between the compound and acidic sites on the silica. 2. Column is overloaded with the sample. 3. Column void or channeling. | 1. Deactivate Silica: Add a small amount of triethylamine or pyridine to your eluent to mask the acidic silanol groups.[4] 2. Reduce Sample Load: As a rule of thumb, use a silica gel to crude product weight ratio of at least 30:1. 3. Repack the Column: Ensure the column is packed uniformly without any air gaps.[10] |
| Irreproducible Results | 1. Inconsistent mobile phase preparation. 2. Changes in temperature or pressure. 3. Column contamination from previous runs. | 1. Consistent Preparation: Always prepare your mobile phase fresh and in the same way for each run.[11] 2. Stabilize Conditions: Run your chromatography at a consistent ambient temperature.[11] 3. Thorough Cleaning: Ensure the column is thoroughly cleaned between runs.[11] |
| Compound Elutes Too Quickly (High Rf) | 1. Solvent system is too polar. 2. The compound is very non-polar. | 1. Decrease Solvent Polarity: Reduce the percentage of the polar solvent in your mobile phase. Aim for an Rf of around 0.2-0.3 on TLC for the best separation.[4] 2. Use a Less Polar System: If your compound has a high Rf even in 100% hexanes, you may need to consider reverse-phase chromatography. |
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Selection
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a TLC plate, spot the crude mixture, the starting material, and a co-spot (both crude and starting material in the same spot).
-
Prepare several eluting chambers with different solvent systems of varying polarities (e.g., 5%, 10%, 20%, 50% Ethyl Acetate in Hexanes).
-
Place the TLC plates in the chambers and allow the solvent to run up the plate.
-
Visualize the plates under a UV lamp and/or by staining.
-
The ideal solvent system is one where the desired product has an Rf value between 0.2 and 0.4 and is well-separated from all impurities.[4][12]
Protocol 2: Dry Loading a Sample onto the Column
This method is preferred for samples that are not readily soluble in the initial, non-polar eluent.[13]
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Gently add a layer of sand on top of the sample to prevent disturbance when adding the eluent.[4]
-
Proceed with elution.
Visual Workflows and Diagrams
Troubleshooting Poor Separation
Caption: Decision tree for troubleshooting poor separation in column chromatography.
Workflow for Column Packing and Sample Loading
Caption: Step-by-step workflow for packing and loading a silica gel column.
References
-
Islam, B., et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. Journal of Organic Chemistry. Available at: [Link]
-
Islam, B., et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. National Institutes of Health. Available at: [Link]
-
University of Calgary. (n.d.). Column chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]
-
Vysoká škola chemicko-technologická v Praze. (n.d.). Troubleshooting HPLC. Available at: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
-
UPLCS. (2025). Common Faults and Troubleshooting Methods in HPLC Column. Available at: [Link]
-
Biocompare. (2020). Six Suggestions for Successful Column Chromatography. Available at: [Link]
-
Reddit. (2022). troubleshooting column chromatography. r/chemistry. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Available at: [Link]
- Zhang, Z., et al. (n.d.). Synthesis of gem‐difluoroallylic ketones using β‐ketone alcohols.
- ChemRxiv. (n.d.). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C(sp3)-F bond Cleavage.
-
Nichols, L. (2022). Column Chromatography. YouTube. Available at: [Link]
- Elsheimer, S., et al. (1989).
-
001CHEMICAL. (n.d.). CAS No. 431-67-4, 1,1-Dibromo-3,3,3-trifluoroacetone. Available at: [Link]
- Google Patents. (n.d.). WO2005115954A2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin.
-
PubChem. (n.d.). 1,1-Dibromo-3,3,3-trifluoroacetone. Available at: [Link]
- Chambers, R. D. (n.d.). Nucleophilic Reaction of Fluorinated Alkenes.
- ChemRxiv. (n.d.). Introducing Column Chromatography through Colorful Reactions of Guaiazulene.
- ResearchGate. (n.d.). 8.
- HETEROCYCLES. (2009). Vol. 78, No. 8.
- da Silva, F. P. N. R., et al. (n.d.). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- And 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium.
- Benchchem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,4-Dibromo-2-chloro-1,1-difluorobutane.
- SciELO. (n.d.). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium.
- ResearchGate. (n.d.). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC.
- Potkin, V. I., et al. (n.d.). Reactions of 1-aryl-2-bromo-3,4,4-trichlorobut-3-en-1-ones with some nucleophilic reagents.
Sources
- 1. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chromtech.com [chromtech.com]
- 9. biocompare.com [biocompare.com]
- 10. phenomenex.com [phenomenex.com]
- 11. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
- 12. youtube.com [youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Optimizing Reactions with 1,1-Dibromo-3,3-difluoroacetone
Welcome to the technical support guide for 1,1-Dibromo-3,3-difluoroacetone (CAS 431-67-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this highly reactive building block. Our goal is to provide you with actionable troubleshooting strategies and in-depth FAQs to help you improve reaction yields, minimize side products, and ensure experimental success.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable synthetic intermediate, prized for its ability to introduce gem-dibromo and difluoro moieties into molecular scaffolds. Its electrophilic carbonyl carbon and the two reactive C-Br bonds make it a potent precursor for a wide range of transformations, particularly in the synthesis of fluorinated heterocycles.[1] However, this high reactivity can also lead to challenges, including low yields, competing side reactions, and product degradation. This guide provides a systematic approach to overcoming these common hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns when working with this compound.
FAQ 1: Starting Material Integrity
Question: My reaction yield is consistently low, even when following established protocols. Could my starting material be the issue?
Answer: Absolutely. The quality and purity of this compound are paramount. Due to the nature of its synthesis, which can involve the bromination of a ketone precursor, several impurities can be present and significantly impact your reaction's outcome.[2][3]
-
Common Impurities:
-
Monobrominated Species: Can lead to incomplete reactions and difficult-to-separate byproducts.
-
Over-brominated Species (e.g., Tribromoacetone derivatives): These are often more reactive and can lead to undesired side products.
-
Isomeric Byproducts: While less common for this specific molecule, related syntheses show that isomer formation (e.g., 1,3-dibromoacetone) can occur, which will have different reactivity profiles.[2]
-
Residual Acid (HBr): Can catalyze decomposition or unwanted side reactions.
-
-
Recommended Actions:
-
Purity Assessment: Always verify the purity of a new bottle or batch via ¹H NMR, ¹⁹F NMR, and GC-MS.
-
Acid Scavenging: If acidic impurities are suspected, consider storing the reagent over a small amount of acid scavenger like anhydrous potassium carbonate, or purifying it by passing it through a short plug of neutral alumina just before use.
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures as recommended by the supplier to prevent decomposition.[4]
-
FAQ 2: Solvent and Base Selection
Question: What are the best practices for choosing a solvent and base for reactions with this ketone?
Answer: Solvent and base choice is critical for controlling reactivity and selectivity.
-
Solvent Selection: The ideal solvent should fully dissolve your reactants but remain inert to the highly electrophilic ketone and any strong bases or nucleophiles.
-
Aprotic Polar Solvents (Recommended): Acetonitrile (ACN), Dimethylformamide (DMF), and Dioxane are excellent choices. They effectively solvate reactants and charged intermediates without the risk of acting as competing nucleophiles.
-
Protic Solvents (Use with Caution): Alcohols (e.g., ethanol, methanol) can compete with your desired nucleophile, leading to byproducts. They are sometimes used when they are also the reactant, but should generally be avoided.[5]
-
Aprotic Nonpolar Solvents: Solvents like Toluene or Hexane may be suitable for certain applications but can suffer from poor solubility of reactants or intermediates.
-
-
Base Selection: The base should be strong enough to deprotonate your nucleophile but not so harsh that it promotes self-condensation or decomposition of the this compound.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are often used for N- or S-alkylation reactions.[5] They are generally easy to remove during work-up.
-
Organic Bases: Non-nucleophilic organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are useful for scavenging acid generated during the reaction without interfering with the primary transformation.
-
| Parameter | Acetonitrile (ACN) | DMF | Dioxane | Ethanol (EtOH) | Toluene |
| Type | Polar Aprotic | Polar Aprotic | Moderately Polar Aprotic | Polar Protic | Nonpolar Aprotic |
| Boiling Point | 82 °C | 153 °C | 101 °C | 78 °C | 111 °C |
| Use Case | General purpose, good for moderate temperatures, easy to remove. | Excellent solvating power, good for higher temperatures. | Good for reactions sensitive to highly polar environments. | Use only when it is a reactant or specific literature supports it. | Useful for reactions requiring nonpolar conditions; may require phase-transfer catalyst. |
| Potential Issues | Can be hygroscopic. | Difficult to remove under vacuum; can decompose at high temps. | Peroxide formation risk; must be tested and handled appropriately. | Competes with nucleophiles. | Poor solubility for many salts and polar reactants. |
Table 1: Solvent Selection Guide for Reactions Involving this compound.
Part 2: Troubleshooting Guides
This section provides structured workflows to diagnose and solve common experimental problems.
Guide 1: Low or No Product Conversion
Low conversion is a frequent issue stemming from several potential root causes. This guide provides a logical flow for troubleshooting.
Caption: Troubleshooting workflow for low reaction yield.
Guide 2: Formation of Multiple Byproducts
The formation of multiple byproducts points to issues with selectivity or reagent stability.
Scenario: In a cyclization reaction with a 2-amino-substituted heterocycle, you observe multiple spots on TLC and a complex NMR spectrum.
Causality: The high reactivity of this compound means it can react at multiple sites or undergo self-condensation. The initial reaction likely involves the formation of a Schiff's base or an intermediate adduct, which must then cyclize.[6] If the cyclization step is slow, this intermediate can undergo decomposition or other side reactions.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can provide the activation energy for undesired pathways. Start the reaction at 0 °C or even lower, and slowly warm to room temperature.
-
Control the Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the nucleophile to ensure the ketone is consumed quickly. A large excess of base can promote decomposition of the ketone.
-
Slow Addition: Add the this compound dropwise to a solution of the nucleophile and base. This maintains a low concentration of the highly reactive ketone, favoring the desired reaction over side reactions.
-
Change the Base: If you suspect the base is too strong, switch from an alkoxide or hydroxide to a milder carbonate base (K₂CO₃ or Cs₂CO₃).
Part 3: Experimental Protocol
This section provides a detailed, generalized protocol for a common application: the synthesis of a fluorinated imidazo[1,2-a]pyridine derivative.
Protocol: Synthesis of a 2-(difluoromethyl)imidazo[1,2-a]pyridine derivative
This protocol is adapted from general methodologies for the cyclization of halo-acetones with 2-aminoheterocycles.[6][7]
Caption: Experimental workflow for heterocycle synthesis.
Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substituted 2-aminopyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Add anhydrous acetonitrile to form a slurry (approx. 0.1 M concentration relative to the aminopyridine). Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10 minutes.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous acetonitrile. Add the ketone solution to the stirring slurry dropwise via syringe over 15 minutes. A color change is often observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM). Purify the product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 100% Hexane and gradually increasing the polarity with Ethyl Acetate).
Note on Safety: this compound is toxic and corrosive.[8][9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
References
- Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- 1 - SAFETY D
- 1,1-Dibromo-3,3,3-trifluoroacetone(431-67-4) - ChemicalBook. ChemicalBook.
- Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. ChemRxiv.
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC - NIH.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- US20080249324A1 - Process For Preparing 1,3-Dibromoacetone, 1-3-Dichloroacetone and Epichlorohydrin - Google Patents.
- 1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523 - PubChem. PubChem.
- 3,3-Dibromo-1,1,1-trifluoroacetone - Apollo Scientific. Apollo Scientific.
- WO2005115954A2 - Process for prepariing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents.
- Reaction conditions: i) 1,3-dibromopropane, K 2 CO 3 , acetone, reflux,... - ResearchGate.
Sources
- 1. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20080249324A1 - Process For Preparing 1,3-Dibromoacetone, 1-3-Dichloroacetone and Epichlorohydrin - Google Patents [patents.google.com]
- 3. WO2005115954A2 - Process for prepariing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Managing the Lachrymatory Effects of 1,1-Dibromo-3,3-difluoroacetone in the Lab
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,1-Dibromo-3,3-difluoroacetone. Its potent lachrymatory nature and inherent reactivity demand rigorous safety protocols and a thorough understanding of its chemical properties. This document is structured to provide immediate, actionable answers to common challenges encountered during its handling and use.
Section 1: Understanding the Hazard - FAQs
This section addresses fundamental questions regarding the properties and risks associated with this compound.
Q1: What are the primary hazards of this compound?
A1: this compound is a toxic and corrosive compound.[1] Its most immediate and prominent hazardous property is its potent lachrymatory effect, causing severe irritation and tearing upon exposure to its vapors.[2] It is harmful if inhaled, swallowed, or absorbed through the skin.[1] The vapors can cause respiratory tract irritation, and direct contact can lead to severe skin and eye burns.[1]
Q2: What makes this compound a lachrymator?
A2: While the precise biological mechanism for this specific compound is not extensively documented in readily available literature, lachrymatory agents, in general, are reactive electrophiles. They react with nucleophilic nerve endings in the cornea, leading to the stimulation of the lachrymal glands, which results in tearing, pain, and blepharospasm (involuntary closing of the eyelids). Halogenated ketones, like this compound, are known to be reactive and can cause such sensory nerve irritation.
Q3: What are the immediate symptoms of exposure to this compound vapors?
A3: Immediate symptoms of exposure to the vapors include:
-
Intense stinging or burning sensation in the eyes.
-
Profuse tearing (lacrimation).
-
Involuntary closure of the eyelids.
-
Irritation of the nose and throat.
-
Coughing and shortness of breath.
Q4: Are there any known long-term health effects from exposure?
A4: Due to the corrosive nature of the compound, repeated or prolonged exposure can lead to chronic respiratory issues and potential damage to the eyes and skin.[1] However, specific long-term toxicological data for this compound is limited. It is crucial to minimize all exposure.
Section 2: Proactive Exposure Prevention - Engineering and Administrative Controls
Effective management of lachrymatory agents begins with preventing exposure. This section details the essential engineering and administrative controls.
Engineering Controls
Engineering controls are the first and most effective line of defense.
| Control Measure | Rationale and Best Practices |
| Chemical Fume Hood | Causality: A properly functioning chemical fume hood is the most critical engineering control as it captures and exhausts the lachrymatory vapors, preventing them from entering the breathing zone of the researcher. Best Practices: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed within a certified chemical fume hood. The sash should be kept as low as possible. |
| Ventilated Enclosures | Causality: For sensitive equipment that cannot be placed in a fume hood, a ventilated enclosure provides localized exhaust to capture vapors at the source. Best Practices: Use for any procedure that may generate vapors outside of a fume hood. |
| Closed Systems | Causality: Whenever possible, using a closed system for reactions minimizes the release of volatile compounds into the laboratory atmosphere. Best Practices: Employ sealed reaction vessels and use techniques like cannula transfer for liquid reagents. |
Administrative Controls
Administrative controls involve establishing safe work practices and procedures.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound. These SOPs should include specifics on handling, storage, waste disposal, and emergency procedures.
-
Designated Work Areas: Clearly demarcate areas where this compound is handled to alert other laboratory personnel.
-
Training: All personnel who will handle this compound must receive specific training on its hazards, safe handling procedures, and emergency response.
Section 3: Personal Protective Equipment (PPE) - The Last Line of Defense
While engineering and administrative controls are primary, appropriate PPE is mandatory for all work with this compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Causality: To protect against the severe lachrymatory and corrosive effects on the eyes. Specifications: Chemical splash goggles are the minimum requirement. A full-face shield worn over safety glasses provides a higher level of protection against splashes and vapors. |
| Respiratory Protection | Causality: To prevent inhalation of the toxic and irritant vapors. Specifications: A NIOSH-approved respirator with an organic vapor cartridge is necessary when engineering controls may not be sufficient to maintain exposure below acceptable limits. |
| Gloves | Causality: To prevent skin contact and absorption. Specifications: Use chemically resistant gloves. Consult the glove manufacturer's compatibility chart for specific breakthrough times for halogenated organic compounds. Double-gloving is recommended. |
| Protective Clothing | Causality: To protect the skin from splashes. Specifications: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit should be worn. |
Section 4: Troubleshooting Guide - Responding to Exposure and Spills
This section provides step-by-step guidance for managing acute exposure and accidental releases.
Immediate First Aid for Exposure
dot
Caption: Immediate first aid response to exposure.
In Case of Inhalation:
-
Immediately move the affected person to an area with fresh air.
-
If breathing is difficult or has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[1]
-
Seek immediate medical attention.[1]
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.[1]
-
Flush the affected skin with copious amounts of water for at least 15-20 minutes.[1]
-
Wash the area with soap and water.
-
Seek immediate medical attention.[1]
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.[1]
Managing Spills
dot
Caption: Step-by-step small spill response workflow.
For a Small Spill (less than 100 mL) inside a chemical fume hood:
-
Alert personnel in the immediate vicinity.
-
Ensure you are wearing the appropriate PPE, including a respirator.
-
Contain the spill by surrounding it with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Carefully apply the absorbent material over the spill, working from the outside in.
-
Once the liquid is fully absorbed, use non-sparking tools to collect the material into a clearly labeled, sealable container for hazardous waste.
-
Proceed to the decontamination protocol for surfaces.
For a Large Spill (greater than 100 mL) or any spill outside of a fume hood:
-
Immediately evacuate the laboratory and alert others.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill on your own.
Section 5: Decontamination and Waste Disposal Protocols
Thorough decontamination is critical to prevent secondary exposure and contamination of future experiments.
Protocol for Decontaminating Laboratory Surfaces and Equipment
-
Initial Wipe-Down: After collecting the absorbed spill material, wipe the spill area with a cloth or paper towels soaked in a mild detergent solution. This will help to remove the bulk of the remaining residue. Dispose of these cleaning materials as hazardous waste.
-
Solvent Wash: Wipe the area with a solvent in which this compound is soluble, such as acetone or ethanol. This will help to dissolve and remove any remaining traces of the compound. All used solvents and cleaning materials must be collected as hazardous waste.
-
Final Rinse: Perform a final rinse of the area with water.
-
Decontamination of Equipment:
-
Glassware: Rinse glassware with a suitable solvent (e.g., acetone) and then wash thoroughly with detergent and water. The initial solvent rinse should be collected as hazardous waste.
-
Non-disposable Equipment: Wipe down surfaces of equipment with a detergent solution followed by a solvent wipe, if the material is compatible.
-
-
Verification of Decontamination: While specific analytical tests for residual this compound on surfaces are not commonly available in a standard lab, a thorough, multi-step cleaning process as described above is the best practice. For highly sensitive work, a final wipe with a clean solvent which is then analyzed by a sensitive technique like GC-MS could be considered, but this is generally not standard procedure. The absence of any lingering odor can be a preliminary, though not definitive, indicator of successful decontamination.
Waste Disposal
-
All waste generated from the handling, use, and cleanup of this compound must be disposed of as hazardous waste.
-
This includes contaminated absorbent materials, used PPE, and cleaning materials.
-
Collect all waste in clearly labeled, sealed containers.
-
Follow your institution's specific guidelines for hazardous waste disposal. Do not mix with other waste streams unless explicitly permitted.
References
Sources
Technical Support Center: Workup Procedures for Reactions with 1,1-Dibromo-3,3-difluoroacetone
Welcome to the technical support center for handling and workup procedures involving 1,1-Dibromo-3,3-difluoroacetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs). Our goal is to ensure the safe and effective use of this versatile reagent in your research.
Introduction to this compound
This compound is a valuable building block in organic synthesis, prized for its ability to introduce gem-dibromofluoroalkyl moieties. However, its reactivity and physical properties necessitate careful consideration during reaction workup to ensure product purity and operator safety. This guide provides a structured approach to navigating the common challenges encountered during the workup of reactions involving this reagent.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, quenching, and purification of reactions involving this compound.
Q1: What are the primary safety concerns when working with this compound?
A1: this compound is a hazardous chemical that requires strict safety protocols. Key concerns include:
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.
-
Corrosivity: It can cause severe skin burns and eye damage.[1][2]
-
Flammability: It is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Reactivity: It is incompatible with strong oxidizing agents and bases.[1]
-
Hazardous Decomposition: Upon combustion, it can produce hazardous gases such as hydrogen bromide, carbon monoxide, and carbon dioxide.[3]
Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
Q2: How should I properly quench a reaction containing unreacted this compound?
A2: The choice of quenching agent depends on the reaction conditions.
-
For neutral or acidic reaction mixtures: A weak aqueous base solution, such as saturated sodium bicarbonate, can be carefully added to neutralize any acidic byproducts and react with the excess reagent. Be cautious as gas evolution (CO2) may occur.[4]
-
For reactions sensitive to water: A non-aqueous quench with an alcohol, like isopropanol, can be used. The alcohol will react with the ketone, but this may introduce byproducts that need to be removed in subsequent steps.
Q3: What are the best extraction solvents to use during the workup?
A3: The choice of extraction solvent will depend on the polarity of your desired product. Common choices include:
-
Ethyl acetate (EtOAc): A good general-purpose solvent for moderately polar compounds.
-
Dichloromethane (DCM): Effective for a wide range of compounds, but be aware of its density, as it will typically form the lower organic layer.
-
Ethers (e.g., diethyl ether, MTBE): Suitable for less polar compounds.
Given that this compound has some water solubility, it is advisable to perform multiple extractions to maximize the recovery of your product.[5] Washing the combined organic layers with brine can help to remove residual water and water-soluble impurities.
Q4: My product seems to be volatile. How can I avoid losing it during solvent removal?
A4: If your product is volatile, standard rotary evaporation may lead to significant loss. Consider these alternative methods:
-
Careful Rotary Evaporation: Use a lower bath temperature and higher pressure (i.e., less vacuum).
-
Nitrogen Stream: Gently pass a stream of nitrogen over the surface of the solution to slowly evaporate the solvent.
-
Lyophilization (Freeze-Drying): If your product is soluble in a solvent that can be frozen (e.g., dioxane, benzene), lyophilization can be an effective, albeit slower, method for solvent removal without significant product loss.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues that may arise during the workup of reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion formation during extraction | - High concentration of polar byproducts or starting materials. - Use of polar aprotic solvents like THF or dioxane in the reaction.[6][7] | - Break the emulsion: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - Filter: Pass the mixture through a pad of Celite®. - Solvent modification: If THF or dioxane was used, try to remove it by rotary evaporation before the aqueous workup.[7] |
| Low yield of desired product | - Incomplete reaction. - Product loss during aqueous workup due to some water solubility. - Product degradation by harsh quenching conditions. - Product volatility. | - Monitor reaction: Use TLC or LC-MS to ensure the reaction has gone to completion before workup. - Optimize extraction: Perform multiple extractions with the appropriate organic solvent. - Gentle quench: Use a mild quenching agent like saturated ammonium chloride for pH-sensitive products. - Careful solvent removal: Refer to Q4 in the FAQ section. |
| Persistent colored impurities in the final product | - Formation of bromine-containing byproducts. - Decomposition of the reagent or product. | - Charcoal treatment: Stir the crude product in a suitable solvent with activated charcoal, then filter through Celite®. - Reductive quench: A wash with a dilute aqueous solution of a mild reducing agent like sodium thiosulfate or sodium bisulfite can help remove residual bromine color.[8] - Chromatography: Purification by column chromatography is often necessary. |
| Product decomposes on silica gel column | - The product is unstable to the acidic nature of standard silica gel. | - Use deactivated silica: Prepare a slurry of silica gel with a small percentage of a base (e.g., triethylamine in the eluent) to neutralize the acidic sites. - Alternative stationary phases: Consider using neutral alumina or a different chromatography technique like reverse-phase chromatography. |
Part 3: Experimental Protocols & Visualizations
Standard Aqueous Workup Protocol
This protocol outlines a general procedure for the aqueous workup of a reaction involving this compound.
Step 1: Quenching the Reaction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a quenching solution (e.g., saturated aqueous NaHCO₃ or NH₄Cl) with vigorous stirring. Monitor for any gas evolution and control the rate of addition accordingly.
Step 2: Liquid-Liquid Extraction
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add the chosen organic extraction solvent (e.g., ethyl acetate).
-
Gently shake the funnel, venting frequently to release any pressure buildup.[4]
-
Allow the layers to separate and drain the lower layer.
-
Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
Step 3: Washing the Organic Phase
-
Combine all organic extracts in the separatory funnel.
-
Wash the combined organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Brine (to facilitate drying).
-
Step 4: Drying and Concentration
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure, taking care if the product is volatile.
Visual Workflow: Troubleshooting Emulsions
Caption: Decision tree for resolving emulsions during extraction.
Visual Workflow: Purification Strategy
Sources
common impurities in 1,1-Dibromo-3,3-difluoroacetone synthesis and reactions
Welcome to the technical support resource for 1,1-Dibromo-3,3-difluoroacetone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this valuable fluorinated building block. Here, we address common challenges, from impurity profiles to reaction optimization, providing field-proven insights and validated protocols to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the properties, handling, and characteristics of this compound and its derivatives.
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 1309602-53-6) is a halogenated ketone featuring both bromine and fluorine atoms.[1] This unique structure makes it a powerful reagent in synthetic chemistry. Closely related compounds, like 1,1-Dibromo-3,3,3-trifluoroacetone, are instrumental in synthesizing complex molecules, such as pyrazole analogues for anti-tumor CDK inhibitors and various trifluoromethyl heterocycles for drug discovery.[2] The presence of the dibromomethyl group provides a reactive site for forming carbon-carbon and carbon-heteroatom bonds, while the difluoroacetyl moiety imparts unique electronic properties and metabolic stability to the target molecules.
Q2: What are the essential safety and handling precautions for this compound?
While specific toxicological data for this compound is limited, its structure is analogous to other hazardous fluorinated and brominated ketones.[3][4] Therefore, stringent safety measures are mandatory.
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[3][5]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[5]
-
Incompatibilities : Avoid contact with strong bases, strong oxidizing agents, and active metals.[2]
-
Storage : Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from heat and ignition sources.[2][6] Recommended storage temperature is often 2-8°C.[2]
Q3: Why is my sample of a fluorinated acetone derivative turning cloudy or showing a new peak in the NMR, especially after exposure to air?
This is a classic case of hydrate formation. Carbonyl groups adjacent to α,α-difluorinated carbons exhibit a pronounced tendency for rapid hydration.[7][8] The strong electron-withdrawing effect of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water. To prevent this, always handle the compound in a moisture-free environment (e.g., in a glovebox or under a dry inert atmosphere) and use anhydrous solvents.[7][9]
Q4: What are the expected isomeric impurities from the synthesis?
The direct bromination of an asymmetric ketone like 1,1-difluoroacetone can lead to a mixture of products. Based on analogous reactions involving the bromination of acetone, the formation of constitutional isomers is a significant concern.[10][11] The primary isomeric impurity would be 1,3-Dibromo-1,1-difluoroacetone . The reaction conditions, particularly the catalyst and temperature, can influence the ratio of these isomers.
Part 2: Troubleshooting Guide for Synthesis & Reactions
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis and subsequent use of this compound.
Issue 1: Low Yield and Complex Product Mixture in Synthesis
Symptoms:
-
GC-MS or crude ¹H/¹⁹F NMR analysis shows multiple products instead of a clean conversion to the desired this compound.
-
The isolated yield is significantly lower than expected.
Root Cause Analysis:
The direct bromination of 1,1-difluoroacetone is susceptible to both under- and over-bromination, leading to a cascade of side products. The reaction is often catalyzed by HBr, which is generated in situ, and controlling its concentration and the reaction stoichiometry is critical.[11]
Common Impurities & Their Sources:
| Impurity Name | Source | Detection Method | Mitigation Strategy |
| Monobromo-3,3-difluoroacetone | Incomplete bromination (insufficient brominating agent or short reaction time). | GC-MS, ¹H NMR | Increase stoichiometry of brominating agent (e.g., Br₂) incrementally; prolong reaction time. |
| Tribromo-3,3-difluoroacetone | Over-bromination (excess brominating agent or prolonged reaction time at elevated temperature). | GC-MS, ¹H NMR | Use precise stoichiometry; add brominating agent slowly at low temperature; monitor reaction closely by GC. |
| 1,3-Dibromo-1,1-difluoroacetone | Isomerization or non-selective bromination. | ¹⁹F NMR, ¹³C NMR | Optimize catalyst and temperature. Isomers are difficult to separate; fractional distillation may be required. |
| Hydrate of Product/Impurities | Exposure to moisture during reaction or workup.[7][8] | ¹H NMR (new OH peaks), IR (broad O-H stretch) | Use anhydrous solvents and reagents; perform reaction under an inert atmosphere. |
| Unreacted Starting Material | Incomplete reaction. | GC-MS, ¹⁹F NMR | Increase reaction time or temperature moderately; ensure efficient mixing. |
Visualizing the Impurity Landscape
The following diagram illustrates the potential pathways leading to the desired product and common brominated impurities from the starting material, 1,1-difluoroacetone.
Caption: Synthetic pathways to the target product and related impurities.
Resolution Protocol: Optimizing the Synthesis and Purification
-
Reaction Control:
-
Temperature: Initiate the reaction at a low temperature (e.g., 0-5 °C) to control the exothermic release and minimize side reactions.
-
Slow Addition: Add the brominating agent (e.g., liquid bromine) dropwise over an extended period to maintain a low instantaneous concentration.
-
Monitoring: Track the reaction progress every 30-60 minutes using capillary GC. Quench the reaction immediately upon maximal conversion of the starting material and minimal formation of over-brominated products.
-
-
Aqueous Workup:
-
Quench the reaction by pouring it into a cold, saturated solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to remove acidic byproducts like HBr), and finally with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Fractional Distillation: Due to the likely differences in boiling points, fractional distillation under reduced pressure is the most effective method for separating the desired product from under- and over-brominated impurities.
-
Column Chromatography: If distillation is not feasible, silica gel chromatography can be used. Employ a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane gradient) and use a high-purity silica gel.
-
Issue 2: Poor Reactivity or Side Reactions in Subsequent Applications
Symptoms:
-
A reaction using this compound as a substrate (e.g., a cyclization to form a heterocycle) fails to proceed or gives a low yield.
-
The formation of unexpected, often polymeric or tar-like, byproducts is observed.
Root Cause Analysis:
-
Impure Reagent: The presence of the impurities discussed above can inhibit the desired reaction. For instance, hydrate impurities are non-reactive, effectively lowering the concentration of the active ketone.
-
Reagent Instability: Some α-fluoro ketones can be inherently unstable, particularly in the presence of nucleophiles or bases, potentially leading to decomposition pathways.[12]
-
Incorrect Reaction Conditions: The high reactivity of the dibromomethyl group can lead to undesired side reactions if conditions are not carefully controlled.
Troubleshooting Workflow for Downstream Reactions
This workflow provides a logical sequence for diagnosing and solving issues in reactions utilizing this compound.
Caption: A logical workflow for troubleshooting downstream reactions.
Resolution Protocol: Optimizing Downstream Reactions
-
Confirm Reagent Quality: Before any reaction, confirm the purity of your this compound batch via GC or NMR. If significant impurities or signs of hydration are present, repurify it.
-
Employ Anhydrous Conditions: Given the propensity for hydrate formation, ensure all glassware is oven- or flame-dried, and all solvents and reagents are rigorously dried.[7]
-
Control Temperature: For reactions involving strong nucleophiles or bases, begin at low temperatures (-78 °C or 0 °C) and warm slowly to the desired reaction temperature to mitigate rapid, uncontrolled side reactions.
-
Choice of Base: If a base is required, consider using a non-nucleophilic base (e.g., DBU, DIPEA) or an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) to minimize direct attack on the electrophilic carbonyl carbon.
References
-
Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
-
SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved January 19, 2026, from
-
Sigma-Aldrich. (2025). Safety Data Sheet for 1,3-Difluoroacetone.
-
PubChem. (n.d.). 1,1-Dibromo-3,3,3-trifluoroacetone. Retrieved January 19, 2026, from
-
ChemicalBook. (n.d.). 1,1-Dibromo-3,3,3-trifluoroacetone. Retrieved January 19, 2026, from
-
ResearchGate. (2014). PDF: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved January 19, 2026, from
-
IOP Conference Series: Earth and Environmental Science. (2021). An elementary study of the industrialized preparation of 1,1-difluoro acetone.
-
Synquest Labs. (n.d.). 1,1-Difluoroacetone Safety Data Sheet.
-
Fisher Scientific. (2024). Safety Data Sheet for 1,3-Difluoroacetone.
-
PubMed. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters, 3(3), 425-8.
-
Apollo Scientific. (n.d.). 1,1-Difluoroacetone Safety Data Sheet.
-
Google Patents. (2005). WO2005115954A2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin.
-
LinkedIn. (2026). 1,1-Dibromo-3,3,3-trifluoroacetone (CAS 431-67-4): Technical Insights for Buyers.
-
ChemRxiv. (2022). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent.
-
SpectraBase. (n.d.). 1,1-Dibromo-3,3-difluoro-4,4-difluoro-5,5,5-trifluoro-2-phenylpentene - MS (GC) Spectrum. Retrieved January 19, 2026, from
-
SciELO. (2016). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. Journal of the Brazilian Chemical Society.
-
Google Patents. (2008). US20080249324A1 - Process For Preparing 1,3-Dibromoacetone, 1-3-Dichloroacetone and Epichlorohydrin.
-
ResearchGate. (2016). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- And 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium.
-
PubChem. (n.d.). 1,3-Difluoroacetone. Retrieved January 19, 2026, from
-
Sigma-Aldrich. (n.d.). 1,3-Difluoroacetone 97%. Retrieved January 19, 2026, from
-
Google Patents. (2008). US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin.
-
ChemScene. (n.d.). 1,1-Dibromo-3,3-difluoropropan-2-one. Retrieved January 19, 2026, from
-
PMC - NIH. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(21), 6689.
-
Organic Syntheses. (n.d.). 2,4-Dibromo-3-pentanone. Retrieved January 19, 2026, from
-
ResearchGate. (n.d.). Reaction conditions: i) 1,3-dibromopropane, K2CO3, acetone, reflux. Retrieved January 19, 2026, from
-
Parchem. (n.d.). This compound. Retrieved January 19, 2026, from
Sources
- 1. chemscene.com [chemscene.com]
- 2. nbinno.com [nbinno.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1,3-Difluoroacetone | C3H4F2O | CID 228397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2005115954A2 - Process for prepariing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]
- 11. US20080249324A1 - Process For Preparing 1,3-Dibromoacetone, 1-3-Dichloroacetone and Epichlorohydrin - Google Patents [patents.google.com]
- 12. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 1,1-Dibromo-3,3-difluoroacetone in different reaction media
Welcome to the technical support center for 1,1-Dibromo-3,3-difluoroacetone. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical guidance and troubleshooting for experiments involving this highly reactive ketone. Given the limited specific literature on this compound, this resource synthesizes information from structurally related α,α-dihalogenated and fluorinated ketones to offer predictive insights into its stability and reactivity.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound in various experimental settings.
Q1: What are the primary factors influencing the stability of this compound in a reaction?
The stability of this compound is primarily dictated by the reaction medium's pH, the presence of nucleophiles, temperature, and exposure to light. As an α,α-dihalogenated ketone, it is susceptible to base-mediated reactions and can also be reactive under certain acidic and thermal conditions.
Q2: How does this compound behave in acidic reaction media?
In acidic solutions, α-haloketones can undergo enolization, which is often the rate-determining step in their reactions. While generally more stable than in basic media, prolonged exposure to strong acids, especially at elevated temperatures, can lead to decomposition or undesired side reactions. The presence of the electron-withdrawing fluorine atoms may influence the rate of enol formation.
Q3: What is the expected stability of this compound in basic or nucleophilic media?
Extreme caution is advised when using this compound in the presence of bases or strong nucleophiles. α,α-Dihaloketones are known to undergo the Favorskii rearrangement in the presence of a base (like hydroxides, alkoxides, or amines) to yield carboxylic acid derivatives.[1][2] This reaction proceeds through a cyclopropanone intermediate and can lead to ring contraction in cyclic systems.[1][2][3] The presence of two bromine atoms on the α-carbon makes this compound particularly susceptible to this rearrangement.
Q4: What are the recommended storage conditions for this compound?
To ensure maximum shelf-life and prevent degradation, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at refrigerated temperatures (2-8 °C is a general guideline for reactive ketones). Protect from light and moisture. For a related compound, 1,1-Dibromo-3,3,3-trifluoroacetone, storage at -20°C in a freezer is recommended.[4]
Q5: Is this compound sensitive to light?
Yes, fluorinated ketones can undergo photolysis.[[“]][6] It is recommended to protect reactions and stored solutions from direct light to prevent photochemical degradation. Studies on other fluorinated ketones have shown they can have short atmospheric lifetimes due to photolysis.[[“]]
Q6: What are some common solvents compatible with this compound?
Aprotic solvents such as acetonitrile, and chlorinated solvents like dichloromethane are generally suitable for reactions. However, care should be taken with nucleophilic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as they can potentially react with the compound over time, especially in the presence of impurities or at elevated temperatures. The stability of compounds in DMSO can be compound-specific, with some being very stable and others sensitive.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Degradation of this compound due to reaction conditions. | Assess the stability of the ketone under your specific reaction conditions (see Protocol 1). Consider lowering the reaction temperature or using a less nucleophilic base if applicable. Ensure the reaction is performed under an inert atmosphere. |
| Formation of an unexpected carboxylic acid, ester, or amide derivative | Favorskii rearrangement initiated by a basic reagent or nucleophile.[1][2][9] | If the rearrangement is undesired, consider alternative synthetic routes that avoid basic conditions. If a base is necessary, a non-nucleophilic base might minimize this side reaction. |
| Inconsistent reaction outcomes | Degradation of the starting material during storage. | Verify the purity of your this compound using techniques like NMR or GC-MS before use. Ensure proper storage conditions are maintained (refrigerated, under inert gas, protected from light). |
| Reaction turns dark or forms insoluble byproducts | Thermal decomposition or polymerization. | Run the reaction at a lower temperature. Use a more dilute solution. Ensure all reagents and solvents are free of impurities that could catalyze decomposition. |
Predicted Stability and Reactivity Profile
| Condition | Expected Stability/Reactivity | Primary Degradation Pathway |
| Strongly Acidic (e.g., conc. H₂SO₄) | Moderate to Low Stability | Acid-catalyzed hydrolysis or decomposition. |
| Weakly Acidic (e.g., AcOH) | Generally Stable | Slow enolization.[10] |
| Neutral (e.g., pure ACN, DCM) | High Stability | Stable for typical reaction times. |
| Weakly Basic (e.g., NaHCO₃, amines) | Low Stability | Susceptible to Favorskii rearrangement and other nucleophilic attacks.[1][2] |
| Strongly Basic (e.g., NaOH, NaOMe) | Highly Unstable | Rapid Favorskii rearrangement or other decomposition pathways.[9] |
| Elevated Temperature (> 80 °C) | Low Stability | Potential for thermal decomposition. For a related compound, 1,1-dibromo-3,3,3-trifluoroacetone, decomposition upon heating may produce corrosive/toxic fumes.[11] |
| UV/Visible Light Exposure | Moderate Stability | Photochemical degradation is possible.[[“]][6] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Different pH Buffers
This protocol allows for a systematic evaluation of the compound's stability across a range of pH values.
Caption: Workflow for assessing pH stability.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Aqueous buffers (pH 2, 4, 7, 9, 12)
-
HPLC or GC-MS system
-
Thermostated incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in acetonitrile.
-
Sample Preparation: In separate vials, add the stock solution to each pH buffer to achieve a final concentration of 1 mM. The final solution should have a minimal amount of acetonitrile to ensure the compound is soluble but the buffer capacity is maintained.
-
Incubation: Incubate the vials at the desired temperature (e.g., room temperature, 50°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Quenching (for basic samples): For samples in basic buffers, immediately quench the reaction by adding an equal volume of a 1 M HCl solution to prevent further degradation before analysis.
-
Analysis: Analyze the aliquots by a suitable method (e.g., HPLC-UV or GC-MS) to determine the concentration of the remaining this compound.
-
Data Interpretation: Plot the concentration of the compound versus time for each pH to determine the degradation rate.
Protocol 2: Assessing Thermal Stability
This protocol helps determine the temperature at which the compound begins to decompose significantly.
Materials:
-
This compound
-
A stable, high-boiling point solvent (e.g., diphenyl ether)
-
GC-MS or NMR spectrometer
-
Heating block or oil bath with precise temperature control
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a high-boiling solvent (e.g., 10 mg/mL in diphenyl ether).
-
Initial Analysis: Take an initial (T=0) sample and analyze it by GC-MS or NMR to confirm the purity and concentration.
-
Heating: Heat the solution to a specific temperature (e.g., 60°C, 80°C, 100°C, 120°C) for a set period (e.g., 4 hours).
-
Post-Heating Analysis: After heating, cool the sample to room temperature and re-analyze by the same method.
-
Comparison: Compare the chromatograms or spectra from before and after heating to identify any degradation products and quantify the remaining starting material.
Key Degradation Pathway: The Favorskii Rearrangement
A primary concern when working with this compound in the presence of a base is the Favorskii rearrangement. The general mechanism is illustrated below.
Caption: Generalized Favorskii Rearrangement Pathway.
This rearrangement can lead to the formation of α-fluorinated carboxylic acids, esters, or amides, depending on the nucleophile used.[1][2] This is a significant consideration in reaction design and can be a major source of impurities if not controlled.
References
-
Favorskii Rearrangement. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Favorskii rearrangement. (n.d.). chemeurope.com. Retrieved January 19, 2026, from [Link]
-
Favorskii Rearrangement. (n.d.). NROChemistry. Retrieved January 19, 2026, from [Link]
- Kende, A. S. (1960). The Favorskii Rearrangement of Haloketones. Organic Reactions, 11, 261-316.
- Diurnal photodegradation of fluorinated diketones (FDKs) by OH radicals using different atmospheric simulation chambers: Role of keto-enol tautomerization on reactivity. (2022). Chemosphere, 286(Pt 1), 131562.
- Photolysis study of fluorinated ketones under natural sunlight conditions. (2015). Physical Chemistry Chemical Physics, 17(36), 23484-23491.
- Pritchard, G. O., Venugopalan, M., & Graham, T. F. (1964). Photochemistry of the Fluoro Ketones. The Production of Vinyl Fluoride in the Photolysis of 1,3-Difluoroacetone. The Journal of Physical Chemistry, 68(7), 1786–1791.
- Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. (2021). ChemRxiv.
- The effect of freeze/thaw cycles on the stability of compounds in DMSO. (2005). Journal of Biomolecular Screening, 10(5), 436-444.
- Studies on repository compound stability in DMSO under various conditions. (2003). Journal of Biomolecular Screening, 8(3), 299-307.
- SAFETY DATA SHEET - 1,3-Difluoroacetone. (2024). Sigma-Aldrich.
- Process For Preparing 1,3-Dibromoacetone, 1-3-Dichloroacetone and Epichlorohydrin. (2008).
-
Mechanism of alpha-halogenation of ketones. (2019, January 9). YouTube. Retrieved from [Link]
-
How long can a compound be stable in DMSO for? (2014, November 26). ResearchGate. Retrieved from [Link]
-
Cas 431-67-4,1,1-Dibromo-3,3,3-trifluoroacetone. (n.d.). lookchem. Retrieved January 19, 2026, from [Link]
-
1,3-Difluoroacetone. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- Update on Measuring Ketones. (2023). Journal of Diabetes Science and Technology, 17(4), 1168–1176.
-
How long can a compound be stable in DMSO for? (2014, November 26). ResearchGate. Retrieved from [Link]
- Update on Measuring Ketones. (2023). Journal of Diabetes Science and Technology, 17(4), 1168–1176.
- Beyond a solvent: triple roles of dimethylformamide in organic chemistry. (2021). RSC Advances, 11(47), 29636-29653.
- SAFETY DATA SHEET - 1,3-Dibromoacetone. (2025). Thermo Fisher Scientific.
- Ketone-Testing-Chapter-8-American-Association-for-Clinical-Chemistry.pdf. (n.d.).
-
Cas 431-67-4,1,1-Dibromo-3,3,3-trifluoroacetone. (n.d.). lookchem. Retrieved January 19, 2026, from [Link]
- Systemic pH modifies ketone body production rates and lipolysis in man. (1991). American Journal of Physiology-Endocrinology and Metabolism, 260(1), E20-E26.
-
How long can a compound be stable in DMSO for? (2014, November 26). ResearchGate. Retrieved from [Link]
- 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. (2022, December 22). Australian Government Department of Health and Aged Care.
- Enhancing the Hydrolytic Stability of Poly(lactic acid)
- Process for prepariing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin. (2007).
-
Acetonitrile. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- Polyether Urethane Hydrolytic Stability after Exposure to Deoxygenated Water. (2012). Journal of Polymer Science Part B: Polymer Physics, 50(15), 1039-1050.
-
Dimethylformamide. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Polyether Urethane Hydrolytic Stability after Exposure to Deoxygenated Water. (2012). Journal of Polymer Science Part B: Polymer Physics, 50(15), 1039-1050.
- Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. (2024). AAPS PharmSciTech, 25(1), 23.
- Structural transformation of bovine serum albumin induced by dimethyl sulfoxide and probed by fluorescence correlation spectroscopy and additional methods. (2013). The Journal of Physical Chemistry B, 117(33), 9686-9695.
- Reactions of 2, 3-Dibromonaphthalene-1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detectio. (2021).
- Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review. (2012). Anderson Development Company.
Sources
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. Favorskii_rearrangement [chemeurope.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Cas 431-67-4,1,1-Dibromo-3,3,3-trifluoroacetone | lookchem [lookchem.com]
- 5. consensus.app [consensus.app]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,1-Dibromo-3,3,3-trifluoroacetone(431-67-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Handling and Quenching of 1,1-Dibromo-3,3-difluoroacetone Reactions
Welcome to the technical support center for 1,1-Dibromo-3,3-difluoroacetone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) for handling this reactive reagent. The information herein is curated to ensure scientific integrity and provide actionable insights for your experiments.
I. Introduction to this compound
This compound is a valuable reagent in organic synthesis, particularly for the introduction of difluoromethyl and gem-dibromovinyl functionalities. Its high reactivity, however, necessitates careful handling and quenching procedures to ensure safety and reaction success. This guide will address common challenges and questions related to its use.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 431-67-4 | [1] |
| Molecular Formula | C3HBr2F3O | [1] |
| Molecular Weight | 269.84 g/mol | [1] |
| Appearance | Light-orange to red liquid | [1][2] |
| Boiling Point | 111-113 °C | [1] |
| Density | ~2.188 g/cm³ at 20°C | [3] |
| Solubility | Soluble in chloroform; not miscible with water | [1][2] |
II. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and reactivity of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is a toxic and corrosive compound. It can cause severe skin burns and eye damage.[4] Inhalation, ingestion, or skin contact may lead to severe injury, and the effects of exposure may be delayed.[3] It is also important to note that upon heating, it may decompose to produce corrosive and/or toxic fumes.[3]
Q2: What are the recommended storage conditions for this compound?
A2: To maintain its stability, this compound should be stored in a tightly closed container under an inert atmosphere.[1] It is recommended to store it in a cool, dry, and well-ventilated place, away from heat and sources of ignition. Refrigeration at 2-8°C is often suggested.[1]
Q3: What personal protective equipment (PPE) should be worn when handling this reagent?
A3: A comprehensive suite of PPE is essential. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[5]
-
Hand Protection: Appropriate chemical-resistant gloves.[5]
-
Body Protection: A flame-resistant lab coat and other protective clothing to prevent skin exposure.[5][6]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood.[5] If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong bases, active metals, and strong oxidizing agents.[1] It may also react with water.[7] Contact with metals may lead to the evolution of flammable hydrogen gas.[3]
III. Troubleshooting Guide for Reactions
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: The reaction is sluggish or does not proceed to completion.
-
Potential Cause 1: Reagent Purity. The purity of this compound can affect reaction rates. It is advisable to use a reagent from a reliable source and to verify its purity if possible.
-
Potential Cause 2: Inadequate Activation. Some reactions may require an activator or specific conditions to initiate. Review the literature for similar transformations to ensure the reaction conditions are appropriate.
-
Potential Cause 3: Solvent Effects. The choice of solvent can significantly impact reaction kinetics. Ensure the solvent is anhydrous if the reaction is moisture-sensitive. Consider screening other aprotic solvents.
Issue 2: The reaction produces a complex mixture of byproducts.
-
Potential Cause 1: Over-reaction or Side Reactions. this compound is highly electrophilic and can participate in multiple reaction pathways.[8] Careful control of stoichiometry and reaction temperature is crucial. Adding the reagent slowly to the reaction mixture can help minimize side product formation.
-
Potential Cause 2: Decomposition. The reagent can decompose, especially at elevated temperatures, leading to the formation of impurities.[3] Running the reaction at the lowest effective temperature is recommended.
-
Potential Cause 3: Ineffective Quenching. An improper quenching procedure can lead to the formation of artifacts during workup. Ensure the quenching agent is added slowly and at a low temperature.
Issue 3: Difficulty in isolating the desired product during workup.
-
Potential Cause 1: Emulsion Formation. Reactions involving polar aprotic solvents like DMF or DMSO can lead to emulsion formation during aqueous workup.[9] To mitigate this, either remove the solvent by rotary evaporation before workup or dilute the reaction mixture significantly with the extraction solvent and wash with copious amounts of water.[9][10]
-
Potential Cause 2: Product Solubility. The fluorinated nature of the product may alter its solubility profile. If the product is suspected to have some water solubility, using a more polar organic solvent for extraction, such as a 3:1 mixture of chloroform and isopropanol, may be beneficial.[9]
-
Potential Cause 3: Residual Reagents or Byproducts. Unreacted this compound or its byproducts can complicate purification. A wash with a dilute solution of sodium thiosulfate can help remove any residual halogenating species.[10][11]
IV. Experimental Protocols: Quenching and Workup
The following are generalized protocols for quenching and working up reactions involving this compound. Always perform a risk assessment and adapt the procedure to the specific scale and nature of your reaction.
Protocol 1: Standard Quenching Procedure
This protocol is suitable for most small to medium-scale reactions where the excess reagent needs to be neutralized.
-
Cooling: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, GC-MS), cool the reaction vessel to 0 °C in an ice-water bath.[6] This is crucial to control the exothermicity of the quench.[12]
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Initial Quench with a Mild Protic Source: Slowly add a less reactive quenching agent such as isopropanol dropwise.[6] This is to temper the reactivity of any unreacted starting material or reactive intermediates.
-
Aqueous Quench: After the initial vigorous reaction subsides, slowly add a saturated aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[11] This will neutralize any remaining electrophilic bromine species.
-
Warming: Allow the mixture to slowly warm to room temperature with continuous stirring.
Caption: Standard Quenching Workflow.
Protocol 2: Aqueous Workup and Extraction
This protocol outlines the steps for extracting the desired product from the quenched reaction mixture.
-
Solvent Addition: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was conducted in a water-miscible solvent like THF, it's often beneficial to remove it via rotary evaporation prior to extraction to avoid product loss and emulsions.[9]
-
Washing:
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.[13] Be sure to vent the separatory funnel frequently as CO₂ gas may be evolved.[13]
-
Wash with brine (saturated aqueous NaCl) to break up any emulsions and remove the bulk of the water from the organic layer.[13]
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Caption: Aqueous Workup and Extraction Workflow.
V. References
-
1,1-Dibromo-3,3,3-trifluoroacetone (CAS 431-67-4): Technical Insights for Buyers. (2026). Available at:
-
SAFETY DATA SHEET - Fisher Scientific. (2024). Available at:
-
Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015). Available at:
-
SAFETY DATA SHEET - FUJIFILM Wako. (2024). Available at:
-
SAFETY DATA SHEET - Sigma-Aldrich. (2025). Available at:
-
3,3-Dibromo-1,1,1-trifluoroacetone Safety Data Sheet. (2022). Apollo Scientific. Available at:
-
Working with Hazardous Chemicals. (2013). Organic Syntheses. Available at:
-
Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles. Available at:
-
SAFETY DATA SHEET - Fisher Scientific. (2024). Available at:
-
Quenching Reactive Substances. (2006). KGROUP. Available at:
-
SAFETY DATA SHEET - Sigma-Aldrich. (2025). Available at:
-
How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. Available at:
-
About Workup. University of Rochester, Department of Chemistry. Available at:
-
Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. Available at:
-
SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Available at:
-
1,1-Dibromo-3,3,3-trifluoroacetone(431-67-4) MSDS. ChemicalBook. Available at:
-
1,1-Dibromo-3,3,3-trifluoroacetone. PubChem. Available at:
-
Reaction Work-Up I | MIT Digital Lab Techniques Manual. (2010). YouTube. Available at:
-
Cas 431-67-4,1,1-Dibromo-3,3,3-trifluoroacetone. LookChem. Available at:
-
Nucleophilic Reaction of Fluorinated Alkenes. ResearchGate. Available at:
Sources
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. 1,1-Dibromo-3,3,3-trifluoroacetone(431-67-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemistry.nd.edu [chemistry.nd.edu]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. orgsyn.org [orgsyn.org]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Researcher's Guide to Difluoromethylation: A Comparative Analysis of Modern Reagents
Introduction: The Rising Prominence of the Difluoromethyl Group and a Clarification on Reagent Nomenclature
In the landscape of medicinal chemistry and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a well-established approach to modulate the physicochemical and biological properties of a molecule.[1] Among these, the difluoromethyl group (-CF₂H) has garnered significant attention. Its unique ability to act as a lipophilic hydrogen bond donor allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, often leading to enhanced metabolic stability, improved membrane permeability, and favorable binding interactions.[1][2]
This guide was initially conceived to explore the properties of 1,1-dibromo-3,3-difluoroacetone as a difluoromethylating agent. However, a thorough review of the scientific literature reveals that this specific compound, more accurately named 1,1-dibromo-3,3-difluoropropan-2-one , is not a documented reagent for direct difluoromethylation. Its isomer, 1,3-dibromo-1,1-difluoro-2-propanone , has been reported as a synthon for preparing 4-(bromodifluoromethyl)thiazoles, which can be useful intermediates but do not represent a direct transfer of the -CF₂H group.
Therefore, this guide will pivot to address the broader, more practical needs of the research community. We will provide a comparative analysis of established, state-of-the-art difluoromethylating agents, offering a clear overview of their mechanisms, applications, and relative merits. This guide is designed to empower researchers to select the optimal tool for their specific synthetic challenge, classifying the most common reagents into three major mechanistic classes: electrophilic, nucleophilic, and radical.
The Landscape of Difluoromethylating Agents
The method of choice for introducing a -CF₂H group is dictated by the substrate's electronic properties and the desired regioselectivity. The primary strategies can be categorized by the nature of the difluoromethylating species.
Caption: Major classes of difluoromethylating agents.
Part 1: Electrophilic Difluoromethylation Agents
Electrophilic agents are formally sources of an electrophilic "CF₂H⁺" species, though often the reaction proceeds through a difluorocarbene intermediate (:CF₂). These reagents are particularly effective for functionalizing electron-rich centers such as phenols, thiols, and amines.
Featured Reagent: S-(Difluoromethyl)diarylsulfonium Salts (e.g., Prakash-Olah Reagent)
First developed by G. K. Surya Prakash, George Olah, and their colleagues, S-(difluoromethyl)diarylsulfonium salts are versatile and effective electrophilic difluoromethylating reagents.[3]
Mechanism of Action: The reactivity of sulfonium salts is multifaceted. Depending on the nucleophile and reaction conditions, they can either directly transfer a difluoromethyl group or act as a precursor to difluorocarbene. In the presence of a base, the salt can be deprotonated to form a sulfur ylide, which then eliminates a diaryl sulfide to generate difluorocarbene. This highly reactive intermediate is then trapped by the nucleophile.[4][5] Under photoredox conditions, these sulfonium salts can also serve as precursors to the difluoromethyl radical (•CF₂H).[6]
Caption: Difluorocarbene generation from a sulfonium salt.
Scope and Limitations: These reagents are effective for the O-difluoromethylation of phenols and S-difluoromethylation of thiols.[4] They can also difluoromethylate other nucleophiles like tertiary amines and phosphines.[3] However, they generally fail to react with carbon nucleophiles or primary and secondary amines under non-carbene generating conditions.[3]
Part 2: Nucleophilic Difluoromethylation Agents
Nucleophilic reagents are sources of a difluoromethyl anion ("CF₂H⁻") or an equivalent species. They are ideal for reacting with electrophilic partners such as aldehydes, ketones, imines, and alkyl halides.
Featured Reagent 1: (Difluoromethyl)trimethylsilane (TMSCF₂H)
Analogous to the well-known Ruppert-Prakash reagent (TMSCF₃), TMSCF₂H is a versatile and widely used nucleophilic difluoromethylating agent.[7] It is a stable, liquid reagent that typically requires activation by a nucleophilic catalyst, such as a fluoride source (e.g., CsF, TBAF) or a strong base.[8][9][10]
Mechanism of Action: A catalytic amount of a nucleophile (e.g., F⁻) activates the silicon-carbon bond, generating a transient, hypervalent silicon species that can deliver a nucleophilic "CF₂H" group to an electrophile. This process avoids the generation of a free, unstable difluoromethyl anion.[10]
Scope and Limitations: TMSCF₂H is highly effective for the difluoromethylation of aldehydes and ketones.[7] It can also be used for the difluoromethylation of disulfides to form difluoromethyl thioethers and for the palladium-catalyzed cross-coupling with aryl chlorides and bromides.[11][12] While versatile, the need for a stoichiometric strong base or a sensitive catalyst can sometimes limit its compatibility with base-sensitive functional groups.
Featured Reagent 2: Diethyl (bromodifluoromethyl)phosphonate
This commercially available reagent serves as an excellent and environmentally benign precursor for difluorocarbene under basic conditions.[13][14]
Mechanism of Action: In the presence of a base, the phosphonate undergoes a facile phosphorus-carbon bond cleavage. This generates a bromodifluoromethyl anion, which rapidly eliminates a bromide ion to form difluorocarbene. The carbene is then trapped in situ by a nucleophile. A key advantage is that the byproduct, diethyl phosphate, is water-soluble and easily removed during workup.[13]
Scope and Limitations: This method is highly efficient for the O-difluoromethylation of phenols and S-difluoromethylation of thiophenols.[13] The mild conditions allow for the selective difluoromethylation of phenols even in the presence of enolizable ketone functionalities.[13] Its primary utility is as a carbene source, thus its applications are similar to other carbene precursors, focusing on X-H insertion reactions.
Part 3: Radical Difluoromethylation Agents
Radical difluoromethylation has emerged as a powerful strategy, particularly for the direct C-H functionalization of (hetero)arenes. These methods involve the generation of a difluoromethyl radical (•CF₂H), which is then captured by the substrate.
Featured Reagent: Zinc Difluoromethylsulfinate (DFMS or Baran's Reagent)
Developed by Phil Baran and coworkers, zinc difluoromethylsulfinate (DFMS) is a bench-stable, easy-to-handle solid that has revolutionized the direct difluoromethylation of heterocycles.[15]
Mechanism of Action: The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (tBuOOH), which facilitates the generation of the •CF₂H radical from the zinc sulfinate salt. This radical then participates in a Minisci-type reaction, where it adds preferentially to electron-deficient positions on nitrogen-containing heteroarenes.
Caption: General workflow for a DFMS-mediated reaction.
Scope and Limitations: The key advantage of DFMS is its exceptional functional group tolerance and its ability to perform late-stage C-H functionalization on complex molecules without the need for pre-functionalization.[15] It is particularly effective for a wide range of nitrogen-containing heterocycles.[15] The regioselectivity is governed by the nucleophilic character of the •CF₂H radical, which preferentially attacks the most electron-poor C-H bond of the protonated heterocycle.
Comparative Summary of Featured Reagents
| Feature | S-(Difluoromethyl)diarylsulfonium Salt | (Difluoromethyl)trimethylsilane (TMSCF₂H) | Diethyl (bromodifluoromethyl)phosphonate | Zinc Difluoromethylsulfinate (DFMS) |
| Reagent Type | Electrophilic / Carbene Precursor | Nucleophilic | Carbene Precursor | Radical Precursor |
| Physical Form | Solid | Liquid | Liquid | Solid |
| Mechanism | "CF₂H⁺" transfer or :CF₂ generation | Nucleophilic "CF₂H⁻" transfer | :CF₂ generation | •CF₂H generation |
| Activation | Base or Photoredox Catalyst | Fluoride source or Strong Base | Base | Oxidant (e.g., tBuOOH) |
| Primary Use | O/S-Difluoromethylation of phenols/thiols | Difluoromethylation of carbonyls | O/S-Difluoromethylation of phenols/thiols | C-H Difluoromethylation of heteroarenes |
| Key Advantage | Versatile (electrophilic/radical/carbene) | Widely used for carbonyl addition | Eco-friendly (water-soluble byproduct) | Excellent for late-stage C-H functionalization |
| Limitations | Limited C-nucleophile reactivity | Requires activator, can be base-sensitive | Limited to carbene-type reactivity | Primarily for (hetero)arenes |
Experimental Protocols: A Head-to-Head Example
To provide a practical comparison, we present representative protocols for the difluoromethylation of a common substrate class, thiols, which can be functionalized via multiple mechanistic pathways.
Protocol 1: S-Difluoromethylation using an Electrophilic/Carbene Source
(Based on difluoromethylation of phenols/thiols with S-(difluoromethyl)sulfonium salt)[4]
-
Reaction Setup: To a solution of the thiol (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add a base such as lithium hydroxide (LiOH, 1.5 equiv).
-
Reagent Addition: Add the S-(difluoromethyl)diarylsulfonium salt (1.2 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by silica gel column chromatography to afford the difluoromethyl thioether.
Protocol 2: S-Difluoromethylation using a Nucleophilic Source
(Based on difluoromethylation of disulfides with TMSCF₂H)[11]
-
Reaction Setup: To a solution of the corresponding disulfide (1.0 equiv) in anhydrous DMF, add cesium fluoride (CsF, 2.0 equiv).
-
Reagent Addition: Add (difluoromethyl)trimethylsilane (TMSCF₂H, 2.0 equiv) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Workup: Dilute the reaction with water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over magnesium sulfate, concentrate, and purify by column chromatography.
Protocol 3: S-Difluoromethylation using a Radical Source
(Based on difluoromethylation of thiols with DFMS)
-
Reaction Setup: In a vial, combine the aromatic thiol (1.0 equiv), Zinc Difluoromethylsulfinate (DFMS, 2.0 equiv), and a solvent mixture such as CH₂Cl₂/H₂O.
-
Initiation: Add tert-butyl hydroperoxide (tBuOOH, 70% in H₂O, 3.0 equiv) to the mixture.
-
Reaction: Seal the vial and stir vigorously at room temperature for 12-24 hours.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by silica gel chromatography to yield the desired product.
Conclusion and Future Outlook
The field of difluoromethylation has matured significantly, offering chemists a diverse toolkit to introduce the valuable -CF₂H motif. While electrophilic reagents like S-(difluoromethyl)diarylsulfonium salts and carbene precursors such as diethyl (bromodifluoromethyl)phosphonate provide reliable methods for functionalizing heteroatoms, the true paradigm shift has been in direct C-H functionalization. Radical-based methods, exemplified by the use of zinc difluoromethylsulfinate (DFMS) , have enabled the late-stage modification of complex heterocycles in a way that was previously unimaginable. Concurrently, the versatility of nucleophilic reagents like TMSCF₂H continues to expand, finding new applications in metal-catalyzed cross-coupling and radical reactions.
The selection of a difluoromethylating agent is no longer a matter of availability but a strategic choice based on mechanism, substrate compatibility, and desired bond construction. As research continues, we can anticipate the development of even more selective, efficient, and sustainable reagents, further solidifying the role of the difluoromethyl group as a cornerstone of modern molecular design.
References
-
Yang, J., Song, J., et al. (2026). Difluoromethylation of Arylsulfonium Salts with TMSCF₂H. Organic Letters.[8][9]
-
Fujiwara, Y., Dixon, J. A., Baran, P. S., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497.[15]
-
Feng, J., Jia, X., Zhang, S., Lu, K., & Cahard, D. (2022). State of knowledge in photoredox-catalysed direct difluoromethylation. Organic Chemistry Frontiers.[16]
-
Feng, J., Jia, X., et al. (2022). State of Knowledge in Photoredox-Catalysed Direct Difluoromethylation. Request PDF.[17]
-
Scribd. (n.d.). Photoredox Catalysis in Difluoromethylation. Scribd.[18]
-
Barata-Vallejo, S., & Postigo, A. (2020). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. PMC.[19]
-
Mykhailiuk, P. K., et al. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF₂H. UCL Discovery.[11]
-
Prakash, G. K. S., et al. (2005). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. Request PDF.[13]
-
Feng, J., Jia, X., Zhang, S., Lu, K., & Cahard, D. (2022). State of knowledge in photoredox-catalysed direct difluoromethylation. RSC Publishing.[20]
-
Yang, J., et al. (2026). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. American Chemical Society.[9]
-
Chu, L., & Qing, F.-L. (2015). Silver‐Enabled General Radical Difluoromethylation Reaction with TMSCF₂H. ResearchGate.[21]
-
Sigma-Aldrich. (n.d.). Zinc difluoromethanesulfinate. Sigma-Aldrich.
-
Sap, J. B. I., Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.[12]
-
Yang, J., et al. (2026). Difluoromethylation of Arylsulfonium Salts with TMSCF₂H. Request PDF.[22]
-
Sigma-Aldrich. (n.d.). Zinc difluoromethanesulfinate 95. Sigma-Aldrich.
-
Various Authors. (2025). TMSCF₂H试剂参与的二氟甲基化反应 (Difluoromethylation reactions involving TMSCF₂H reagent). ResearchGate.[23]
-
Lin, J.-S., et al. (2020). Visible-Light-Driven Difluoromethylation of Isocyanides with S-(Difluoromethyl)diarylsulfonium Salt. The Journal of Organic Chemistry.[6]
-
ChemBK. (2024). Baran difluoromethylation reagent. ChemBK.[24]
-
Various Authors. (2021). (Difluoromethyl)trimethylsilane (TMSCHF₂): A Useful Difluoromethylating Nucleophilic Source. Request PDF.[7]
-
Wu, P., et al. (2024). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox-CF₂SO₂Ph Reagent. Organic Letters.[1]
-
Various Authors. (n.d.). Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study. Request PDF.[25]
-
Wu, P., et al. (2024). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C–S Bonds of the Sulfox-CF₂SO₂Ph Reagent. ACS Publications.[26]
-
Hu, J., et al. (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me₃SiCF₂H/Me₃SiCF₃ Facilitated by CsF/18-Crown-6. NIH.[10]
-
Sigma-Aldrich. (n.d.). Baran Reagents - FAQ. Sigma-Aldrich.[2]
-
Aspira Chemical. (n.d.). 65094-22-6 | Diethyl (bromodifluoromethyl)phosphonate, 97%. Aspira Chemical.
-
Postnikov, P. S., et al. (n.d.). Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent. Request PDF.[27]
-
Various Authors. (2025). Introduction of Difluoromethyl Through Radical Pathways. ResearchGate.[28]
-
Prakash, G. K. S., et al. (2015). Direct S-difluoromethylation of thiols using the Ruppert–Prakash reagent. Semantic Scholar.[29]
-
BenchChem. (2025). Mechanistic differences between radical and ionic trifluoromethylation pathways. BenchChem.[30]
-
Zhang, C., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoro-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. PubMed.[4]
-
Prakash, G. K. S., Weber, C., Chacko, S., & Olah, G. A. (2007). New electrophilic difluoromethylating reagent. PubMed.[3]
-
Chem-Impex. (n.d.). Diethyl (bromodifluoromethyl)phosphonate. Chem-Impex.[14]
-
ChemicalBook. (2025). Diethyl bromodifluoromethanephosphonate. ChemicalBook.[31]
-
Al-Masum, M. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed.[32]
-
Postnikov, P. S., et al. (2022). Metal-Free C–H Difluoromethylation of Imidazoles with the Ruppert–Prakash Reagent. The Journal of Organic Chemistry.[33]
-
Mikami, K., et al. (2011). NHC-catalyzed Difluorocarbene Generation and Its Application to Aryl Difluoromethyl Ether Synthesis. ACS Publications.[34]
-
Prakash, G. K. S., et al. (2025). Direct S-difluoromethylation of thiols using the Ruppert-Prakash reagent. ResearchGate.[35]
-
Sigma-Aldrich. (n.d.). Diethyl (bromodifluoromethyl)phosphonate 96. Sigma-Aldrich.
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. PubMed.[36]
-
Mikami, K., et al. (n.d.). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications.[37]
-
Hu, J., et al. (n.d.). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry.[38]
-
Hu, J., et al. (n.d.). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters.[5]
-
Various Authors. (n.d.). Reaction of (difluoromethyl)diarylsulfonium salt 5 with 1 m. ResearchGate.[40]
-
Minisci, F., et al. (2025). Minisci Reaction by an MW-Boost: A Simple Protocol for Site-Selective Dehydrogenative Cross-Coupling Between Nitrogen-Aromatics and C(sp3) H Bonds. PubMed.[41]
-
Procter, D. J., et al. (n.d.). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry.[42]
-
Kim, H., et al. (2021). A cross-dehydrogenative C(sp3)−H heteroarylation via photo-induced catalytic chlorine radical generation. PMC.[43]
Sources
- 1. sioc.ac.cn [sioc.ac.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
- 15. Baran difluoromethylation reagent - Enamine [enamine.net]
- 16. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. chembk.com [chembk.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. semanticscholar.org [semanticscholar.org]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Diethyl bromodifluoromethanephosphonate | 65094-22-6 [chemicalbook.com]
- 32. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. chem.tsukuba.ac.jp [chem.tsukuba.ac.jp]
- 35. researchgate.net [researchgate.net]
- 36. Selective difluoromethylation and monofluoromethylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 38. sioc.cas.cn [sioc.cas.cn]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
- 41. Minisci Reaction by an MW-Boost: A Simple Protocol for Site-Selective Dehydrogenative Cross-Coupling Between Nitrogen-Aromatics and C(sp3)─H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 43. A cross-dehydrogenative C(sp3)−H heteroarylation via photo-induced catalytic chlorine radical generation - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Trifluoromethylating Titans: A Comparative Guide to 1,1-Dibromo-3,3-difluoroacetone and the Ruppert-Prakash Reagent
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern drug discovery and development. Its unique electronic properties can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1][2] Consequently, the development of efficient and versatile trifluoromethylation methods is of paramount importance. This guide provides an in-depth technical comparison of two prominent reagents in the medicinal chemist's toolkit: 1,1-dibromo-3,3-difluoroacetone and the celebrated Ruppert-Prakash reagent (TMSCF3). While both are instrumental in introducing the prized CF3 moiety, they operate via fundamentally different strategies, offering distinct advantages for specific synthetic challenges.
The Direct Approach: Nucleophilic Trifluoromethylation with the Ruppert-Prakash Reagent
The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is the quintessential reagent for the direct nucleophilic trifluoromethylation of a wide array of electrophiles.[3][4] First reported by Ruppert in 1984 and extensively developed by Prakash, this air- and moisture-sensitive liquid has become a go-to solution for introducing a "CF3-" synthon.[3]
Mechanism of Action
The power of the Ruppert-Prakash reagent lies in its activation by a catalytic amount of a nucleophile, typically a fluoride source like tetrabutylammonium fluoride (TBAF). This generates the highly reactive trifluoromethyl anion (CF3-), which then attacks the electrophilic substrate. The reaction with a carbonyl compound, for instance, proceeds through a well-established anionic chain reaction.[4]
Caption: Mechanism of Ruppert-Prakash Reagent Trifluoromethylation.
Substrate Scope and Applications
The Ruppert-Prakash reagent exhibits broad applicability, particularly for the trifluoromethylation of aldehydes, ketones, and imines.[1][5] This makes it an invaluable tool for the synthesis of trifluoromethylated alcohols and amines, which are common motifs in pharmaceuticals.
The Constructive Approach: Building Blocks with this compound
In contrast to the direct trifluoromethylation approach of the Ruppert-Prakash reagent, this compound serves as a versatile three-carbon building block for the construction of complex trifluoromethylated heterocycles.[6][7] This light-orange liquid is particularly effective in reactions with dinucleophiles to form cyclic structures bearing a CF3 group.
Mechanism of Action
The reactivity of this compound is centered around its electrophilic carbonyl group and the two labile bromine atoms. In the synthesis of trifluoromethylpyrazoles, for example, a hydrazine derivative first condenses with the ketone, followed by an intramolecular cyclization and elimination to yield the aromatic pyrazole ring.
Caption: Synthesis of Trifluoromethylpyrazoles using this compound.
Substrate Scope and Applications
The primary application of this compound is in the synthesis of trifluoromethyl-substituted heterocycles, such as pyrazoles and imidazoles.[7][8] These structural motifs are prevalent in a wide range of biologically active compounds, including anti-tumor agents.[6]
Head-to-Head Comparison
| Feature | Ruppert-Prakash Reagent (TMSCF3) | This compound |
| Primary Function | Direct Nucleophilic Trifluoromethylating Agent ("CF3-" source)[3] | C3 Building Block for CF3-Heterocycle Synthesis[6] |
| Typical Substrates | Aldehydes, ketones, imines[1][5] | Hydrazines, amidines, and other dinucleophiles[7] |
| Reaction Type | Nucleophilic addition[4] | Condensation followed by cyclization[8] |
| Key Advantages | Broad substrate scope for direct trifluoromethylation, well-established. | Efficient for the construction of complex CF3-heterocycles. |
| Limitations | Requires a nucleophilic initiator, sensitive to air and moisture.[3] | More specialized applications, primarily for heterocycle synthesis. |
| Safety | Flammable liquid, reacts with water.[9] | Corrosive, causes skin burns and eye damage.[10] |
Experimental Protocols
Representative Protocol for Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent
Objective: To synthesize 1-phenyl-2,2,2-trifluoroethanol from benzaldehyde.
Materials:
-
Benzaldehyde
-
Ruppert-Prakash reagent (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzaldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent (1.2 mmol, 1.2 equivalents).
-
Add a catalytic amount of TBAF solution (0.05 mmol, 0.05 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding 1M HCl (5 mL) and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.
Representative Protocol for the Synthesis of a Trifluoromethylpyrazole using this compound
Objective: To synthesize 1-phenyl-3-(trifluoromethyl)-1H-pyrazole from phenylhydrazine and this compound.
Materials:
-
Phenylhydrazine
-
This compound
-
Ethanol
-
Sodium acetate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 mmol) in ethanol (10 mL).
-
Add sodium acetate (1.2 mmol, 1.2 equivalents).
-
To this solution, add this compound (1.0 mmol, 1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylpyrazole.
Conclusion: Choosing the Right Tool for the Job
Both the Ruppert-Prakash reagent and this compound are powerful tools for the introduction of trifluoromethyl groups into organic molecules. The choice between them is dictated by the desired synthetic outcome. For the direct conversion of functional groups like aldehydes and ketones to their trifluoromethylated analogues, the Ruppert-Prakash reagent is the clear choice. However, when the goal is the construction of complex, CF3-bearing heterocyclic scaffolds, this compound offers a more direct and efficient route. A thorough understanding of the distinct reactivity and applications of each reagent is crucial for the modern medicinal chemist to navigate the challenges of drug design and synthesis effectively.
References
-
Recent Trifluoromethylation Reactions. A Mini Review Paper - Oriental Journal of Chemistry. [Link]
-
Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed. [Link]
-
Trifluoromethylation - Wikipedia. [Link]
-
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents - CONICET. [Link]
-
Catalysis for Fluorination and Trifluoromethylation - PMC - NIH. [Link]
-
A scalable and operationally simple radical trifluoromethylation - ResearchGate. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents - MDPI. [Link]
-
(PDF) Recent Development of Trifluoromethyl Reagents: A Review - ResearchGate. [Link]
-
Standard Operating Procedure Fluorine Gas - University of California, Santa Barbara. [Link]
-
Organofluorine chemistry - Wikipedia. [Link]
-
Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds - Semantic Scholar. [Link]
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - DSpace@MIT. [Link]
-
Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent - Organic Chemistry Portal. [Link]
-
Trifluoromethyltrimethylsilane - American Chemical Society. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. [Link]
-
Cas 431-67-4,1,1-Dibromo-3,3,3-trifluoroacetone | lookchem. [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. [Link]
-
Synthesis of 3‐trifluoromethylpyrazoles by a multicomponent process. - ResearchGate. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - NIH. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
-
Trifluoromethyltrimethylsilane - Wikipedia. [Link]
-
Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent - ChemRxiv. [Link]
-
1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523 - PubChem. [Link]
-
Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds - RSC Publishing. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 4. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. acs.org [acs.org]
- 10. 431-67-4 | 1,1-Dibromo-3,3,3-trifluoroacetone [fluoromart.com]
A Tale of Two Reagents: Strategic Advantages of 1,1-Dibromo-3,3,3-trifluoroacetone in Complex Molecule Synthesis
For the discerning researcher in drug discovery and agrochemical development, the strategic incorporation of a trifluoromethyl (CF₃) group is a well-established method for enhancing molecular properties. While trifluoromethyltrimethylsilane (TMSCF₃), the Ruppert-Prakash reagent, is a cornerstone for direct nucleophilic trifluoromethylation, its utility is primarily focused on the addition of a CF₃ moiety to electrophilic centers. This guide elucidates the distinct and complementary advantages of 1,1-Dibromo-3,3,3-trifluoroacetone, a versatile building block that opens avenues to complex trifluoromethylated heterocyclic scaffolds, a realm where TMSCF₃ has limitations.
At a Glance: A Paradigm Shift from Direct Trifluoromethylation to Scaffold Synthesis
The fundamental difference, and therein the primary advantage of 1,1-Dibromo-3,3,3-trifluoroacetone, lies in its role as a trifluoromethylated C3 synthon. Unlike TMSCF₃, which delivers a naked CF₃ nucleophile, 1,1-Dibromo-3,3,3-trifluoroacetone provides a reactive three-carbon backbone with a pre-installed trifluoromethyl group. This seemingly simple distinction fundamentally alters the synthetic possibilities, steering away from simple additions towards the construction of complex, high-value heterocyclic systems.
| Feature | Trifluoromethyltrimethylsilane (TMSCF₃) | 1,1-Dibromo-3,3,3-trifluoroacetone |
| Primary Function | Nucleophilic Trifluoromethylating Agent | Trifluoromethylated C3 Building Block |
| Reactive Species | "CF₃⁻" equivalent | Electrophilic gem-dibromo ketone |
| Typical Substrates | Aldehydes, ketones, imines | Dinucleophiles (e.g., hydrazines, amidines) |
| Primary Products | Trifluoromethylated alcohols and amines | Trifluoromethyl-substituted heterocycles |
| Bond Formation | C-CF₃ | C-C, C-N, C-S bonds in a cyclic framework |
Mechanistic Divergence: The Core of Strategic Advantage
The power of trifluoromethyltrimethylsilane lies in its fluoride- or alkoxide-initiated generation of a trifluoromethyl anion equivalent, which then attacks electrophilic carbonyls and imines.[1][2] This is a direct and efficient method for producing trifluoromethylated alcohols and amines.[3]
dot
Caption: Synthesis of trifluoromethylated heterocycles using 1,1-Dibromo-3,3,3-trifluoroacetone.
Experimental Support: Synthesis of Biologically Active Scaffolds
The true advantage of 1,1-Dibromo-3,3,3-trifluoroacetone is demonstrated in its application to the synthesis of valuable pharmaceutical and agrochemical intermediates.
Synthesis of Anti-Tumor CDK Inhibitors
A key application of 1,1-Dibromo-3,3,3-trifluoroacetone is in the synthesis of 3,4-disubstituted pyrazole analogues, which are potent anti-tumor CDK (cyclin-dependent kinase) inhibitors. [1][4]This transformation is not readily achievable using TMSCF₃.
Experimental Protocol: Synthesis of a Trifluoromethyl-Pyrazole Precursor
-
Reaction Setup: To a solution of a substituted hydrazine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add 1,1-Dibromo-3,3,3-trifluoroacetone (1.1 mmol) dropwise at room temperature.
-
Reaction Execution: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethyl-pyrazole derivative.
Synthesis of Herbicidal Pyridazinone Derivatives
In the agrochemical sector, 1,1-Dibromo-3,3,3-trifluoroacetone is a crucial intermediate for producing pyridazinone derivatives, a class of compounds with herbicidal activity. [2][5]This synthesis again highlights the unique utility of this reagent in building complex heterocyclic systems.
Comparative Performance and Applications
| Application | Reagent of Choice | Rationale |
| Conversion of an aldehyde to a trifluoromethyl carbinol | Trifluoromethyltrimethylsilane (TMSCF₃) | Direct, high-yielding nucleophilic addition to the carbonyl group. |
| Synthesis of a 3-trifluoromethylpyrazole | 1,1-Dibromo-3,3,3-trifluoroacetone | Acts as a C3 building block for cyclocondensation with a hydrazine derivative. |
| Trifluoromethylation of an unactivated imine | Trifluoromethyltrimethylsilane (TMSCF₃) | Effective for the direct trifluoromethylation of imines to form trifluoromethyl amines. |
| Formation of a trifluoromethyl-1,2,4-triazine | 1,1-Dibromo-3,3,3-trifluoroacetone | Undergoes intramolecular Diels-Alder cycloaddition with S-methylthiosemicarbazide. [2] |
Conclusion: A Strategic Choice for Advanced Synthesis
While trifluoromethyltrimethylsilane remains the go-to reagent for direct nucleophilic trifluoromethylation, its scope is largely limited to addition reactions. 1,1-Dibromo-3,3,3-trifluoroacetone presents a strategic alternative for the synthesis of complex, trifluoromethylated heterocycles. Its ability to act as a C3 synthon in cyclization reactions provides a distinct advantage for accessing molecular scaffolds that are highly valued in pharmaceutical and agrochemical research. The choice between these two reagents is therefore not a matter of superior reactivity, but a strategic decision based on the desired molecular architecture. For the synthesis of complex trifluoromethylated heterocycles, 1,1-Dibromo-3,3,3-trifluoroacetone offers a unique and powerful approach that complements and extends beyond the capabilities of traditional trifluoromethylating agents.
References
-
1,1-Dibromo-3,3,3-trifluoroacetone. Oakwood Chemical. Available at: [Link]
-
Cas 431-67-4,1,1-Dibromo-3,3,3-trifluoroacetone | lookchem. Available at: [Link]
-
Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones - BORIS Portal - Universität Bern. Available at: [Link]
-
Innate C-H trifluoromethylation of heterocycles - PMC - NIH. Available at: [Link]
-
1,1-Dibromo-3,3,3-Trifluoroacetone: Your Key to Novel Herbicide Intermediates. (2025-10-17). Available at: [Link]
-
1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523 - PubChem. Available at: [Link]
-
Recent Advances in the Synthetic Application of Difluorocarbene. Available at: [Link]
-
Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent - ChemRxiv. Available at: [Link]
-
CAS No. 431-67-4, 1,1-Dibromo-3,3,3-trifluoroacetone - 001CHEMICAL. Available at: [Link]
-
Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium - SciELO. Available at: [Link]
- US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents.
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - NIH. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Fluorinated Acetones: A Comparative Analysis of Reactivity and Selectivity
For researchers and professionals in drug development and fine chemical synthesis, the strategic incorporation of fluorine can dramatically enhance a molecule's properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorinated acetones, particularly 1,1,1-trifluoroacetone (TFAc) and hexafluoroacetone (HFA), serve as powerful and versatile building blocks for introducing the prized trifluoromethyl (CF₃) group.[3][4] However, the degree of fluorination profoundly impacts the ketone's reactivity and selectivity. This guide provides an in-depth comparison of these two key reagents, supported by experimental data, to inform your selection and experimental design.
The Foundation: Electronic and Steric Effects of Fluorination
The stark difference in the chemical behavior of acetone, TFAc, and HFA originates from the powerful electron-withdrawing inductive effect of fluorine atoms. Substituting hydrogen atoms with highly electronegative fluorine atoms progressively depletes electron density from the carbonyl carbon. This renders the carbonyl group in fluorinated acetones significantly more electrophilic than in standard acetone.[5]
Hexafluoroacetone, with its two CF₃ groups, represents an extreme case of this electronic activation.[6] The carbonyl carbon is so electron-deficient that HFA is one of the most reactive electrophiles in organic chemistry.[7] 1,1,1-Trifluoroacetone presents a more moderate, yet still highly activated, electrophilicity, offering a balance between the reactivity of HFA and the relative inertness of acetone.[8]
Caption: Inductive effects of trifluoromethyl groups on carbonyl electrophilicity.
A direct consequence of this enhanced electrophilicity is the propensity to form gem-diol hydrates in the presence of water. This reaction is highly unfavorable for acetone but remarkably favorable for HFA.
| Compound | Hydration Equilibrium Constant (Keq) | Reference |
| Acetone | ~10⁻³ M⁻¹ | [6] |
| 1,1,1-Trifluoroacetone | Intermediate | [8] |
| Hexafluoroacetone | ~10⁶ M⁻¹ | [6] |
Causality: The stability of the hydrate is directly proportional to the electron-withdrawing power of the substituents on the carbonyl carbon.[9] The CF₃ groups in HFA so effectively stabilize the electron density on the central carbon of the gem-diol that the equilibrium overwhelmingly favors the hydrated form.[6] This has practical implications: HFA is often supplied and handled as its hydrate, requiring an anhydrous workup or dehydration step for many reactions.[6][10]
Comparative Reactivity in Synthetic Transformations
The differing electronic profiles of TFAc and HFA dictate their performance in common synthetic reactions.
In aldol-type reactions, the fluorinated acetone acts as the electrophilic partner. The extreme reactivity of HFA allows it to react with a wide range of enolates or enol ethers, often under conditions where acetone or even TFAc would fail.
Experimental Data: A study on Lewis acid-catalyzed cross-aldol reactions highlights this difference. HFA reacts regiospecifically with various enol silyl ethers at low temperatures to give the corresponding aldol adducts in good yields.[11] In contrast, similar reactions with TFAc often require more forcing conditions or more reactive enolate partners.
| Electrophile | Nucleophile | Catalyst | Conditions | Yield | Reference |
| HFA | 1-(Trimethylsiloxy)cyclohexene | TiCl₄ | -30 to -35 °C | 85% | [11] |
| HFA | 2-Methyl-1-phenyl-1-(trimethylsiloxy)propene | TiCl₄ | -30 to -35 °C | 92% | [11] |
| HFA | Acetophenone | H₂SO₄ (conc.) | 50-100 °C | Good | [11] |
Insight: The high electrophilicity of HFA makes it an exceptional partner for generating sterically hindered tertiary alcohols containing two CF₃ groups. The choice of catalyst is crucial; Lewis acids are effective for reactions with silyl enol ethers, while strong Brønsted acids can catalyze the reaction directly with ketones by promoting enol formation.[11]
The electron-deficient carbonyl group in fluorinated acetones makes them potent dienophiles and dipolarophiles for the synthesis of fluorinated heterocycles, which are of immense interest in medicinal chemistry.[2][12] The electron-withdrawing CF₃ groups enhance the reactivity of the C=O double bond in these transformations.[12]
HFA, in particular, can participate in [4+2] cycloadditions with electron-rich dienes. For example, it reacts cleanly with dienol silyl ethers, even without a Lewis acid catalyst, to provide tetrahydropyran-4-one derivatives quantitatively.[11] This reactivity profile is less common for TFAc, which typically requires more specialized dienes or catalysts.
Both TFAc and HFA are excellent substrates for creating complex fluorinated molecules via nucleophilic addition.
-
1,1,1-Trifluoroacetone (TFAc): TFAc is a versatile building block for synthesizing a wide array of compounds. It is used to prepare enantiopure α-trifluoromethyl alanines and diamines via Strecker reactions and serves as an intermediate for 2-trifluoromethyl-7-azaindoles.[13][14] Its prochiral nature makes it a valuable substrate for asymmetric synthesis.[8]
-
Hexafluoroacetone (HFA): HFA's reactivity extends to forming adducts with many compounds containing active hydrogens, such as amines and alcohols.[6] It readily reacts with ammonia to form a stable hemiaminal, which can be dehydrated to the corresponding imine.[6][15] This high reactivity also allows HFA to act as both an electrophile and a dehydrating agent in reactions with hydroxy- and amino-substituted carboxylic acids to form lactones.[6][16]
Selectivity: Directing the Reaction Outcome
While high reactivity is often desirable, selectivity is paramount for complex molecule synthesis.
In aldol reactions with unsymmetrical ketones that can form two different enolates, the choice of fluorinated acetone and reaction conditions can influence regioselectivity. HFA has been shown to react regioselectively under acid-catalyzed conditions, typically at the less substituted α-carbon of the ketone partner.[11]
The steric bulk and electronic nature of the trifluoromethyl groups can have a profound impact on the stereochemical outcome of a reaction. A striking example is seen in the Evans aldol reaction, where the choice of electrophile can completely reverse the expected diastereoselectivity. The reaction of a boron enolate with trifluoroacetaldehyde (a related fluorinated electrophile) yields predominantly "non-Evans" syn and anti aldols.[11] This reversal of facial selectivity, driven by the unique properties of the fluorinated substrate, underscores the importance of empirical validation when designing stereoselective syntheses with these reagents.
Experimental Protocol: Lewis Acid-Catalyzed Aldol Reaction of HFA
This protocol is representative of the methods used to harness the high electrophilicity of HFA in a controlled manner.
Caption: Workflow for a typical Lewis acid-catalyzed aldol reaction using HFA.
Methodology: (Based on the procedure described by Ishihara et al.[11])
-
Vessel Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a cold finger condenser (-78 °C) is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Reagent Charging: The flask is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -35 °C in an acetone/dry ice bath.
-
Substrate Addition: The silyl enol ether (1.0 eq) is added via syringe.
-
Catalyst Addition: The Lewis acid catalyst, such as titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂, 1.1 eq), is added dropwise over 5 minutes, ensuring the internal temperature does not rise significantly.
-
Hexafluoroacetone Addition: Gaseous hexafluoroacetone (HFA, ~1.2 eq) is slowly bubbled through the reaction mixture from a lecture bottle. Alternatively, a pre-determined amount can be condensed into a separate cold trap and then slowly distilled into the reaction flask.
-
Reaction Monitoring: The reaction is stirred at -35 to -30 °C for 1-3 hours. The progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of quenched aliquots.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Workup: The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted three times with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure aldol adduct.
Rationale for Choices:
-
Anhydrous Conditions: Lewis acids like TiCl₄ are extremely moisture-sensitive. Any water present will decompose the catalyst and the silyl enol ether.
-
Low Temperature: The reaction is highly exothermic due to the reactivity of HFA. Low temperatures (-30 to -78 °C) are critical to control the reaction rate, prevent side reactions, and improve selectivity.
-
Lewis Acid: The catalyst coordinates to the carbonyl oxygen of HFA, further increasing its electrophilicity and facilitating the nucleophilic attack by the silyl enol ether.
Conclusion and Recommendations
The choice between 1,1,1-trifluoroacetone and hexafluoroacetone is a critical decision guided by the specific synthetic objective.
-
Hexafluoroacetone (HFA) is the reagent of choice when maximum electrophilicity is required. It is ideal for reactions with weak nucleophiles or for constructing highly sterically congested centers bearing two CF₃ groups. However, its extreme reactivity, gaseous state, and tendency to form stable hydrates necessitate specialized handling and careful control of reaction conditions to manage selectivity.
-
1,1,1-Trifluoroacetone (TFAc) offers a compelling balance of enhanced reactivity over non-fluorinated ketones while being more manageable than HFA. It is an excellent and versatile building block for introducing a single CF₃-methyl ketone moiety and is a valuable prochiral substrate for asymmetric synthesis.[14][17]
For drug development professionals, TFAc often provides a more direct and controllable route for incorporating a single trifluoromethyl group, a common strategy for optimizing lead compounds.[3][18] For material scientists or those exploring novel reactivity, the unparalleled electrophilicity of HFA opens doors to unique chemical transformations and the synthesis of highly fluorinated structures.
Ultimately, a deep understanding of the electronic and steric properties of these powerful reagents, backed by empirical data, will enable the rational design of efficient and selective synthetic routes.
References
-
Ishihara, K., Kurihara, H., & Yamamoto, H. (1997). The Cross-Aldol Reaction of Hexafluoroacetone (HFA) with Ketones Catalyzed by an Acid. The Journal of Organic Chemistry, 62(17), 5664–5672. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 1,1,1-Trifluoroacetone: A Chemical Building Block. PharmaChem. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
Farré, M., et al. (2014). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design, 28(5), 561-573. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Innovation: The Power of 1,1,1-Trifluoroacetone in Modern Synthesis. PharmaChem. [Link]
-
Knunyants, I. L., & Postovoi, S. A. (1990). Hexafluoroacetone. Organic Syntheses, 69, 214. [Link]
-
Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(12), 2033. [Link]
-
Shokhen, M., et al. (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. Nature Communications, 14(1), 5716. [Link]
-
Middleton, W. J. (1973). Hexafluoroacetone Imine. Organic Syntheses, 53, 86. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. PharmaChem. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]
-
INTERSURFCHEM SOLUTIONS. (n.d.). 1,1,1-Trifluoroacetone. [Link]
-
Wikipedia. (n.d.). Trifluoroacetone. [Link]
-
Sahu, P. C., et al. (2020). Why is hexafluoroacetone more prone to hydration forming gemdiols than formaldehyde? Quora. [Link]
-
Burger, K., et al. (2003). Hexafluoroacetone as Protecting and Activating Reagent: New Routes. Accounts of Chemical Research, 36(3), 183-193. [Link]
-
Sandford, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2864-2870. [Link]
-
Wikipedia. (n.d.). Hexafluoroacetone. [Link]
-
Vasyl'ev, N. V. (2025). Fluorinated Heterocycles. ResearchGate. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]
-
Bohl, V. J., & Tota, M. R. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(13), 3108. [Link]
-
Chemeurope.com. (n.d.). Hexafluoroacetone. [Link]
-
Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(38), 7675-7705. [Link]
-
New Jersey Department of Health. (n.d.). Hexafluoroacetone Hazard Summary. NJ.gov. [Link]
-
Pal, S., & Kumar, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. [Link]
-
Li, Y., et al. (2005). Computational study of the reaction of fluorine atom with acetone. The Journal of Physical Chemistry A, 109(14), 3166-3173. [Link]
-
Ioffe, I., & Vatsadze, S. (n.d.). Fluorinated Heterocyclic Compounds. Academia.edu. [Link]
-
Prakash, G. K. S., et al. (2003). Electrophilic Fluorinating Reagent Mediated Synthesis of Fluorinated α-Keto Ethers, Benzil, and 6,6'-Dialkoxy-2,2'-bipyridines. The Journal of Organic Chemistry, 68(11), 4457-4462. [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]
-
National Research Council (US) Committee on Acute Exposure Guideline Levels. (2014). Hexafluoroacetone. In Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels. National Academies Press (US). [Link]
- Koyama, S., et al. (2005). Processes for preparation of hexafluoroacetone and its hydrate. U.S.
-
Li, Y., et al. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(6), 100508. [Link]
-
Li, Y., et al. (2005). Computational Study of the Reaction of Fluorine Atom with Acetone. ResearchGate. [Link]
-
Bohl, V. J., & Tota, M. R. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. quora.com [quora.com]
- 6. Hexafluoroacetone - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Trifluoroacetone - Wikipedia [en.wikipedia.org]
- 9. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HEXAFLUOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,1,1-Trifluoroacetone | 421-50-1 [chemicalbook.com]
- 14. 1,1,1-Trifluoroacetone – INTERSURFCHEM SOLUTIONS [intersurfchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. datapdf.com [datapdf.com]
- 17. chemimpex.com [chemimpex.com]
- 18. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Characterizing Reaction Products of 1,1-Dibromo-3,3-difluoroacetone
Introduction: Navigating the Analytical Complexity of a Versatile Building Block
1,1-Dibromo-3,3-difluoroacetone is a potent and versatile reagent in synthetic chemistry, prized for its ability to introduce gem-difluoro and bromo functionalities into organic molecules. Its high reactivity, stemming from an electrophilic carbonyl center flanked by electron-withdrawing halogens, opens pathways to a diverse array of products, including fluorinated heterocycles, ketones, and alcohols. However, this synthetic utility presents a significant analytical challenge. The very features that make this building block so reactive—multiple halogen atoms (Br, F) and a reactive carbonyl group—create a complex analytical landscape that requires a multi-faceted characterization strategy.
This guide provides a comparative analysis of the essential analytical techniques for characterizing the products derived from this compound. We will move beyond mere procedural descriptions to explore the underlying principles, explain the rationale behind methodological choices, and offer field-proven insights to guide your research. Our focus is on building a self-validating analytical workflow that ensures the structural elucidation of your target molecules is both accurate and unambiguous.
The Analytical Gauntlet: Primary Challenges
Characterizing reaction products of this compound requires overcoming several intrinsic hurdles:
-
Isotopic Complexity: The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) creates highly characteristic, but often complex, isotopic patterns in mass spectrometry.
-
Spectroscopic Nuances: The electronegative fluorine atoms profoundly influence the magnetic environment of nearby nuclei, leading to large chemical shift dispersions and complex coupling patterns in Nuclear Magnetic Resonance (NMR) spectra.
-
Reactivity and Stability: The reactivity of the C-Br bonds and the carbonyl group can lead to a mixture of products or compounds with limited stability, necessitating careful handling and rapid, efficient analysis.
A successful characterization strategy does not rely on a single technique but rather on the synergistic integration of multiple analytical methods.
A Comparative Guide to Core Analytical Techniques
We will now compare the primary spectroscopic and chromatographic techniques, providing a framework for their application, from initial reaction monitoring to definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR is arguably the most powerful tool for the structural analysis of organofluorine compounds. For products derived from this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.
While ¹H NMR is a staple, for these compounds, ¹⁹F NMR spectroscopy should be your first port of call. Fluorine-19 has 100% natural abundance and a high gyromagnetic ratio, resulting in excellent sensitivity.[1][2] Its key advantage is the vast chemical shift range (over 400 ppm), which minimizes signal overlap, a common issue in complex ¹H spectra.[2] This makes ¹⁹F NMR an exceptional tool for quickly assessing reaction completion, identifying the number of distinct fluorine environments, and detecting isomeric products.
| Technique | Information Provided | Strengths | Limitations |
| ¹⁹F NMR | Number and electronic environment of fluorine atoms. Crucial for identifying CF₂ and CF₃ groups.[1][3] | High sensitivity, large chemical shift dispersion, no background signals in most biological or organic systems.[2][4] | Requires a multinuclear probe. Interpretation of complex coupling can be challenging. |
| ¹H NMR | Information on the proton environment and proximity to fluorine atoms (via J-coupling). | Ubiquitous technique. Provides key structural framework information. | Can suffer from signal overlap. Coupling to fluorine (²JHF, ³JHF, etc.) can complicate spectra but is structurally informative. |
| ¹³C NMR | Carbon skeleton of the molecule. Direct observation of C-F bonds and their coupling constants (¹JCF). | Provides unambiguous carbon count and hybridization state. | Lower sensitivity requires longer acquisition times or more concentrated samples. |
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the solvent does not contain fluorine.
-
Instrumentation: Use an NMR spectrometer equipped with a multinuclear probe tuned to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Reference: A sealed capillary containing a reference standard (e.g., CFCl₃, δ = 0 ppm) can be used, though modern spectrometers can reference internally.
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all signals are captured.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate.
-
-
Data Processing: Apply a Fourier transform and phase correction. The resulting spectrum will show sharp signals corresponding to each unique fluorine environment.
Mass Spectrometry (MS): Unveiling Molecular Weight and Composition
MS is critical for determining the molecular weight of the product and confirming its elemental composition, especially when using high-resolution mass spectrometry (HRMS). For volatile and thermally stable products, Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for both separation and identification.[5][6]
The most trustworthy feature in the mass spectrum of a bromine-containing compound is its unique isotopic signature. A compound with two bromine atoms will exhibit a characteristic triplet pattern for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. Observing this exact pattern provides extremely high confidence in the number of bromine atoms present in the molecule or fragment.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or acetone.[7]
-
Instrumentation: A gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer (quadrupole or ion trap is common).[7]
-
GC Method:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp at 10-20 °C/min to a final temperature of 280-300 °C. This separates components by boiling point.
-
-
MS Method:
-
Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Range: Scan a broad range, for example, m/z 40 to 600, to capture both low-mass fragments and the molecular ion.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to assess purity.
-
Extract the mass spectrum for each chromatographic peak.
-
Identify the molecular ion peak (M⁺) and analyze its isotopic pattern to confirm the presence of bromine.
-
For definitive elemental composition, submit the sample for HRMS analysis (e.g., via ESI-TOF or Orbitrap) to obtain an accurate mass measurement.
-
Infrared (IR) Spectroscopy: A Quick and Effective Functional Group Check
IR spectroscopy is a rapid and non-destructive technique primarily used to identify functional groups. In the context of this compound reactions, its main role is to track the fate of the carbonyl (C=O) group.
The C=O stretching vibration gives rise to a strong, sharp absorption band, typically between 1650-1800 cm⁻¹.[8][9] The exact position of this band is highly sensitive to the electronic environment.
-
Starting Material (this compound): Expect a high-frequency C=O stretch (>1750 cm⁻¹) due to the powerful inductive electron-withdrawing effect of the four halogen atoms.
-
Reaction Products:
-
If the carbonyl is reduced to an alcohol , the C=O peak will disappear, and a broad O-H stretch will appear around 3200-3600 cm⁻¹.
-
If the reaction forms a conjugated system (e.g., an α,β-unsaturated ketone), the C=O frequency will shift to a lower wavenumber (typically by 20-40 cm⁻¹).[10]
-
If the product is a simple ketone with alkyl substituents, the C=O stretch will be in the typical range of 1710-1740 cm⁻¹.[8]
-
This makes IR spectroscopy an excellent first-pass technique to quickly confirm if the intended transformation at the carbonyl group has occurred.
-
Sample Preparation: No special preparation is needed for most modern ATR-FTIR spectrometers. Place a small amount (a few milligrams of a solid or a single drop of a liquid) directly onto the ATR crystal.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of absorbance vs. wavenumber is analyzed for the presence or absence of key functional group absorptions, most notably the C=O stretch.
Single-Crystal X-ray Diffraction (SCXRD): The Definitive Answer
When an unambiguous, three-dimensional structure is required, SCXRD is the gold standard.[11][12] It provides precise information on bond lengths, bond angles, and stereochemistry, leaving no room for doubt.
The rate-limiting step for SCXRD is growing a high-quality single crystal, which can be challenging for fluorinated compounds.[12][13] The specific interactions of organofluorine compounds can influence crystal packing, sometimes making crystallization a non-trivial process.[13]
-
Purification: The compound must be highly pure (>99%).
-
Solvent Selection: Screen a range of solvents and solvent pairs (e.g., dichloromethane/hexane, ethyl acetate/pentane, acetone/water). The ideal solvent system is one in which the compound is moderately soluble.
-
Crystallization Method:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.
-
-
Crystal Mounting & Analysis: Once suitable crystals are obtained, they are mounted on a diffractometer, and X-ray diffraction data are collected and processed to solve the structure.
Integrated Analytical Workflow
A logical and efficient workflow is crucial for success. The following diagram illustrates a typical pathway from crude reaction product to fully characterized molecule.
Caption: Integrated workflow for the characterization of this compound reaction products.
Conclusion
The characterization of products from this compound reactions is a complex but manageable task that relies on the intelligent application of a suite of modern analytical techniques. By starting with broad-spectrum methods like ¹⁹F NMR and GC-MS to quickly assess the reaction outcome and purity, and then moving to detailed multinuclear NMR for fine structural details, researchers can build a strong hypothesis for their product's structure. When absolute certainty is required, single-crystal X-ray diffraction provides the final, definitive proof. This integrated approach, grounded in an understanding of the unique properties of these halogenated molecules, transforms analytical challenges into opportunities for confident and robust structural elucidation.
References
-
A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. [Link]
-
Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
-
Carbonyl compounds - IR spectroscopy. University of Chemical Technology and Metallurgy. [Link]
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]
-
GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. UNT Digital Library. [Link]
-
IR: carbonyl compounds. University of Calgary. [Link]
-
Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis. ResearchGate. [Link]
-
FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment. [Link]
-
The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
-
X-ray diffraction and fluorine-19 and thallium-205 NMR evidence for electrophile binding to an organofluorine substituent. Inorganic Chemistry. [Link]
-
NMR spectra of fluorinated carbohydrates. PubMed. [Link]
-
X-ray crystallographic details of studied compounds. ResearchGate. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]
-
X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]
-
19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]
-
A Handbook of Derivatives for Mass Spectrometry. ResearchGate. [Link]
-
Mass spectrometry enables the discovery of inhibitors of an LPS transport assembly via disruption of protein–protein interactions. PMC - NIH. [Link]
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dovepress.com [dovepress.com]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Decoding the Difluorinated World: A Guide to Interpreting NMR Spectra of Compounds from 1,1-Dibromo-3,3-difluoroacetone
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of novel molecules is paramount. The introduction of fluorine atoms into organic compounds can dramatically alter their physicochemical and biological properties, making organofluorine chemistry a burgeoning field.[1] Among the versatile reagents for introducing the valuable difluoromethyl moiety is 1,1-dibromo-3,3-difluoroacetone. However, the presence of fluorine, particularly the CF₂ group, introduces unique complexities in Nuclear Magnetic Resonance (NMR) spectra. This guide provides an in-depth exploration of the interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra of compounds synthesized using this reagent, offering a comparative perspective against other difluoromethylating agents and furnishing the necessary experimental insights for accurate structural elucidation.
The Allure of the Fluorine Nucleus in NMR
The ¹⁹F nucleus is a spectroscopist's delight for several reasons. It possesses a nuclear spin of 1/2, has a natural abundance of 100%, and boasts a high gyromagnetic ratio, affording it a sensitivity that is 83% of that of the proton (¹H).[2][3] This high sensitivity, coupled with a wide chemical shift range—typically spanning from -250 ppm to +200 ppm—often results in highly resolved spectra with minimal background interference, a significant advantage in the analysis of complex biological samples.[3][4][5]
Navigating the Spectral Landscape of Difluoromethylated Compounds
The introduction of a CF₂ group imparts characteristic signatures in ¹H, ¹³C, and ¹⁹F NMR spectra, primarily due to spin-spin coupling between fluorine and other nuclei. Understanding these coupling patterns is the cornerstone of accurate spectral interpretation.
¹H NMR Spectroscopy: The Telltale Triplet
The most direct evidence of a successful difluoromethylation in a ¹H NMR spectrum is often the appearance of a triplet. This arises from the coupling of the proton in the -CF₂H group with the two adjacent, magnetically equivalent fluorine atoms.
-
Chemical Shift (δ): The proton of the CF₂H group typically resonates in the range of δ 5.5-7.5 ppm. The exact position is influenced by the electronic environment of the attached carbon atom.
-
Multiplicity: A triplet (t) is observed due to coupling with two equivalent ¹⁹F nuclei (following the n+1 rule).
-
Coupling Constant (²JHF): The geminal coupling constant between the proton and the fluorine atoms is characteristically large, typically in the range of 40-60 Hz.[6]
¹⁹F NMR Spectroscopy: A Window into the Fluorine Environment
¹⁹F NMR provides a direct and uncluttered view of the fluorine atoms within a molecule.
-
Chemical Shift (δ): The chemical shift of the CF₂ group is highly sensitive to its local electronic environment.[2][3] Generally, CF₂ groups appear in a broad range from approximately -80 to -140 ppm relative to a CFCl₃ standard.[3]
-
Multiplicity: In a proton-coupled ¹⁹F spectrum, the signal for the CF₂ group will appear as a doublet due to coupling with the single proton of the CF₂H group.
-
Coupling Constant (²JFH): The coupling constant will be identical to that observed in the ¹H NMR spectrum (40-60 Hz).
¹³C NMR Spectroscopy: The Challenge and Opportunity of C-F Coupling
The interpretation of ¹³C NMR spectra of difluoromethylated compounds can be more complex due to the large one-bond and two-bond carbon-fluorine coupling constants.[7]
-
Chemical Shift (δ): The carbon of the CF₂ group typically resonates in the range of 105-125 ppm.[8]
-
Multiplicity: The signal for the carbon atom directly attached to the two fluorine atoms will appear as a triplet in a proton-decoupled ¹³C NMR spectrum.
-
Coupling Constant (¹JCF): The one-bond coupling constant between the carbon and fluorine atoms is exceptionally large, typically ranging from 240 to 320 Hz.[6][9] This large coupling can sometimes lead to broad signals or overlapping multiplets, complicating interpretation.[10]
A Case Study: The Reformatsky-type Reaction of this compound
To illustrate these principles, let's consider a hypothetical Reformatsky-type reaction between this compound and an aldehyde, yielding a β-hydroxy-α,α-difluoro ketone.
Experimental Workflow: Synthesis and NMR Analysis
Caption: A generalized workflow for the synthesis and subsequent NMR analysis of a difluoromethylated compound.
Predicted NMR Spectral Data for the Product:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~6.0 | t | ²JHF ≈ 55 | -CH F₂ |
| ~4.5 | m | -CH (OH)- | ||
| ~3.0 | s | -OH | ||
| ... | ... | ... | Other protons | |
| ¹⁹F | ~-120 | d | ²JFH ≈ 55 | -CHF₂ |
| ¹³C | ~200 | t | ³JCF ≈ 5-10 | C =O |
| ~115 | t | ¹JCF ≈ 250 | -C HF₂ | |
| ~70 | t | ²JCF ≈ 20-50 | -C H(OH)- | |
| ... | ... | ... | Other carbons |
Interpreting the Data:
-
¹H NMR: The key signal is the triplet around 6.0 ppm with a large coupling constant of ~55 Hz, unequivocally identifying the -CHF₂ proton.
-
¹⁹F NMR: A doublet at approximately -120 ppm, also with a coupling constant of ~55 Hz, confirms the presence of the -CHF₂ group.
-
¹³C NMR: A triplet around 115 ppm with a very large coupling constant (~250 Hz) is characteristic of the carbon directly bonded to the two fluorine atoms. Additionally, smaller C-F couplings can be observed for adjacent carbons, providing further structural information. For instance, the carbonyl carbon and the carbon bearing the hydroxyl group are expected to show triplet splitting due to two- and three-bond couplings with the fluorine atoms, respectively.[6]
Comparison with Alternative Difluoromethylating Reagents
While this compound is a useful precursor, other reagents are available for introducing the CF₂H group. The choice of reagent can influence the reaction mechanism and, consequently, the byproducts and overall complexity of the resulting NMR spectra.[11][12]
| Reagent | Typical Reaction Type | Potential NMR Interpretation Considerations |
| TMSCF₂H (Ruppert-Prakash Reagent) | Nucleophilic difluoromethylation | Cleaner reactions often lead to simpler NMR spectra.[13] The presence of silicon-containing byproducts might be observable in some cases. |
| PhSO₂CF₂H | Nucleophilic difluoromethylation | The presence of the phenylsulfonyl group in intermediates or byproducts can add complexity to the aromatic region of the ¹H NMR spectrum. |
| Zn(SO₂CF₂H)₂ (DFMS) | Radical difluoromethylation | Radical reactions can sometimes lead to regioisomers, which would be distinguishable by NMR, particularly ¹⁹F NMR due to its large chemical shift dispersion.[14] |
| Sodium Chlorodifluoroacetate (ClCF₂COONa) | Difluorocarbene precursor | The in-situ generation of difluorocarbene can lead to side reactions, potentially complicating the purification and spectral analysis.[15] |
The primary advantage of interpreting spectra from reactions with this compound lies in the predictable incorporation of the propanone backbone, which can aid in the initial stages of spectral assignment. However, the presence of two bromine atoms can lead to more complex reaction pathways and potential side products compared to some more modern, direct difluoromethylating agents.
Best Practices for NMR Analysis of Fluorinated Compounds
To ensure high-quality, interpretable data, the following experimental considerations are crucial:
-
Sample Preparation: Use high-purity deuterated solvents. For quantitative ¹⁹F NMR, the addition of a known amount of an internal standard (e.g., trifluorotoluene) is recommended.[16] Be mindful that the chemical shift of fluorine can be sensitive to solvent, temperature, and pH.[4][17]
-
Acquisition Parameters:
-
¹⁹F NMR: Due to the large chemical shift range, ensure a sufficiently wide spectral width is used to avoid signal folding.
-
¹³C NMR: Longer acquisition times may be necessary to obtain a good signal-to-noise ratio, especially for the broad, split signals of fluorinated carbons.
-
Decoupling: For simplifying complex spectra, ¹H{¹⁹F} (proton spectra with fluorine decoupling) or ¹⁹F{¹H} (fluorine spectra with proton decoupling) experiments can be invaluable.[18][19] Similarly, simultaneous ¹H and ¹⁹F decoupling can simplify ¹³C spectra.[7]
-
-
2D NMR Techniques: For unambiguous assignments in complex molecules, 2D NMR experiments such as ¹H-¹³C HSQC, ¹H-¹³C HMBC, and ¹H-¹⁹F HETCOR are indispensable tools for mapping out the connectivity of the molecule.[5][20]
Spin-Spin Coupling Network
Caption: Visualization of the key spin-spin couplings in a -CHF₂-C- fragment.
References
- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.
- Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of internal motion in C6H5OCF3 and 4-F-C6H4OCF3. Canadian Science Publishing.
- 19F Coupling Constants Table. Alfa Chemistry.
- NMR Coupling Constants.
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
- Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry.
- PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog.
- Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). SciSpace.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- The Solid State 13C-NMR and 19F-NMR Spectra of Some Graphite Fluorides.
- Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. JEOL.
- Fluorine NMR.
- Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University.
- N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters.
- 19F-centred NMR analysis of mono-fluorin
- Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. ChemRxiv.
- Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples.
- Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines
- A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs.
- Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F).
- 13C NMR spectra of halocarbons.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
- Selective difluoromethylation and monofluoromethyl
- A New Reagent for Direct Difluoromethylation.
- Difluoromethylation of Phenols. Organic Syntheses Procedure.
- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.
- Using Benchtop 19F NMR to Evalu
- Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek.
- 19F NMR Chemical Shift Table. Alfa Chemistry.
- The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane.
- Fluoride-induced nucleophilic (phenylthio)difluoromethylation of carbonyl compounds with [difluoro(phenylthio)methyl]trimethylsi.
- Short Summary of 1H-NMR Interpret
- The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs.
- Direct S-difluoromethylation of thiols using the Ruppert-Prakash reagent Dedicated to Prof. Veronique Gouverneur on the occasion of receiving the ACS Award for Creative Work in Fluorine Chemistry.
- 19F, 13C, and 1H NMR Investigations of Alkanes and Alkenes. II. 3-chloro-4-bromo-3,4,4-trifluorobutene-1.
- Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Raymond J. Abraham and Mark Edgar**. Modgraph.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. researchgate.net [researchgate.net]
- 14. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biophysics.org [biophysics.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 20. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of Difluoromethylated Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the difluoromethyl (–CF₂H) group into pharmaceuticals and agrochemicals has become a cornerstone of modern medicinal chemistry. This small yet powerful moiety can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a prized tool in the design of novel therapeutic agents. However, the unique chemical nature of the C-F bond presents distinct challenges and opportunities in their analytical characterization, particularly by mass spectrometry. This guide provides a comprehensive comparison of mass spectrometric techniques for the analysis of difluoromethylated compounds, offering in-depth technical insights and experimental data to inform your analytical strategy.
The Difluoromethyl Group: A Double-Edged Sword in Mass Spectrometry
The high electronegativity of fluorine and the resulting bond strengths in the –CF₂H group significantly influence ionization and fragmentation behavior. Understanding these nuances is critical for selecting the appropriate mass spectrometry platform and for accurate data interpretation. Hard ionization techniques, such as Electron Ionization (EI), can induce complex fragmentation patterns, while softer methods like Electrospray Ionization (ESI) and Chemical Ionization (CI) may better preserve the molecular ion, which is crucial for molecular weight determination.
Ionization Techniques: A Comparative Analysis
The choice of ionization source is paramount for the successful analysis of difluoromethylated compounds. The primary consideration is the trade-off between generating structurally informative fragments and preserving the molecular ion.
| Ionization Technique | Principle | Advantages for Difluoromethylated Compounds | Disadvantages for Difluoromethylated Compounds |
| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation. | Provides detailed structural information through characteristic fragmentation patterns. | Often leads to the absence of a molecular ion peak, complicating molecular weight determination. |
| Chemical Ionization (CI) | A reagent gas is ionized, which then transfers a proton to the analyte in a less energetic process. | A "softer" ionization technique that typically produces a prominent protonated molecule peak ([M+H]⁺), simplifying molecular weight confirmation.[1][2] | Provides less fragmentation, which can limit structural elucidation. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions. | Excellent for polar and large difluoromethylated molecules; a very "soft" ionization method that preserves the molecular ion.[1] | Less suitable for non-polar compounds; can be susceptible to ion suppression. |
Expert Insight: For novel difluoromethylated compounds where the molecular weight is unknown, starting with a soft ionization technique like CI or ESI is highly recommended to confidently identify the molecular ion. Subsequent analysis by EI or tandem MS (MS/MS) can then be employed for detailed structural characterization.
Common Fragmentation Pathways of Difluoromethylated Compounds
The fragmentation of difluoromethylated compounds is often directed by the C-F bonds and the stability of the resulting fragments. While fragmentation patterns are molecule-specific, several common pathways have been observed:
-
Loss of the Difluoromethyl Radical (•CHF₂): Cleavage of the bond connecting the difluoromethyl group to the rest of the molecule is a frequent fragmentation pathway. This results in a fragment ion with a mass loss of 51 Da.[3]
-
Elimination of Hydrogen Fluoride (HF): The loss of a neutral HF molecule (mass loss of 20 Da) from the molecular ion or fragment ions is another common pathway, particularly in compounds with acidic protons.[3][4]
-
Expulsion of Difluorocarbene (:CF₂): Rearrangement followed by the loss of neutral difluorocarbene (mass loss of 50 Da) has been reported, especially in aromatic and heterocyclic systems.
Fragmentation Workflow
Caption: Common fragmentation pathways of difluoromethylated compounds.
Mass Analyzers: A Head-to-Head Comparison
The choice of mass analyzer will dictate the resolution, mass accuracy, sensitivity, and dynamic range of your analysis. For difluoromethylated compounds, high resolution and mass accuracy are particularly valuable for determining elemental composition and differentiating between isobaric interferences.
| Mass Analyzer | Key Strengths | Key Limitations |
| Triple Quadrupole (QqQ) | Excellent for targeted quantification (Selected Reaction Monitoring - SRM), high sensitivity, and wide dynamic range. | Low resolution, not ideal for unknown identification. |
| Time-of-Flight (TOF) | High resolution, excellent mass accuracy, and fast acquisition speeds. | Can have a more limited dynamic range compared to QqQ. |
| Orbitrap | Very high resolution and mass accuracy, enabling confident elemental composition determination.[5] | Slower scan speeds compared to TOF, which can be a limitation for fast chromatography.[5] |
Quantitative Performance Comparison
The following table summarizes a comparative study on the quantitative performance of different LC-MS/MS platforms for the analysis of perfluorinated compounds, which share some analytical challenges with difluoromethylated compounds.
| Platform | Linearity (r²) | Precision (RSD) | Sensitivity (LOD) |
| LC-QqQ-MS | > 0.99 | 7-15% | 3.8 pg injected (for PFOS)[5] |
| LC-Q-TOF-MS | > 0.99 | < 15% | 0.7 pg injected (for PFOS)[5] |
| LC-Orbitrap-MS | > 0.99 | < 15% | 0.5 pg injected (for PFOS)[5] |
Expert Insight: For quantitative applications requiring the highest sensitivity and selectivity, a triple quadrupole mass spectrometer is often the instrument of choice. However, for discovery-phase research and metabolite identification, the high resolution and mass accuracy of Orbitrap and TOF analyzers are indispensable for confident structural elucidation. Recent advances in high-resolution mass spectrometry (HRMS) have made these platforms increasingly competitive for quantitative analyses as well.
Experimental Protocol: GC-MS Analysis of a Volatile Difluoromethylated Compound
This protocol provides a general framework for the analysis of a volatile difluoromethylated compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation
-
Objective: To prepare a solution of the analyte at a suitable concentration for GC-MS analysis.
-
Procedure:
-
Accurately weigh 1-5 mg of the difluoromethylated compound.
-
Dissolve the sample in a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 10-100 µg/mL.
-
If necessary, filter the sample to remove any particulate matter.
-
Transfer the sample to a 2 mL autosampler vial.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC):
-
Injection Port: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.
-
Injector Temperature: 250 °C (or optimized based on analyte volatility).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C. (This program should be optimized for the specific analyte and sample matrix.)
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
3. Data Acquisition and Analysis
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to the difluoromethylated compound based on its retention time.
-
Analyze the mass spectrum to identify the molecular ion (if present) and major fragment ions.
-
Propose fragmentation pathways based on the observed mass losses.
GC-MS Workflow Diagram
Caption: A typical workflow for GC-MS analysis.
Conclusion: A Multi-faceted Approach to a Unique Analytical Challenge
The analysis of difluoromethylated compounds by mass spectrometry requires a nuanced approach that considers the specific properties of the analyte and the goals of the analysis. For routine quantification, a triple quadrupole instrument offers unparalleled sensitivity and robustness. For the identification of unknowns and the elucidation of complex structures, high-resolution platforms such as Orbitrap and TOF mass spectrometers are essential.
By understanding the interplay between ionization techniques, fragmentation pathways, and mass analyzer capabilities, researchers can develop robust and reliable analytical methods to support the discovery and development of next-generation difluoromethylated drugs and agrochemicals. This guide serves as a foundational resource to navigate the complexities of this exciting and rapidly evolving field of analytical chemistry.
References
-
Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]
-
Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules. PubMed. [Link]
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]
-
Comparative performance evaluation of triple quadrupole tandem mass spectrometry and orbitrap high-resolution mass spectrometry for analysis of antibiotics in creek water impacted by CETP discharge. Analyst (RSC Publishing). [Link]
-
Difluoromethylation of Heterocycles via a Radical Process. RSC Publishing. [Link]
-
Comparison of Tandem Quadrupole Mass Spectrometry and Orbitrap High Resolution Mass Spectrometry for Analysis of Pharmaceutical Residues in Biota Samples. ResearchGate. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. VDOC.PUB. [Link]
-
Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]
-
Analyzing Non-Volatile Compounds with GC-MS: A Guide. Welch Materials, Inc. [Link]
-
What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. [Link]
-
What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate. [Link]
-
Mass Spectrometry of Aliphatic Ethers. YouTube. [Link]
-
Ionization Modes. University of Notre Dame Mass Spectrometry & Proteomics Facility. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Fragmentation Patterns in Mass Spectrometry. Read Chemistry. [Link]
-
Difluoromethane. NIST WebBook. [Link]
-
A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI. [Link]
-
GC-MS Sample Preparation. Organomation. [Link]
-
Sample Preparation Guidelines for GC-MS. University of California, Riverside. [Link]
-
How do I quantify volatile organic compounds using GC-MS? ResearchGate. [Link]
-
Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. Analysis of 18 perfluorinated compounds in river waters: comparison of high performance liquid chromatography-tandem mass spectrometry, ultra-high-performance liquid chromatography-tandem mass spectrometry and capillary liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. whitman.edu [whitman.edu]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Heterocyclic Structures Derived from 1,1-Dibromo-3,3-difluoroacetone
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Fluorinated heterocycles, in particular, are of immense interest due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, lipophilicity, and binding affinity. The trifunctional building block, 1,1-dibromo-3,3-difluoroacetone, offers a compelling entry point to a variety of these valuable scaffolds. However, its high reactivity and the presence of multiple electrophilic sites can lead to complex reaction outcomes, including the formation of regioisomers or unexpected rearrangements.
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to unambiguously validate the structure of heterocycles synthesized from this versatile yet challenging precursor. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating workflow from initial reaction workup to final structural confirmation.
Part 1: The Synthetic Challenge: Ambiguity in Cyclization
The primary utility of α-haloketones like this compound in heterocyclic synthesis lies in their reaction with binucleophiles (e.g., thioureas, amidines, hydrazines). The core challenge arises from the two distinct electrophilic centers: the carbonyl carbon and the dibrominated α-carbon. Reaction with a non-symmetric binucleophile can theoretically lead to two or more different heterocyclic ring systems.
Consider the generalized reaction with a generic N,S-binucleophile. The nucleophilic nitrogen could attack the carbonyl carbon, followed by cyclization via the sulfur attacking the dibromomethyl carbon. Conversely, the sulfur could initiate the attack. This inherent ambiguity makes rigorous structural validation not just a formality, but a critical, non-negotiable step in the research process.
To visualize this challenge, the following diagram illustrates the potential for forming two different regioisomeric thiazole derivatives from a single reaction. This possibility underscores the need for the validation techniques discussed below.
Caption: Potential regioisomeric outcomes from cyclization reactions.
Part 2: The Analytical Workflow: A Multi-Technique Approach
A robust validation strategy is a tiered approach, starting with low-resolution techniques for initial assessment and progressing to high-resolution methods for definitive proof. No single technique is sufficient.
Initial Checkpoint: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the first line of defense. Its primary role is to confirm the molecular weight of the product, which immediately verifies that a reaction between the starting materials has occurred to yield a product of the expected molecular formula. For compounds synthesized from this compound, high-resolution mass spectrometry (HRMS) is particularly powerful.
-
Causality: Why HRMS? Standard MS might give a nominal mass that could coincidentally match an impurity or an unexpected product. HRMS provides the exact mass to four or five decimal places, allowing for the unambiguous determination of the elemental composition. This is critical for distinguishing between, for example, a product that has retained one bromine atom versus one that has incorporated a sulfur atom.
-
Trustworthiness: A key feature to look for is the isotopic pattern of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. If your final heterocycle is expected to retain one or more bromine atoms, the mass spectrum will show a characteristic cluster of peaks separated by 2 Da, providing a clear signature for the number of bromine atoms present. The absence of this pattern when it is expected is a major red flag.
The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For fluorinated compounds, a full suite of 1D and 2D NMR experiments is essential. The presence of the CF₂ group provides a unique spectroscopic handle that is invaluable for structural assignment.
¹⁹F NMR: The Fluorine Fingerprint
-
Expertise & Experience: This is often the most informative single experiment. The chemical shift of the ¹⁹F signal provides immediate insight into the electronic environment of the CF₂ group. For example, a CF₂ group attached to an sp² carbon in a heteroaromatic ring will have a distinctly different chemical shift than one attached to an sp³ carbon.
-
Causality: The key diagnostic feature is the coupling of the fluorine atoms to adjacent protons. A ¹⁹F NMR spectrum of a -CH-CF₂- moiety will typically appear as a triplet, due to coupling to the two equivalent fluorine atoms by the single proton (observed in the ¹H NMR) and vice-versa. The magnitude of this coupling constant (³JHF) is structurally informative.
¹³C NMR: Identifying the Key Carbons
-
Expertise & Experience: In ¹³C NMR, the carbon of the CF₂ group is a dead giveaway. It appears as a triplet due to the large one-bond carbon-fluorine coupling (¹JCF), which is typically in the range of 240-280 Hz. Identifying this signal confirms the presence and integrity of the gem-difluoro group in the final product.
-
Trustworthiness: This technique provides a self-validating system when compared with the starting material. The spectrum of this compound will show a carbonyl signal (~180-190 ppm) and a CBr₂ signal. The disappearance of these signals and the appearance of new signals corresponding to the heterocyclic ring carbons confirms the cyclization.
2D NMR (HMBC): Connecting the Pieces
-
Expertise & Experience: When regioisomerism is possible, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate arbiter. This experiment shows correlations (cross-peaks) between protons and carbons that are separated by two or three bonds.
-
Causality: To resolve the ambiguity shown in the diagram above, one would look for a correlation between the proton on the carbon adjacent to the CF₂ group and the carbon of the CF₂ group itself. This ³JCH correlation provides an unbreakable link, definitively establishing the connectivity. For example, if you see a correlation from the thiazole C5-H to the CF₂ carbon, you have definitively formed Regioisomer A. The absence of this correlation, and perhaps the presence of a correlation to a different carbon, would point to Regioisomer B.
The following diagram illustrates the logical workflow for using this suite of NMR techniques to achieve an unambiguous structural assignment.
Caption: NMR workflow for structural validation of CF₂ heterocyles.
Comparative Data: Case Studies
To illustrate the power of this comparative approach, let's consider two hypothetical heterocyclic products derived from this compound: a difluoromethyl-thiazole (Product 1) and a gem-difluoro-dihydro-oxazine (Product 2) .
| Spectroscopic Data | Product 1 (Aromatic Thiazole) | Product 2 (Saturated Oxazine) | Rationale for Difference |
| HRMS (m/z) | [M+H]⁺ calculated and found for C₄H₃F₂N₂S | [M+H]⁺ calculated and found for C₄H₆F₂NO₂ | Confirms expected elemental composition for each distinct ring system. |
| ¹⁹F NMR (δ, ppm) | -90 to -110 | -115 to -130 | The CF₂ group on an sp² carbon (thiazole) is more deshielded than one on an sp³ carbon (oxazine). |
| ¹³C NMR (CF₂ signal) | ~115 ppm (t, ¹JCF ≈ 250 Hz) | ~125 ppm (t, ¹JCF ≈ 265 Hz) | The hybridization of the attached carbon influences the chemical shift and coupling constant. |
| ¹H NMR (coupling) | Doublet of quartets for CH adjacent to CF₂ (³JHF and ⁴JHF) | Triplet for CH₂ adjacent to CF₂ (³JHF) | Aromatic vs. aliphatic environment leads to different proton signals and coupling patterns. |
| Key HMBC Cross-Peak | Correlation from thiazole C5-H to the C F₂ carbon. | Correlation from oxazine C5-H₂ to the C F₂ carbon. | Unambiguously links the aliphatic/aromatic proton to the fluorinated carbon center. |
The Gold Standard: Single-Crystal X-Ray Crystallography
Expertise & Experience: When NMR data remains ambiguous, or when a completely novel heterocyclic system is discovered, X-ray crystallography provides the ultimate, irrefutable proof of structure. It generates a 3D model of the molecule, showing the precise location of every atom and the bonds between them.
-
Trustworthiness: This technique is a self-validating system of the highest order. The resulting crystallographic data includes bond lengths, bond angles, and torsion angles, which can be compared against established values for similar structures to ensure the model is chemically sound.
-
Causality: The primary challenge is not in data interpretation, but in obtaining a high-quality single crystal suitable for diffraction. This often requires extensive screening of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). The effort, however, is rewarded with an unambiguous answer that can settle any structural debate.
Part 3: Experimental Protocols
Protocol 1: Acquiring a High-Quality HMBC Spectrum
-
Sample Preparation: Dissolve ~10-20 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of particulate matter.
-
Instrument Setup: On a 400 MHz or higher field spectrometer, load and lock the sample. Tune and match the ¹H and ¹³C channels on the probe.
-
Parameter Optimization:
-
Use a standard pulse program for gradient-selected, phase-sensitive HMBC (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the spectral widths to cover all proton and carbon signals.
-
Crucially, set the long-range coupling delay (D6 on Bruker) to optimize for the expected J-coupling. A typical value is 62.5 ms, which optimizes for an 8 Hz coupling. It is often wise to run a second experiment with a longer delay (e.g., 100 ms for 5 Hz) to catch smaller correlations.
-
Set the number of scans (NS) and dummy scans (DS) to achieve adequate signal-to-noise (typically NS=8 to 16, DS=16).
-
-
Data Acquisition & Processing: Acquire the 2D data set. After acquisition, process the data with appropriate window functions (e.g., sine-bell) in both dimensions, followed by Fourier transform, phase correction, and baseline correction.
-
Analysis: Identify the key cross-peaks that connect the different spin systems within the molecule to build the carbon skeleton and confirm the correct regioisomer.
References
A consolidated list of authoritative sources is provided below for further reading and verification.
-
Mlynarski, J., & Kasprzyk, R. (2021). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 26(15), 4425. [Link]
- Kurkov, V. (2008). Process For Preparing 1,3-Dibromoacetone, 1-3-Dichloroacetone and Epichlorohydrin.
-
Taylor, P., & Cumming, E. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry. [Link]
-
Exarchou, V., & Giraudeau, P. (2015). Application of fluorine NMR for structure identification of steroids. Magnetic Resonance in Chemistry, 53(11), 896-903. [Link]
-
Umemoto, T., & Ishihara, S. (2016). Reactions of gem-Difluorinated Phosphonium Salts Induced by Light. Organic Letters, 18(5), 980-983. [Link]
-
Smith, A. D., & Jones, S. (2020). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. ChemRxiv. [Link]
-
O'Hagan, D., & Cobb, S. L. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005-5067. [Link]
-
Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia. [Link]
-
Sojka, M., & Thibaudeau, C. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 7(1), 1735. [Link]
- Dow Global Technologies LLC. (2005). Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin.
-
Wang, Y., et al. (2011). Heterocyclic Radical Mediated Synthesis and Fluorescence Properties of Conjugated Polyene Ketones. Organic Letters, 13(14), 3574-3577. [Link]
-
Grygorenko, O., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]
-
Nair, V., & Suja, T. D. (2007). Intramolecular 1,3-dipolar cycloaddition reactions in targeted syntheses. Tetrahedron, 63(49), 12247-12275. [Link]
-
Cobb, S. L., & O'Hagan, D. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(2), 435-441. [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]
- Wang, J., et al. (2021).
A Senior Application Scientist's Guide to Assessing Fluorinated Building Blocks in Parallel Synthesis: A Comparative Analysis Centered on 1,3-Dibromo-1,1-difluoro-2-propanone
Introduction: The Strategic Imperative for Fluorine in Modern Drug Discovery
To the researchers, scientists, and drug development professionals at the forefront of innovation, the deliberate incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] The difluoromethyl group (-CF2H), in particular, is of growing interest as it is less bulky than the trifluoromethyl group and can act as a hydrogen bond donor.[2]
In the fast-paced environment of drug discovery, parallel synthesis has emerged as an indispensable tool, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3] The efficiency of parallel synthesis hinges on the reliability and versatility of the chemical transformations and building blocks employed. This guide provides an in-depth assessment of a promising, yet perhaps unfamiliar, fluorinated synthon: 1,3-dibromo-1,1-difluoro-2-propanone.
A Note on Nomenclature: The user query specified "1,1-Dibromo-3,3-difluoroacetone". Our review of the current literature indicates that this is likely a typographical error. The structurally similar and synthetically versatile reagent, 1,3-dibromo-1,1-difluoro-2-propanone , is the focus of this guide, as it has been demonstrated as a valuable tool in contemporary organic synthesis.[4]
This guide will dissect the synthesis and application of this reagent, benchmark its performance against alternative methods for constructing fluorinated heterocycles, and provide the field-proven insights necessary to integrate this and similar building blocks into your high-throughput discovery workflows.
Featured Synthon: 1,3-Dibromo-1,1-difluoro-2-propanone
1,3-Dibromo-1,1-difluoro-2-propanone is a versatile building block, particularly for the synthesis of 4-(bromodifluoromethyl)-substituted thiazoles, which are valuable intermediates in pharmaceutical research.[4] The presence of two distinct reactive sites—the bromomethyl and the bromodifluoromethyl ketone moieties—allows for chemoselective reactions to construct complex heterocyclic systems.
Synthesis of 1,3-Dibromo-1,1-difluoro-2-propanone
The preparation of this reagent is a multi-step process that is achievable in a standard laboratory setting. A key precursor, 1-bromo-1,1-difluoropropan-2-one, can be synthesized and then further brominated to yield the target compound.[4]
Application in the Synthesis of 4-(Bromodifluoromethyl)thiazol-2-amine
A prime application of 1,3-dibromo-1,1-difluoro-2-propanone is in the Hantzsch-type thiazole synthesis. This reaction involves the condensation of the α-haloketone with a thiourea or thioamide.[5]
Experimental Protocol: Synthesis of 4-(bromodifluoromethyl)thiazol-2-amine[4]
-
To a solution of thiourea (30 mg, 0.39 mmol) in dry acetonitrile (500 μL) in a sealed tube, add 1,3-dibromo-1,1-difluoro-2-propanone (100 mg, 0.39 mmol) dropwise.
-
Seal the tube and heat the mixture to 80 °C for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and dilute with ethyl acetate (3 mL).
-
Wash the organic layer with hexane.
-
Filter the organic phase and remove the solvent under reduced pressure to afford the thiazole product.
This straightforward protocol, with a simple workup, makes it amenable to parallel synthesis formats where ease of purification is paramount.
Mechanism Spotlight: Hantzsch Thiazole Synthesis
The reaction is believed to proceed through a classic Hantzsch mechanism. The nucleophilic sulfur of thiourea attacks the electrophilic carbon of the bromomethyl group, followed by cyclization and dehydration to form the thiazole ring.
Comparative Analysis with Alternative Fluorinated Building Blocks
The efficiency of 1,3-dibromo-1,1-difluoro-2-propanone in parallel synthesis can be best assessed by comparing it to other reagents used for the synthesis of fluorinated heterocycles.
Alternative 1: 1,3-Difluoroacetone
1,3-Difluoroacetone is another commercially available building block that can be used to synthesize fluoromethyl-substituted heterocycles. For instance, it has been employed in the synthesis of mono-fluoromethyl imidazopyridines. This reagent offers a pathway to compounds with a -CH2F motif, which can have distinct biological properties compared to the -CF2Br group.
Alternative 2: 2-Bromo-4'-fluoroacetophenone
For the synthesis of thiazoles bearing a fluorophenyl group, 2-bromo-4'-fluoroacetophenone is a common starting material.[6] This reagent is ideal when the fluorine atom is desired on an aromatic ring rather than on an aliphatic side chain. The reaction typically proceeds via a standard Hantzsch synthesis with a thiosemicarbazone.[6]
Alternative 3: Direct Difluoromethylation Reagents (e.g., Sodium Chlorodifluoroacetate)
An alternative strategy to building fluorinated molecules is the direct introduction of a difluoromethyl group onto a pre-existing molecule. Reagents like sodium chlorodifluoroacetate generate a difluorocarbene intermediate that can react with nucleophiles.[7] This approach is powerful for late-stage functionalization and offers a different synthetic logic compared to using a pre-fluorinated building block.
Data-Driven Comparison for Parallel Synthesis
| Parameter | 1,3-Dibromo-1,1-difluoro-2-propanone | 1,3-Difluoroacetone | 2-Bromo-4'-fluoroacetophenone | Sodium Chlorodifluoroacetate |
| Reagent Type | Fluorinated Building Block | Fluorinated Building Block | Fluorinated Building Block | Direct Difluoromethylating Agent |
| Introduced Motif | -CF2Br | -CH2F | -p-Fluorophenyl | -CF2H |
| Typical Application | Synthesis of 4-(bromodifluoromethyl)thiazoles[4] | Synthesis of mono-fluoromethyl heteroaromatic bicycles | Synthesis of 4-(4-fluorophenyl)thiazoles[6] | Difluoromethylation of N-, S-, and O-nucleophiles[7] |
| Reaction Conditions | 80 °C, 3h in Acetonitrile[4] | 60-100 °C, 6-16h in IPA | Reflux in Ethanol, 4-5h[6] | 80 °C, 12h in DMF[8] |
| Reported Yields | Good to quantitative[4] | 31-96% | 61-80%[6] | Moderate |
| Substrate Scope | Good tolerance for various thioureas/thioamides[4] | Tolerates electron-rich and -deficient aminopyridines | Broad scope of thiosemicarbazones[6] | Broad scope of nucleophiles |
| Ease of Handling/Safety | Assumed to be a lachrymator and irritant, handle with care in a fume hood.[9][10] | Volatile liquid, handle in a fume hood. | Solid, generally stable. | Stable solid, relatively non-toxic.[7] |
| Purification Method | Simple wash and filtration, amenable to parallel purification techniques.[4] | Column chromatography may be required. | Recrystallization or filtration.[6] | Aqueous workup and extraction. |
Considerations for Efficient Parallel Synthesis
When selecting a reagent for a parallel synthesis campaign, several factors beyond the reaction yield are critical:
-
Amenability to Library Synthesis: Reagents that lead to clean reactions with simple work-ups, like 1,3-dibromo-1,1-difluoro-2-propanone in the described thiazole synthesis, are highly desirable.[4] This minimizes the need for laborious parallel chromatography.
-
Work-up and Purification: The ideal scenario for parallel synthesis is a reaction where the product precipitates or can be easily extracted, avoiding the bottleneck of multi-well plate chromatography. Solid-phase synthesis is another powerful approach for complex libraries.[3][7]
-
Reagent Stability and Handling: The stability of the reagents to air and moisture, and their physical state (solid vs. liquid/gas) can impact the ease of automation and handling in a parallel synthesis workflow.
Conclusion and Authoritative Recommendation
1,3-Dibromo-1,1-difluoro-2-propanone stands out as a highly efficient and promising building block for the parallel synthesis of 4-(bromodifluoromethyl)-substituted thiazoles. Its high reactivity under mild conditions, coupled with a straightforward workup, makes it an attractive choice for generating focused libraries of these valuable heterocyclic compounds.[4] The bromodifluoromethyl handle also offers a valuable site for further chemical elaboration, adding to its synthetic utility.[5]
For the synthesis of related fluorinated motifs, the choice of reagent should be guided by the specific structural requirements of the target compounds:
-
For monofluoromethylated analogues, 1,3-difluoroacetone is a viable alternative.
-
When a fluorophenyl group is desired, 2-bromo-4'-fluoroacetophenone is a reliable and commercially available starting material.[6]
-
For late-stage difluoromethylation of diverse scaffolds, a direct approach using reagents like sodium chlorodifluoroacetate should be considered.[7]
Ultimately, the judicious selection of fluorinated building blocks and synthetic strategies is paramount to the success of any drug discovery program. By understanding the comparative advantages of reagents like 1,3-dibromo-1,1-difluoro-2-propanone, medicinal chemists can more efficiently navigate the complex landscape of chemical space to uncover the next generation of therapeutics.
References
-
Pugliese, A., et al. (2018). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. ResearchGate. Available at: [Link]
-
Pugliese, A., et al. (2018). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. ACS Omega. Available at: [Link]
-
Zaslavsky, D., et al. (2023). Fluorinated building blocks in drug design: new pathways and targets. PMC. Available at: [Link]
-
Lee, T., et al. (2019). Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker. ACS Publications. Available at: [Link]
-
Gong, X., et al. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au. Available at: [Link]
-
Kaur, H., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. Available at: [Link]
-
CPAchem Ltd. (2023). Safety data sheet: 2,3-Dibromo-1-propanol. Available at: [Link]
-
Brückner, R. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wang, X., et al. (2022). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. Available at: [Link]
-
Le, C., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Available at: [Link]
-
Alshammari, M. D. (2022). Synthetic Studies on Valuable Fluorinated Building Blocks. eGrove - University of Mississippi. Available at: [Link]
- Rozen, S. (2005). A General Route for Constructing Difluoromethyl Ethers. Science of Synthesis.
-
Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Institutes of Health. Available at: [Link]
- Bayer AG. (1981). Process for the preparation of derivatives of 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid, as well as the dichloride of 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid and its monoesterchlorides as intermediary products. Google Patents.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]
-
Liu, M., et al. (2022). Versatile Fluorine-Containing Building Blocks. Encyclopedia.pub. Available at: [Link]
-
Rehman, S., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link]
-
Kumar, A., et al. (2019). Substrate scope of 3-bromo flavone. ResearchGate. Available at: [Link]
-
Dolbier, W. R. (2005). The preparation and properties of 1,1-difluorocyclopropane derivatives. Journal of Fluorine Chemistry. Available at: [Link]
-
Plaquevent, J.-C., et al. (2019). Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. MDPI. Available at: [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Bromine. Available at: [Link]
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. mdpi.com [mdpi.com]
- 3. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Safety Operating Guide
Navigating the Disposal of 1,1-Dibromo-3,3-difluoroacetone: A Senior Application Scientist's Guide
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety, extending through the entire lifecycle of a chemical, including its disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,1-Dibromo-3,3-difluoroacetone, a halogenated ketone. The procedures outlined here are grounded in established safety protocols for handling hazardous chemical waste, ensuring the protection of laboratory personnel and the environment.
The core principle for managing halogenated compounds like this compound is segregation. Halogenated waste streams are treated differently than non-halogenated ones, often involving incineration at specific temperatures to prevent the formation of toxic byproducts.[1][2] Mixing these waste streams can lead to complex and costly disposal procedures.[1] Therefore, meticulous labeling and separation are paramount from the moment waste is generated.
Understanding the Hazard Profile
While specific toxicological data for this compound is not extensively documented, its structure as a polyhalogenated ketone allows us to infer its hazard profile from similar compounds. Halogenated solvents and ketones can cause skin irritation through defatting action.[3] Structurally related compounds like 1,1-Dibromo-3,3,3-trifluoroacetone and 1,3-Dibromoacetone are known to be toxic, corrosive, and capable of causing severe skin and eye damage.[4] Inhalation of vapors is also a significant route of exposure, potentially leading to respiratory irritation or more severe toxic effects.[5][6]
| Property/Hazard | Inferred Information for this compound | Rationale/Source Analogy |
| Physical State | Liquid | Based on similar halogenated acetones.[7] |
| Primary Hazards | Toxic, Corrosive, Irritant | Analogy with 1,1-Dibromo-3,3,3-trifluoroacetone and 1,3-Dibromoacetone.[4] |
| Health Risks | Causes severe skin burns and eye damage. Toxic if inhaled or swallowed. | Inferred from safety data for similar compounds.[6] |
| Environmental Hazards | Potentially harmful to aquatic life. | A common characteristic of halogenated organic compounds. |
| Reactivity | May be corrosive to metals.[4] Avoid contact with strong oxidizing agents and bases.[8] | Based on data for 3,3-Dibromo-1,1,1-trifluoroacetone and other halogenated ketones.[8][4] |
| Combustion Products | May produce toxic and corrosive fumes such as hydrogen bromide and hydrogen fluoride. | General principle for combustion of halogenated organic materials.[5][9] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is critical to be in a well-ventilated area, preferably within a certified chemical fume hood.[10] The following PPE is mandatory:
-
Hand Protection: Wear nitrile rubber gloves.[10] Given that nitrile gloves can have poor compatibility with some halogenated solvents, double-gloving is a recommended best practice for enhanced protection.[10] Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.
-
Eye Protection: ANSI-approved chemical splash goggles are required.[10] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Skin and Body Protection: A fully buttoned, long-sleeved lab coat is necessary to protect against skin contact.[10] Full-length pants and closed-toe shoes are required at all times in the laboratory.[10]
-
Respiratory Protection: If there is a risk of vapor or aerosol generation outside of a fume hood, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[6]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins at your workstation and ends with collection by a certified hazardous waste handler.
Step 1: Waste Collection at the Source
-
Select the Correct Waste Container: Use a dedicated, leak-proof container clearly labeled "HALOGENATED ORGANIC WASTE".[2] The container must be made of a material compatible with halogenated ketones; borosilicate glass or a suitable plastic container is generally appropriate. Ensure the container has a screw-top cap to prevent vapor release.[2]
-
Label the Container: Before adding any waste, affix a hazardous waste label. This label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[2]
-
An accurate list of all components and their approximate concentrations if it is a mixed waste stream.
-
The relevant hazard pictograms (e.g., toxic, corrosive).
-
-
Transferring the Waste: Carefully pour the waste this compound into the designated container using a funnel. Perform this transfer inside a chemical fume hood to minimize inhalation exposure.
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[2] This is crucial to prevent the evaporation of volatile compounds into the laboratory air.
Step 2: Managing Contaminated Materials
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, or absorbent pads used for small spills, must also be disposed of as hazardous waste.
-
Segregation: Place these contaminated solids into a separate, clearly labeled, sealed plastic bag or container designated for "HALOGENATED SOLID WASTE".
-
Empty Containers: The original container of this compound, even when empty, will contain chemical residue. It must be handled as hazardous waste. Do not rinse it into the sink. Cap the empty container and manage it for disposal along with other chemical waste.
Step 3: Storage and Disposal Request
-
Temporary Storage: Store the sealed halogenated waste container in a designated, well-ventilated satellite accumulation area within your laboratory. This area should be away from heat, sparks, or open flames.[10] Secondary containment (placing the waste container inside a larger, chemically resistant bin) is highly recommended to contain any potential leaks.[10]
-
Avoid Accumulation: Do not accumulate large quantities of waste. Adhere to institutional and regulatory limits on the volume of hazardous waste stored in a satellite accumulation area.[2]
-
Schedule a Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste. Follow their specific procedures for waste collection. You are responsible for the waste from "cradle to grave," which means ensuring it is handled by a legally permitted transporter and disposal facility.[1]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor. Call your institution's emergency number or EH&S.[10]
-
Small Spill Cleanup: For a small spill that you are trained to handle (typically one that can be cleaned up in under 10 minutes), you may proceed with caution.[10]
-
Ensure you are wearing the appropriate PPE as described above.
-
Contain the spill by covering it with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent.[5][11] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated solid waste.[6]
-
Clean the spill area with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Caption: Decision workflow for the safe disposal of this compound.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
- 1,1-Difluoroacetone - Apollo Scientific. (n.d.). Apollo Scientific.
- 1,3-Dibromoacetone - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific Chemicals, Inc.
- 1,1-Dibromo-3,3,3-trifluoroacetone(431-67-4) - ChemicalBook. (n.d.). ChemicalBook.
- Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
- Halogenated Solvents. (n.d.). Washington State University - Environmental Health & Safety.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
- Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration (OSHA).
- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
- 3,3-Dibromo-1,1,1-trifluoroacetone - Apollo Scientific. (2022). Apollo Scientific.
- Bromoacetone (stabilized with MgO) - SAFETY DATA SHEET. (2024). TOKYO CHEMICAL INDUSTRY CO., LTD.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
Sources
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 1,1-Dibromo-3,3,3-trifluoroacetone(431-67-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Operational Guide: Personal Protective Equipment and Safe Handling of 1,1-Dibromo-3,3,3-trifluoroacetone
A Note on Chemical Identification: This guide pertains to 1,1-Dibromo-3,3,3-trifluoroacetone , CAS Number 431-67-4 .[1][2] The toxicological and handling protocols detailed are specific to this compound, which is the most prominently referenced chemical species in safety literature corresponding to the user's query. Users must verify the CAS number of their reagent before proceeding.
As a Senior Application Scientist, my objective extends beyond simply providing a product; it is to ensure you can use it with the utmost safety and efficacy. This guide is structured to provide immediate, actionable safety protocols for researchers, scientists, and drug development professionals handling 1,1-Dibromo-3,3,3-trifluoroacetone. The procedures outlined herein are designed to be a self-validating system, grounded in authoritative data to protect you and your research.
Core Hazard Assessment: Understanding the "Why"
A comprehensive understanding of the inherent risks of a chemical is the foundation of safe handling. 1,1-Dibromo-3,3,3-trifluoroacetone is a potent reagent whose utility in synthesis is matched by its significant hazards.[1] Its toxic, corrosive, and reactive nature dictates the stringent controls detailed in this guide.
| Chemical and Physical Properties | |
| IUPAC Name | 3,3-dibromo-1,1,1-trifluoropropan-2-one[2] |
| CAS Number | 431-67-4[1][2] |
| Molecular Formula | C₃HBr₂F₃O[1][2] |
| Molecular Weight | 269.84 g/mol [1][2] |
| Appearance | Light-Orange Liquid[1] |
| Boiling Point | 111-113 °C[1] |
Primary Hazards Profile:
-
High Acute Toxicity: The material is considered toxic, and inhalation, ingestion, or skin contact may lead to severe injury or death.[3] The effects of exposure can be delayed, meaning the absence of immediate symptoms does not rule out a dangerous exposure.[3]
-
Severe Corrosivity: It is classified as causing severe skin burns and eye damage (Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1).[4][5] Contact can cause burns to the skin, eyes, and mucous membranes.[4]
-
Respiratory Irritation: The substance is a known respiratory irritant.[4][6] Vapors or mists must not be inhaled.[4]
-
Reactivity: While non-combustible, it may decompose upon heating to produce corrosive and toxic fumes.[3] It may be corrosive to metals and can react with them to evolve flammable hydrogen gas.[3][5] It is incompatible with strong oxidizing agents and bases.[4]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a suggestion but a mandatory control measure based on the chemical's hazard profile. The following table outlines the minimum required PPE for any manipulation of 1,1-Dibromo-3,3,3-trifluoroacetone.
| Protection Area | Required PPE | Standard | Causality and Rationale |
| Eye & Face | Chemical Splash Goggles AND a full-face shield. | EN166 or equivalent.[4][6] | Why: The substance causes severe eye damage (Category 1).[4][5] Goggles provide a seal against vapors and splashes, while the face shield protects the entire face from splashes during transfers or potential reactions. |
| Hand | Butyl rubber or Viton™ gloves. Double-gloving is recommended. | Why: Halogenated ketones can degrade common glove materials like nitrile.[7][8] Butyl or Viton™ offer superior resistance to a broader range of organic solvents and ketones.[8] Always check manufacturer-specific glove compatibility charts. | |
| Respiratory | A NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge. | EN 149 or equivalent.[4][6] | Why: The chemical is toxic upon inhalation, and its vapors cause respiratory irritation.[3][4] All work must be performed in a certified chemical fume hood. The respirator is an essential secondary defense. |
| Body | Chemical-resistant apron over a flame-resistant lab coat. Full chemical suit for large quantities. | Why: The substance causes severe skin burns.[5] An apron provides a necessary barrier against splashes and spills that could compromise a standard lab coat. | |
| Footwear | Closed-toe, chemical-resistant safety footwear. | Why: Protects feet from spills. Perforated shoes or sandals are strictly forbidden in any area where this chemical is handled.[9] |
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step workflow minimizes the risk of exposure.
A. Engineering Controls and Preparation
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Proximity of Safety Equipment: Confirm that a functional safety shower and eyewash station are immediately accessible and unobstructed.[4][6]
-
Prepare Spill Kit: Have a spill kit ready that contains a non-combustible absorbent material (e.g., dry earth, sand, or vermiculite), waste containers, and necessary PPE.[3][4]
-
Material Incompatibility: Ensure all incompatible materials, such as strong bases and oxidizing agents, are removed from the work area.[4]
B. Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE as specified in Section 2, starting with inner gloves, lab coat, apron, and safety footwear, followed by outer gloves, goggles, face shield, and respirator.
-
Chemical Transfer: Conduct all transfers of 1,1-Dibromo-3,3,3-trifluoroacetone slowly and carefully within the fume hood to minimize splashing and aerosol generation.
-
Post-Handling Decontamination: Thoroughly wipe down the work surface and any equipment used with an appropriate decontaminating solution.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves, apron, face shield, goggles, lab coat, and finally inner gloves. Wash hands and forearms thoroughly with soap and water after PPE removal.[4][5]
Emergency Procedures: Spill and Exposure Response
Immediate and correct action during an emergency is critical.
Spill Response Workflow
In the event of a spill, the following workflow must be initiated immediately.
Caption: Spill Response Workflow for 1,1-Dibromo-3,3,3-trifluoroacetone.
First Aid Measures
-
Inhalation: Immediately move the victim to fresh air.[3][4] If breathing is difficult or has stopped, provide artificial respiration using a pocket mask with a one-way valve; do not use the mouth-to-mouth method.[3][4] Call a physician immediately.[4]
-
Skin Contact: Take off all contaminated clothing immediately.[4] Rinse the affected skin with large amounts of running water for at least 15-20 minutes.[3][4] Call a physician immediately.[4]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[4][10]
-
Ingestion: Rinse the mouth thoroughly with water.[4][5] Do NOT induce vomiting.[4][5] If the victim is conscious, give two glasses of water to drink.[10] Seek immediate medical assistance.[4]
Storage and Disposal Plan
Storage:
-
Store in a refrigerated, designated corrosives area.[4]
-
Keep containers tightly closed in a dry, cool, and well-ventilated location.[4][6]
-
The storage area should be locked and accessible only to authorized personnel.[4][6]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[4]
Disposal:
-
All waste, including contaminated absorbent material and empty containers, is considered hazardous waste.
-
Dispose of contents and containers at an approved waste disposal plant in accordance with all local, regional, and national regulations.[4][6]
-
Do not mix with other waste streams. Handle uncleaned containers as you would the product itself.
References
-
1,1-Dibromo-3,3,3-trifluoroacetone (CAS 431-67-4): Technical Insights for Buyers. [Link]
-
1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523 - PubChem. [Link]
-
Personal Protective Equipment | Safety | Physical Facilities - Miami University. [Link]
-
SAFETY DATA SHEET - Acros Organics (1,3-Dibromoacetone). [Link]
-
How to Choose PPE for Chemical Work. [Link]
-
Recommended PPE to handle chemicals - Bernardo Ecenarro. [Link]
-
Personal Protective Equipment (PPE) - University of Tennessee, Knoxville. [Link]
-
1,3-Difluoroacetone | C3H4F2O | CID 228397 - PubChem - NIH. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1-Dibromo-3,3,3-trifluoroacetone(431-67-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
